molecular formula C5H12O5 B12391066 D-Arabitol-13C-2

D-Arabitol-13C-2

Cat. No.: B12391066
M. Wt: 153.14 g/mol
InChI Key: HEBKCHPVOIAQTA-XMXQSVOXSA-N
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Description

D-Arabitol-13C-2 is a useful research compound. Its molecular formula is C5H12O5 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

IUPAC Name

(2R,3S,4R)-(113C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5-

InChI Key

HEBKCHPVOIAQTA-XMXQSVOXSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of D-Arabitol-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of D-Arabitol-13C-2, a stable isotope-labeled sugar alcohol. The information is intended to support researchers and professionals in drug development and various scientific fields who utilize this compound in their work.

Chemical Properties

This compound is an isotopically labeled form of D-Arabitol, a five-carbon sugar alcohol. The "-13C-2" designation indicates that two of the carbon atoms in the molecule have been replaced with the stable isotope carbon-13. This labeling is crucial for its use in metabolic studies and as an internal standard in analytical chemistry.

General Information
PropertyValueSource(s)
Chemical Name D-Arabinitol-1,2-13C2[1][2]
Synonyms D-Arabitol-1,2-13C2, D-Lyxitol-1,2-13C2, (2R,3R,4R)-Pentane-1,2,3,4,5-pentaol-1,2-13C2[1][2][3]
Molecular Formula C₃¹³C₂H₁₂O₅[1][2][3]
Molecular Weight 154.13 g/mol [1][2][3]
CAS Number (unlabeled) 488-82-4[2][4]
Appearance White to off-white crystalline powder[4]
Physicochemical Properties (of unlabeled D-Arabitol)
PropertyValueSource(s)
Melting Point 103 °C[4][5]
Boiling Point 494.5 ± 40.0 °C at 760 mmHg[4]
Water Solubility Soluble (50 mg/mL)[4]
Density 1.5 ± 0.1 g/cm³[4]

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

Stability

D-Arabitol is a stable compound under normal laboratory conditions. The carbon-13 labeling does not significantly alter its chemical stability. It is not prone to hazardous polymerization. However, it is incompatible with strong oxidizing agents.[6]

Recommended Storage

For long-term storage, this compound should be kept in a dry place with the container tightly closed.[6] Specific temperature recommendations are as follows:

ConditionTemperatureDurationSource(s)
Solid (Powder) 2-8°C (Refrigerator)Long-term[1]
Stock Solutions -20°CUp to 1 month[6]
Stock Solutions -80°CUp to 6 months[6]

Experimental Protocols

The use of this compound as an internal standard or tracer in metabolic studies requires precise and accurate analytical methods.

Sample Preparation for Mass Spectrometry (LC-ESI-MS/MS and GC-MS)

This protocol is adapted from a method for the analysis of small molecular carbohydrates in biological extracts.

Materials:

  • This compound standard

  • Sample containing arabitol

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Vortex mixer

  • Incubator

Procedure:

  • To your sample or standard, add 50 µL of methoxyamine hydrochloride in pyridine solution.

  • Vortex the mixture for 1 minute.

  • Incubate at 37°C for 90 minutes to carry out the oximation reaction.

  • Add 70 µL of MSTFA to the mixture.

  • Vortex-mix and then incubate at 37°C for 30 minutes for silylation.

  • Allow the reaction mixture to sit at room temperature for at least 2 hours before analysis by LC-ESI-MS/MS or GC-MS.[7]

Quantification by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Instrumentation:

  • HPLC system with an ELSD detector.

  • A suitable column for sugar alcohol separation (e.g., a hydrophilic interaction chromatography - HILIC - column).

Mobile Phase:

  • A typical mobile phase for HILIC separation of sugar alcohols consists of a gradient of acetonitrile and water.

Standard Preparation:

  • Prepare a stock solution of this compound in deionized water.

  • Create a series of dilutions to generate a calibration curve.

Analysis:

  • Inject the prepared standards and samples onto the HPLC system.

  • The ELSD will detect the analyte after the evaporation of the mobile phase.

  • Quantify the amount of arabitol in the samples by comparing the peak areas to the calibration curve generated from the this compound standards.[7]

Metabolic Pathways

D-Arabitol plays a role in the metabolism of various organisms, particularly fungi and bacteria. Understanding these pathways is essential for interpreting data from tracer experiments using this compound.

D-Arabitol Biosynthesis in Yeast

In yeasts such as Candida albicans and Saccharomyces rouxii, D-arabitol is synthesized from D-glucose via the pentose phosphate pathway (PPP).[8][9][10] The key steps involve the dephosphorylation of D-ribulose-5-phosphate to D-ribulose, followed by its reduction to D-arabitol.

G Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P Ribulose D-Ribulose Ru5P->Ribulose Phosphatase Arabitol D-Arabitol Ribulose->Arabitol D-arabitol dehydrogenase (NADPH-dependent)

D-Arabitol Biosynthesis Pathway in Yeast
D-Arabitol Catabolism in Bacteria

In bacteria like Escherichia coli, the catabolism of D-arabitol involves its conversion to D-xylulose, which can then enter the pentose phosphate pathway. This process is regulated by an inducible operon.[11]

G Arabitol D-Arabitol Xylulose D-Xylulose Arabitol->Xylulose D-arabitol dehydrogenase X5P D-Xylulose-5-Phosphate Xylulose->X5P D-xylulokinase PPP Pentose Phosphate Pathway X5P->PPP

D-Arabitol Catabolism Pathway in Bacteria
Experimental Workflow for 13C Tracer Analysis

The use of this compound in metabolic flux analysis follows a general workflow from sample labeling to data interpretation.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation A Introduction of This compound to biological system B Incubation and Metabolic Processing A->B C Quenching and Metabolite Extraction B->C D Analysis by Mass Spectrometry or NMR C->D E Data Acquisition (Mass Isotopomer Distributions) D->E F Metabolic Flux Analysis E->F G Pathway Identification F->G

References

An In-depth Technical Guide on the Natural Abundance of D-Arabitol and Its Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Arabitol

D-Arabitol is a five-carbon sugar alcohol (pentitol) that is ubiquitous in nature. As a polyol, it serves various biological roles, most notably as an osmoprotectant, a carbohydrate storage molecule, and a compatible solute that helps organisms withstand environmental stresses such as desiccation and high salinity.[1][2] Its low caloric value and minimal impact on blood glucose levels have also made it a compound of interest in the food and pharmaceutical industries. For drug development professionals, D-arabitol is particularly relevant as a biomarker for certain fungal infections, such as invasive candidiasis, where elevated levels can be detected in patient serum.[3] This guide provides a comprehensive overview of the natural abundance of D-arabitol, its isotopic composition, metabolic pathways, and the experimental protocols used for its study.

Natural Abundance of D-Arabitol

D-Arabitol is found across a wide range of biological systems, including fungi, lichens, yeasts, algae, and plants.[1] Its concentration can vary significantly depending on the organism, environmental conditions, and developmental stage.

Occurrence in Fungi and Yeasts

Fungi and yeasts are prominent producers of D-arabitol, where it plays a crucial role in response to osmotic and oxidative stress.[4][5] In pathogenic yeasts like Candida albicans, D-arabitol accumulation is a key component of the general stress response.[4] Osmophilic yeasts, in particular, synthesize and accumulate polyols like D-arabitol to maintain cellular water balance in hyperosmotic environments.[5][6]

Occurrence in Lichens

Lichens, which are symbiotic organisms composed of a fungus (mycobiont) and an alga or cyanobacterium (photobiont), often contain significant quantities of sugar alcohols. The mycobiont can convert ribitol, supplied by the photobiont, into D-arabitol and mannitol.[7] D-arabitol provided by the fungus enhances the symbiotic alga's ability to dissipate excess light energy and protects it from desiccation.[8]

Quantitative Data on D-Arabitol Abundance

The following table summarizes the concentration of D-arabitol and related polyols in various organisms as reported in the literature. These values can fluctuate based on the specific strain and environmental stressors.

Organism/SystemConditionD-Arabitol ConcentrationOther PolyolsCitation
Candida albicans (Wild Type)Oxidative StressMarked IncreaseTrehalose[4]
Candida albicans (Wild Type)Osmotic StressSlight drop or minor changeGlycerol[4]
Zygosaccharomyces rouxii (Engineered)Fed-batch Fermentation149.10 g/L-[9]
Metschnikowia reukaufiiOptimized Fermentation92.45 g/L-[5]
Rhodosporidium toruloidesGrowth on Xylose49 g/L (from 150 g/L xylose)-[10]
Various Lichen SpeciesDry MassPart of 11–65 mg/g total polyolsMannitol, Ribitol[11]

Isotopic Composition of D-Arabitol

Understanding the isotopic composition of D-Arabitol is crucial for metabolic flux analysis and tracer studies. This involves both the natural abundance of stable isotopes and the use of artificially enriched isotopic labels.

Natural Isotopic Abundance

D-Arabitol's molecular formula is C₅H₁₂O₅. The atoms that constitute this molecule (Carbon, Hydrogen, Oxygen) exist as a mixture of stable isotopes. The natural abundances of these isotopes are critical baseline data for any stable isotope tracing experiment.

ElementIsotopeMass (u)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
(Data sourced from the 1997 IUPAC report)[12]

Due to these natural abundances, a population of D-arabitol molecules will have a distribution of masses. For instance, because approximately 1.1% of carbon is ¹³C, a glucose molecule (C₆H₁₂O₆) has about a 6.6% chance of containing at least one ¹³C atom.[13] This principle applies to D-arabitol as well and must be corrected for in metabolic labeling studies.

Stable Isotope Labeled D-Arabitol

For metabolic research, D-arabitol labeled with stable isotopes like ¹³C or ²H (Deuterium) is used as a tracer. These labeled compounds allow researchers to follow the metabolic fate of D-arabitol through complex biochemical networks. Several isotopologues are commercially available for such studies.

CompoundIsotopic Label
D-Arabitol-¹³C₅Uniformly labeled with ¹³C
D-Arabitol-1-¹³CLabeled at the C1 position
D-Arabitol-d₇Labeled with Deuterium

Metabolic Pathways Involving D-Arabitol

D-Arabitol is an intermediate in the pentose phosphate pathway (PPP) and related metabolic routes in many organisms. Its synthesis and catabolism are tightly regulated.

D-Arabitol Biosynthesis in Fungi (e.g., Candida albicans)

In fungi like Candida albicans, D-arabitol is primarily synthesized from an intermediate of the pentose phosphate pathway, D-ribulose-5-phosphate.[14][15] The pathway involves the dephosphorylation of D-ribulose-5-phosphate to D-ribulose, followed by the reduction of D-ribulose to D-arabitol, a reaction catalyzed by an NAD-dependent D-arabitol dehydrogenase (ArDH).[14][16]

Fungal_Arabitol_Biosynthesis Pentose Phosphate Pathway Pentose Phosphate Pathway D-Ribulose-5-Phosphate D-Ribulose-5-Phosphate Pentose Phosphate Pathway->D-Ribulose-5-Phosphate D-Ribulose D-Ribulose D-Ribulose-5-Phosphate->D-Ribulose Phosphatase D-Arabitol D-Arabitol D-Ribulose->D-Arabitol ArDH (NAD-dependent) (Reduction)

Fungal D-Arabitol Biosynthesis Pathway
D-Arabitol Catabolism in Bacteria (e.g., E. coli, B. methanolicus)

Bacteria have evolved diverse pathways for D-arabitol catabolism. Two primary routes have been described.[1]

  • Permease-based uptake: D-arabitol is transported into the cell by a permease. Inside the cell, it is oxidized to D-xylulose by D-arabitol dehydrogenase, and then phosphorylated to D-xylulose-5-phosphate by a kinase.[1][17]

  • Phosphotransferase System (PTS): D-arabitol is taken up and concomitantly phosphorylated by a PTS. The resulting D-arabitol-phosphate is then oxidized by an arabitol phosphate dehydrogenase to a pentose phosphate intermediate.[1]

Bacterial_Arabitol_Catabolism cluster_permease Permease-based Pathway cluster_pts PTS-mediated Pathway D-Arabitol_ext1 D-Arabitol (extracellular) D-Arabitol_int1 D-Arabitol (intracellular) D-Arabitol_ext1->D-Arabitol_int1 Permease D-Xylulose D-Xylulose D-Arabitol_int1->D-Xylulose D-Arabitol Dehydrogenase D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Kinase PPP1 Pentose Phosphate Pathway D-Xylulose-5-P->PPP1 To PPP D-Arabitol_ext2 D-Arabitol (extracellular) D-Arabitol-P D-Arabitol-Phosphate D-Arabitol_ext2->D-Arabitol-P PTS Pentose-Phosphate Pentose-Phosphate D-Arabitol-P->Pentose-Phosphate Arabitol Phosphate Dehydrogenase PPP2 Pentose Phosphate Pathway Pentose-Phosphate->PPP2 To PPP

Bacterial D-Arabitol Catabolism Pathways

Experimental Protocols

Accurate quantification and analysis of D-arabitol and its isotopes require robust experimental methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

Protocol: Extraction and Quantification of D-Arabitol by GC-MS

This protocol provides a general workflow for the extraction of polar metabolites, including D-arabitol, from biological samples (e.g., cell cultures, tissues) and their subsequent analysis by GC-MS.

GCMS_Workflow cluster_extraction Metabolite Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample 1. Biological Sample (e.g., cell pellet, tissue) Quench 2. Quench Metabolism (e.g., liquid nitrogen, cold methanol) Sample->Quench Extract 3. Extract with Solvent (e.g., 80% Methanol) Quench->Extract Centrifuge 4. Centrifuge to Pellet Debris Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Dry 6. Dry Extract (e.g., vacuum concentrator) Supernatant->Dry Deriv1 7. Add Methoxyamine HCl in Pyridine (Incubate 90 min at 37°C) Dry->Deriv1 Deriv2 8. Add MSTFA (Incubate 30 min at 37°C) Deriv1->Deriv2 GCMS 9. GC-MS Analysis Deriv2->GCMS Data 10. Data Processing (Peak integration, quantification) GCMS->Data

Workflow for D-Arabitol Analysis by GC-MS

Methodology Details:

  • Sample Preparation:

    • For cell cultures, quickly quench metabolic activity by washing cells with cold saline and extracting with a cold solvent like 80% methanol.

    • For tissues, flash-freeze in liquid nitrogen immediately upon collection, then homogenize in a cold extraction solvent.

  • Extraction:

    • Add a precise volume of cold extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., a stable isotope-labeled version of a non-endogenous compound like d-Sorbitol-13C6) for quantification.

    • Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and proteins.

  • Derivatization:

    • Transfer the supernatant to a new tube and dry completely using a vacuum concentrator.

    • To make the polar D-arabitol volatile for gas chromatography, perform a two-step derivatization.

    • Step 1 (Methoximation): Add methoxyamine hydrochloride in pyridine to the dried extract. This step protects aldehyde and ketone groups. Incubate at 37°C for 90 minutes.[18]

    • Step 2 (Silylation): Add N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups. Incubate at 37°C for 30 minutes.[18][19]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a suitable column (e.g., DB-5ms) with a temperature gradient program to separate the derivatized metabolites. A typical program might start at 70°C and ramp up to 310°C.[18]

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify compounds based on their mass spectra and retention times by comparing them to a standard library. For quantification, Selective Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity.

Protocol: Stable Isotope Tracing of D-Arabitol Metabolism

This protocol outlines the key steps for conducting a stable isotope labeling experiment to trace the metabolic fate of a labeled substrate (e.g., ¹³C₆-Glucose) into D-arabitol.

  • Cell Culture Preparation:

    • Culture cells in a standard medium to the desired confluency.

    • Prepare a custom formulation of the culture medium where the standard carbon source (e.g., glucose) is replaced with its stable isotope-labeled analog (e.g., U-¹³C₆-Glucose).[20][21] It is crucial to use dialyzed fetal bovine serum to avoid interference from unlabeled nutrients.[20]

  • Labeling Experiment:

    • Wash the cells with a phosphate-buffered saline solution to remove the old medium.

    • Introduce the medium containing the stable isotope tracer and incubate for a defined period. The duration depends on the pathway of interest; glycolysis intermediates may label within minutes, while other pathways can take hours.[20][22] Time-course experiments are highly recommended to capture metabolic dynamics.[21]

  • Sample Extraction and Analysis:

    • Harvest the cells at each time point and perform metabolite extraction as described in Protocol 5.1.

    • Analyze the samples using GC-MS or LC-MS/MS.

  • Data Analysis:

    • The mass spectrometer will detect a shift in the mass of D-arabitol and its fragments corresponding to the incorporation of the heavy isotope (e.g., ¹³C).

    • Correct the raw mass isotopomer distributions for the natural abundance of all elements (C, H, O, Si from derivatization) to determine the true fractional enrichment of the tracer.[23]

    • This data can then be used to calculate metabolic flux rates and elucidate pathway activity under different conditions.

References

The Role of D-Arabitol in the Fungal Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-arabitol, a five-carbon sugar alcohol, is a significant metabolite in many fungal species, playing a crucial role in the pentose phosphate pathway (PPP) and cellular stress responses. This technical guide provides an in-depth exploration of the synthesis, catabolism, and regulatory functions of D-arabitol within the fungal metabolic network. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated metabolic and signaling pathways to serve as a comprehensive resource for researchers in mycology and drug development.

Introduction

D-arabitol is a polyol produced by a variety of fungi, including the opportunistic pathogen Candida albicans. Its synthesis is intrinsically linked to the pentose phosphate pathway, a central metabolic route for the production of NADPH and pentose sugars necessary for nucleotide biosynthesis.[1][2] Beyond its role in core metabolism, D-arabitol functions as a compatible solute, accumulating under conditions of osmotic stress to maintain cellular turgor.[3][4] The presence of D-arabitol in clinical samples can also serve as a biomarker for invasive candidiasis.[5] Understanding the intricacies of D-arabitol metabolism is therefore critical for elucidating fungal physiology, pathogenesis, and for the development of novel antifungal strategies.

D-Arabitol Metabolism and the Pentose Phosphate Pathway

The synthesis and degradation of D-arabitol in fungi occur through distinct pathways, highlighting a sophisticated regulatory control.

Biosynthesis of D-Arabitol

The primary precursor for D-arabitol synthesis is D-ribulose-5-phosphate, an intermediate of the oxidative branch of the pentose phosphate pathway.[2][6] The biosynthetic process involves two key enzymatic steps:

  • Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to D-ribulose.

  • Reduction: D-ribulose is subsequently reduced to D-arabitol. This reduction is catalyzed by an NAD(P)H-dependent dehydrogenase.[3][4]

D_Arabitol_Synthesis G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway (Oxidative Branch) G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P Dephos Dephosphorylation Ru5P->Dephos Ribulose D-Ribulose Dephos->Ribulose Reduction Reduction (NAD(P)H -> NAD(P)+) Ribulose->Reduction Arabitol D-Arabitol Reduction->Arabitol

Catabolism of D-Arabitol

The breakdown of D-arabitol for use as a carbon source proceeds through a separate pathway, primarily involving the enzyme D-arabitol dehydrogenase (ArDH).[7][8] This NAD-dependent enzyme catalyzes the oxidation of D-arabitol to D-ribulose.[9][10] D-ribulose can then be phosphorylated to D-ribulose-5-phosphate and re-enter the pentose phosphate pathway. In some fungi, D-arabitol can also be converted to D-xylulose, another intermediate of the PPP.[11][12]

D_Arabitol_Catabolism Arabitol D-Arabitol ArDH D-Arabitol Dehydrogenase (NAD+ -> NADH) Arabitol->ArDH Ribulose D-Ribulose ArDH->Ribulose Phospho Phosphorylation Ribulose->Phospho Ru5P D-Ribulose-5-Phosphate Phospho->Ru5P PPP Pentose Phosphate Pathway Ru5P->PPP

Quantitative Data on D-Arabitol Metabolism

The following tables summarize key quantitative data related to D-arabitol production and the enzymes involved in its metabolism.

Fungal SpeciesSubstrateD-Arabitol Production RateReference
Candida albicansGlucose (3.0 g/L)14.1 µg/mL[13]
Candida tropicalisGlucose (3.0 g/L)1.6 µg/mL[13]
Candida parapsilosisGlucose (3.0 g/L)8.4 µg/mL[13]
Candida pseudotropicalisGlucose (3.0 g/L)5.5 µg/mL[13]
Rhodosporidium toruloides IFO0880Xylose (150 g/L)49 g/L[14]
Yarrowia lipolytica ARA9Crude Glycerol118.5 g/L[15]

Table 1: D-Arabitol Production in Various Fungal Species.

Role in Stress Response and Regulation

D-arabitol plays a significant role in the fungal response to environmental stress, particularly osmotic stress.

Osmotic Stress Response

In response to hyperosmotic conditions, fungi accumulate compatible solutes to maintain intracellular water potential. D-arabitol, along with glycerol, is a major polyol that accumulates under such stress.[16][17] The production of D-arabitol increases in response to osmotic and oxidative stress, suggesting a protective role for this molecule.[16]

Regulation by the High Osmolarity Glycerol (HOG) Pathway

The High Osmolarity Glycerol (HOG) pathway is a conserved mitogen-activated protein kinase (MAPK) signaling cascade that plays a central role in the osmotic stress response in fungi.[4][10] In Candida albicans, the Hog1p MAP kinase is partially required for the production of glycerol under osmotic stress and D-arabitol under oxidative stress.[16] This indicates that the HOG pathway is a key regulator of polyol metabolism in response to various environmental cues. However, Hog1p-independent pathways for D-arabitol synthesis also exist, particularly in response to temperature stress.[16]

HOG_Pathway cluster_membrane Plasma Membrane Sln1 Sln1 (Sensor Histidine Kinase) Ypd1 Ypd1 Sln1->Ypd1 dephosphorylates OsmoticStress Osmotic Stress OsmoticStress->Sln1 inhibits Ssk1 Ssk1 Ypd1->Ssk1 dephosphorylates Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Nucleus Nucleus Hog1->Nucleus Transcription Transcriptional Regulation Nucleus->Transcription Glycerol Glycerol Synthesis Transcription->Glycerol Arabitol D-Arabitol Synthesis Transcription->Arabitol

Experimental Protocols

This section provides detailed methodologies for key experiments used to study D-arabitol metabolism and its regulation.

Targeted Gene Disruption using the URA Blaster Cassette in Candida albicans

This protocol is adapted from the "mini-blaster" strategy for creating homozygous gene knockouts.[1][7][13]

Objective: To delete a target gene involved in D-arabitol metabolism.

Materials:

  • C. albicans auxotrophic strain (e.g., BWP17: ura3Δ/ura3Δ, his1Δ/his1Δ, arg4Δ/arg4Δ)

  • YPD+Uridine (Uri) medium

  • URA blaster cassette plasmid (contains URA3 gene flanked by hisG repeats)

  • PCR primers with 100 bp homology to the target gene locus

  • 5-Fluoroorotic acid (5-FOA) plates

  • Transformation reagents (e.g., lithium acetate, PEG)

Workflow:

Gene_Disruption_Workflow start Start: C. albicans ura3- strain pcr 1. PCR amplify URA blaster cassette with primers homologous to target gene start->pcr transform1 2. Transform C. albicans with PCR product pcr->transform1 select_ura 3. Select for Ura+ transformants (heterozygous knockout) transform1->select_ura loopout 4. Grow on non-selective medium to allow homologous recombination and URA3 loop-out select_ura->loopout select_foa 5. Select for Ura- cells on 5-FOA plates loopout->select_foa transform2 6. Repeat transformation (step 2) with the same PCR product select_foa->transform2 select_ura2 7. Select for Ura+ transformants (homozygous knockout) transform2->select_ura2 end End: Homozygous knockout strain select_ura2->end

Procedure:

  • Prepare the Disruption Cassette: Amplify the URA blaster cassette using PCR with primers containing 100 bp of sequence homologous to the regions flanking the open reading frame of your target gene.

  • First Transformation: Transform the ura3Δ/ura3ΔC. albicans strain with the purified PCR product.

  • Select Heterozygotes: Plate the transformation mixture on medium lacking uridine to select for Ura+ transformants. These colonies represent heterozygous knockouts where one allele of the target gene has been replaced by the URA blaster cassette.

  • Promote URA3 Excision: Inoculate a Ura+ colony into non-selective YPD+Uri medium and grow overnight. This allows for spontaneous homologous recombination between the hisG repeats, leading to the excision of the URA3 gene.

  • Select for Ura- Excisants: Plate the overnight culture on medium containing 5-FOA. Only cells that have lost the URA3 gene will survive.

  • Second Transformation: Use a 5-FOA resistant colony (which is now ura3Δ/ura3Δ and heterozygous for the target gene deletion) as the recipient for a second round of transformation with the same PCR product.

  • Select Homozygotes: Plate the second transformation mixture on medium lacking uridine. The resulting Ura+ colonies are homozygous knockouts, with both alleles of the target gene replaced.

Enzymatic Assay for D-Arabitol Dehydrogenase Activity

This spectrophotometric assay measures the NAD+-dependent oxidation of D-arabitol.[8][18][19][20]

Objective: To determine the activity of D-arabitol dehydrogenase in a fungal cell lysate.

Materials:

  • Fungal cell lysate

  • Assay buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)

  • D-arabitol solution (e.g., 1 M)

  • NAD+ solution (e.g., 50 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine the assay buffer, NAD+ solution, and fungal cell lysate.

  • Establish Baseline: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate Reaction: Add the D-arabitol solution to the cuvette to start the reaction.

  • Monitor Absorbance: Record the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH production and thus to the D-arabitol dehydrogenase activity.

  • Calculate Activity: Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity in units (µmol of NADH produced per minute).

13C-Metabolic Flux Analysis

This protocol provides a general workflow for tracing carbon flow through the pentose phosphate pathway and D-arabitol synthesis using stable isotope labeling.[14][21][22][23]

Objective: To quantify the metabolic fluxes through the PPP and related pathways.

Workflow:

MFA_Workflow start Start: Fungal culture labeling 1. Cultivate cells with 13C-labeled substrate (e.g., [1-13C]glucose) start->labeling quench 2. Rapidly quench metabolism and harvest cells labeling->quench extract 3. Extract intracellular metabolites quench->extract analysis 4. Analyze metabolite labeling patterns using GC-MS or LC-MS/MS extract->analysis modeling 5. Use computational modeling to estimate metabolic fluxes analysis->modeling end End: Metabolic flux map modeling->end

Procedure:

  • Isotope Labeling: Grow fungal cells in a defined medium containing a 13C-labeled carbon source, such as [1-¹³C]glucose or [U-¹³C]glucose.

  • Metabolic Quenching and Sampling: At steady-state growth, rapidly quench metabolic activity (e.g., by immersion in cold methanol) and harvest the cells.

  • Metabolite Extraction: Extract intracellular metabolites using appropriate solvents (e.g., a chloroform/methanol/water mixture).

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, sugar phosphates) in the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Flux Calculation: Use the measured labeling data and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes using specialized software.

Conclusion

D-arabitol is a key metabolite in the fungal pentose phosphate pathway with important roles in core metabolism and stress response. Its synthesis and catabolism are tightly regulated, and its production is influenced by environmental cues through signaling pathways such as the HOG pathway. The experimental protocols detailed in this guide provide a framework for further investigation into the complexities of D-arabitol metabolism. A deeper understanding of this pathway holds significant potential for the development of novel antifungal therapies and for the bioengineering of fungi for biotechnological applications.

References

A Technical Guide to the D-Arabitol Biosynthesis Pathway in Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, produces significant quantities of D-arabitol, a five-carbon sugar alcohol that has been implicated in pathogenesis and serves as a diagnostic marker for invasive candidiasis. Understanding the biosynthesis of D-arabitol is crucial for the development of novel antifungal therapeutics. This technical guide provides an in-depth overview of the D-arabitol biosynthesis pathway in C. albicans, detailing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols. The pathway originates from the pentose phosphate pathway (PPP), with D-ribulose-5-phosphate serving as the primary precursor. A key feature of D-arabitol metabolism in C. albicans is the presence of distinct biosynthetic and catabolic pathways. While the NAD-dependent D-arabitol dehydrogenase (ArDH) is primarily responsible for D-arabitol catabolism, evidence strongly suggests that an NADPH-dependent reductase catalyzes the final biosynthetic step. This guide consolidates current knowledge to serve as a valuable resource for researchers in the field.

The D-Arabitol Biosynthesis Pathway

The biosynthesis of D-arabitol in Candida albicans is intricately linked to central carbon metabolism, specifically the pentose phosphate pathway (PPP). The pathway can be summarized in two principal steps following the formation of D-ribulose-5-phosphate in the PPP.[1][2][3][4]

  • Dephosphorylation of D-Ribulose-5-Phosphate: The pathway initiates with the dephosphorylation of D-ribulose-5-phosphate to yield D-ribulose. While the specific phosphatase responsible for this reaction in C. albicans has not been definitively characterized, this is a critical entry step into D-arabitol synthesis.

Below is a diagram illustrating the proposed D-arabitol biosynthesis pathway in Candida albicans.

D-Arabitol Biosynthesis Pathway in Candida albicans cluster_PPP Pentose Phosphate Pathway cluster_Arabitol_Biosynthesis D-Arabitol Biosynthesis Glucose-6-Phosphate Glucose-6-Phosphate D-Ribulose-5-Phosphate D-Ribulose-5-Phosphate Glucose-6-Phosphate->D-Ribulose-5-Phosphate Multiple Steps D-Ribulose D-Ribulose D-Ribulose-5-Phosphate->D-Ribulose Dephosphorylation (Phosphatase) D-Arabitol D-Arabitol D-Ribulose->D-Arabitol Reduction (NADPH-dependent Reductase)

Caption: Proposed D-arabitol biosynthesis pathway from the pentose phosphate pathway.

Key Enzymes in the Pathway

While the complete enzymatic machinery for D-arabitol biosynthesis in C. albicans is not fully elucidated, two key enzymatic activities are central to the pathway.

  • A Putative Phosphatase: This enzyme is responsible for the dephosphorylation of D-ribulose-5-phosphate. Its specific identity in C. albicans remains to be determined.

  • An NADPH-Dependent D-Ribulose Reductase: The reduction of D-ribulose to D-arabitol is a critical step. The existence of this enzyme is inferred from studies on ard null mutants, which lack the NAD-dependent D-arabitol dehydrogenase but still produce D-arabitol.[5][6] This suggests a distinct biosynthetic enzyme. While not yet isolated and characterized in C. albicans for this specific reaction, NADPH-dependent reductases are common in fungal pentitol metabolism.

  • NAD-Dependent D-Arabitol Dehydrogenase (ArDH): It is important to distinguish the biosynthetic enzyme from the catabolic one. ArDH, an NAD-dependent enzyme, catalyzes the oxidation of D-arabitol to D-ribulose and is primarily involved in the utilization of D-arabitol as a carbon source.[1][2][3][4]

Quantitative Data

Quantitative analysis of D-arabitol production and the kinetics of related enzymes are essential for understanding the pathway's regulation and its role in the physiology of C. albicans.

Table 1: D-Arabitol Production in Candida Species
Candida SpeciesD-Arabitol Concentration (µg/mL)Culture ConditionsReference
C. albicans14.1 (mean)Yeast nitrogen base with 3.0 g/L glucose, 34°C, 7.5 x 10⁶ cells/mL[7]
C. tropicalis1.6 (mean)Yeast nitrogen base with 3.0 g/L glucose, 34°C, 7.5 x 10⁶ cells/mL[7]
C. parapsilosis8.4 (mean)Yeast nitrogen base with 3.0 g/L glucose, 34°C, 7.5 x 10⁶ cells/mL[7]
C. pseudotropicalis5.5 (mean)Yeast nitrogen base with 3.0 g/L glucose, 34°C, 7.5 x 10⁶ cells/mL[7]
Human Serum (Invasive Candidiasis)> 1.0In vivo during infection[8]
Table 2: Kinetic Properties of a Related Dehydrogenase in C. albicans

The following data is for D-arabinose dehydrogenase, an enzyme that also acts on a five-carbon sugar and provides an example of the kinetic parameters that would be relevant for the enzymes in the D-arabitol pathway.

Substrate/InhibitorApparent Km (mM)Ki (µM)ConditionsReference
D-Arabinose29.2-pH 8.0, 50 µM NADP⁺[9]
L-Fucose28.9-pH 8.0, 50 µM NADP⁺[9]
L-Xylose37.1-pH 8.0, 50 µM NADP⁺[9]
L-Galactose91.3-pH 8.0, 50 µM NADP⁺[9]
NADP⁺0.0446-60 mM D-arabinose[9]
NADPH-78.6Competitive with respect to NADP⁺[9]

Experimental Protocols

Investigating the D-arabitol biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Construction of Gene Deletion Mutants using CRISPR-Cas9

This protocol outlines the general steps for creating a gene deletion mutant in C. albicans to study the function of enzymes in the D-arabitol pathway.

CRISPR-Cas9 Gene Deletion Workflow Design_gRNA 1. Design guide RNA (gRNA) targeting the gene of interest Construct_Donor_DNA 2. Construct donor DNA template with flanking homology arms Design_gRNA->Construct_Donor_DNA Co-transformation 3. Co-transform C. albicans with Cas9 expression vector, gRNA, and donor DNA Construct_Donor_DNA->Co-transformation Selection 4. Select for transformants on appropriate selective media Co-transformation->Selection Verification 5. Verify gene deletion by PCR and Southern blotting Selection->Verification

Caption: Workflow for creating a gene deletion mutant in C. albicans.

Methodology:

  • gRNA Design:

    • Identify a unique 20-nucleotide target sequence within the coding region of the gene of interest that is immediately upstream of a protospacer adjacent motif (PAM) sequence (5'-NGG-3').

    • Utilize online tools to design and verify the specificity of the gRNA sequence.

  • Donor DNA Construction:

    • Amplify 500-1000 bp regions upstream (5' homology arm) and downstream (3' homology arm) of the target gene's open reading frame from C. albicans genomic DNA.

    • Clone these homology arms on either side of a selectable marker gene (e.g., URA3, NAT1) in a plasmid vector.

  • Co-transformation:

    • Prepare competent C. albicans cells using the lithium acetate/PEG method.

    • Co-transform the cells with the Cas9 expression plasmid, the gRNA expression cassette, and the linearized donor DNA fragment.

  • Selection and Screening:

    • Plate the transformed cells on selective medium (e.g., medium lacking uracil for URA3 selection).

    • Isolate individual colonies and screen for correct integration of the deletion cassette by colony PCR using primers flanking the target gene locus.

  • Verification:

    • Confirm the gene deletion in PCR-positive clones by Southern blot analysis of genomic DNA digested with a suitable restriction enzyme and probed with a DNA fragment corresponding to the target gene or the selectable marker.

    • For functional studies, ensure the removal of the selectable marker if a recyclable marker system is used.

Quantification of D-Arabitol by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of D-arabitol in culture supernatants or biological fluids.

Methodology:

  • Sample Preparation:

    • Centrifuge the C. albicans culture to pellet the cells. Collect the supernatant. For serum samples, deproteinize by adding an equal volume of ice-cold methanol, vortexing, and centrifuging to remove precipitated proteins.

    • Add a known amount of an internal standard (e.g., xylitol or adonitol) to the supernatant.

    • Lyophilize the sample to dryness.

  • Derivatization:

    • To make the polyols volatile for GC analysis, derivatize the dried sample. A common method is acetylation.

    • Add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) to the dried sample.

    • Incubate at a raised temperature (e.g., 60-80°C) for 1-2 hours to allow for complete derivatization.

    • Evaporate the derivatization reagents under a stream of nitrogen.

    • Re-dissolve the derivatized sample in a suitable organic solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column suitable for sugar alcohol analysis (e.g., a DB-5 or equivalent). Program the oven temperature with a gradient to separate the different sugar alcohols.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the D-arabitol peak based on its retention time and mass spectrum, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy, monitoring characteristic fragment ions of the derivatized D-arabitol.

  • Quantification:

    • Generate a standard curve by derivatizing and analyzing known concentrations of D-arabitol with the same internal standard concentration.

    • Calculate the concentration of D-arabitol in the samples by comparing the peak area ratio of D-arabitol to the internal standard against the standard curve.

D-Arabitol Dehydrogenase Enzyme Assay

This protocol provides a general method for assaying the activity of a dehydrogenase, which can be adapted for the specific characterization of enzymes involved in D-arabitol metabolism.

Methodology:

  • Preparation of Cell-Free Extract:

    • Grow C. albicans cells to the desired growth phase and harvest by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Resuspend the cells in the same buffer containing protease inhibitors.

    • Disrupt the cells by mechanical means (e.g., bead beating or French press).

    • Centrifuge the lysate at high speed to pellet cell debris and obtain a clear cell-free extract.

  • Enzyme Assay Reaction:

    • The assay measures the change in absorbance at 340 nm due to the reduction of NAD(P)⁺ to NAD(P)H or the oxidation of NAD(P)H to NAD(P)⁺.

    • For the reductive reaction (D-ribulose to D-arabitol):

      • Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 7.0), D-ribulose as the substrate, and NADPH as the cofactor.

      • Initiate the reaction by adding a small volume of the cell-free extract.

      • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • For the oxidative reaction (D-arabitol to D-ribulose):

      • Prepare a reaction mixture containing buffer (e.g., 100 mM Glycine-NaOH, pH 9.0), D-arabitol as the substrate, and NAD⁺ as the cofactor.

      • Initiate the reaction by adding the cell-free extract.

      • Monitor the increase in absorbance at 340 nm over time.

  • Calculation of Enzyme Activity:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

    • Use the Beer-Lambert law (ε for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).

    • Express the specific activity as units per milligram of total protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Conclusion and Future Perspectives

The biosynthesis of D-arabitol in Candida albicans represents a significant metabolic pathway with implications for the fungus's survival, virulence, and interaction with the host. While the general outline of the pathway is established, originating from the pentose phosphate pathway, key enzymatic details, particularly the identity of the biosynthetic NADPH-dependent reductase, remain an active area of research. The clear distinction between the biosynthetic and catabolic routes for D-arabitol offers potential targets for the development of highly specific antifungal agents. Future research should focus on the definitive identification and characterization of all enzymes in the pathway, a detailed analysis of the pathway's regulation in response to different environmental cues, and a more precise quantification of the metabolic flux through this pathway during infection. The experimental protocols detailed in this guide provide a framework for addressing these important research questions, which will ultimately contribute to a more comprehensive understanding of C. albicans biology and the development of improved therapeutic strategies against candidiasis.

References

D-Arabitol: An In-depth Technical Guide to its Role as a Biomarker for Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-arabitol, a five-carbon sugar alcohol, has emerged as a significant biomarker for the presence of invasive fungal infections, particularly those caused by Candida species. Produced as a metabolite of the pentose phosphate pathway in many pathogenic yeasts, elevated levels of D-arabitol in human physiological fluids can serve as a valuable, non-culture-based indicator of infection. This technical guide provides a comprehensive overview of D-arabitol's utility as a biomarker, including its biochemical basis, analytical methodologies for its detection, and its clinical applications in diagnosing and monitoring fungal disease. Detailed experimental protocols for key analytical methods are provided, alongside a quantitative summary of reported D-arabitol levels in both healthy and infected individuals. Furthermore, this guide illustrates the core concepts through signaling pathway, experimental workflow, and logical relationship diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Invasive fungal infections, particularly candidiasis, represent a significant cause of morbidity and mortality, especially in immunocompromised patient populations. Traditional diagnostic methods, such as blood cultures, often lack the necessary sensitivity and can be time-consuming, leading to delays in the initiation of appropriate antifungal therapy. This has spurred the investigation of metabolic biomarkers that can provide a more rapid and accurate diagnosis. D-arabitol, a metabolite produced by several Candida species, has been extensively studied in this context. Its detection in clinical samples offers a promising adjunctive tool for the early diagnosis and therapeutic monitoring of invasive candidiasis.

Biochemical Basis of D-Arabitol Production in Candida

Candida species produce D-arabitol via the pentose phosphate pathway (PPP). The primary precursor for D-arabitol synthesis is D-ribulose-5-phosphate, an intermediate of the PPP.[1][2] This is then converted to D-ribulose, which is subsequently reduced to D-arabitol. The final step is catalyzed by an NAD(P)H-dependent D-arabitol dehydrogenase.[3][4] While humans also produce endogenous levels of arabitol, the L-enantiomer is more predominant. Fungal metabolism, however, primarily generates the D-enantiomer, leading to an altered D/L-arabitol ratio in the presence of a significant fungal burden.

D_Arabitol_Production_Pathway Fungal D-Arabitol Production Pathway Glucose Glucose PPP Pentose Phosphate Pathway Glucose->PPP DR5P D-Ribulose-5-Phosphate PPP->DR5P DRibulose D-Ribulose DR5P->DRibulose Dephosphorylation DArabitol D-Arabitol DRibulose->DArabitol ArDH D-Arabitol Dehydrogenase (NAD(P)H-dependent) DRibulose->ArDH ArDH->DArabitol Reduction

Figure 1: Fungal D-Arabitol Production Pathway

Analytical Methodologies for D-Arabitol Detection

The quantification of D-arabitol in clinical samples, such as serum, plasma, and urine, is primarily achieved through two main analytical techniques: gas chromatography-mass spectrometry (GC-MS) and enzymatic assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered the gold standard for D-arabitol analysis due to its high sensitivity and specificity, particularly its ability to differentiate between the D- and L-enantiomers.[5][6]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., xylitol).

  • Deproteinize the sample by adding 1 mL of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60°C.[7]

2. Derivatization:

  • To the dried residue, add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Vortex and incubate at 70°C for 30 minutes to form alditol acetates.[8]

  • Alternatively, for silylation, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.[9]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: Chiral capillary column (e.g., Beta-Dex 120, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for enantiomeric separation.[5]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for D- and L-arabitol derivatives.

4. Quality Control:

  • A calibration curve should be prepared using standards of known D- and L-arabitol concentrations.

  • Quality control samples at low, medium, and high concentrations should be run with each batch of samples to ensure accuracy and precision.

Enzymatic Assays

Enzymatic assays offer a more rapid and high-throughput alternative to GC-MS. These assays are typically based on the D-arabitol dehydrogenase-catalyzed oxidation of D-arabitol, leading to the reduction of NAD+ to NADH, which can be measured spectrophotometrically.[1][10]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

  • NAD+ Solution: 10 mM NAD+ in assay buffer.

  • D-Arabitol Dehydrogenase: Reconstitute lyophilized enzyme from a commercial kit or a purified source in assay buffer to a final concentration of 1 U/mL.

  • Colorimetric Reagent: A solution containing a tetrazolium salt (e.g., INT) and diaphorase.

2. Sample Preparation:

  • Serum samples can often be used directly after centrifugation to remove any particulate matter.

  • Deproteinization with perchloric acid followed by neutralization may be necessary for some sample types.[11]

3. Assay Procedure (96-well plate format):

  • To each well, add 20 µL of serum sample or D-arabitol standard.

  • Add 160 µL of a master mix containing the assay buffer, NAD+ solution, and colorimetric reagent.

  • Incubate at 37°C for 10 minutes.

  • Add 20 µL of the D-arabitol dehydrogenase solution to initiate the reaction.

  • Monitor the increase in absorbance at the appropriate wavelength (e.g., 492 nm for INT formazan) every minute for 10-20 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of change in absorbance (ΔAbs/min) for each sample and standard.

  • Construct a standard curve by plotting the ΔAbs/min versus the concentration of the D-arabitol standards.

  • Determine the D-arabitol concentration in the samples from the standard curve.

5. Quality Control:

  • Run a blank (no D-arabitol) and a series of standards with each assay.

  • Include internal quality control samples with known D-arabitol concentrations.

Experimental_Workflow Experimental Workflow for D-Arabitol Analysis cluster_0 Sample Collection & Preparation cluster_1 GC-MS Analysis cluster_2 Enzymatic Assay cluster_3 Data Analysis & Interpretation Sample Clinical Sample (Serum, Urine) Deproteinization Deproteinization (if necessary) Sample->Deproteinization Evaporation Evaporation to Dryness Deproteinization->Evaporation Reagent_Addition Addition of Assay Reagents (Buffer, NAD+, Enzyme) Deproteinization->Reagent_Addition Derivatization Derivatization (e.g., Acetylation, Silylation) Evaporation->Derivatization GC_Separation Gas Chromatography (Chiral Column) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Standard Curve, Ratio Calculation) MS_Detection->Data_Analysis Incubation Incubation Reagent_Addition->Incubation Spectrophotometry Spectrophotometric Measurement Incubation->Spectrophotometry Spectrophotometry->Data_Analysis Interpretation Clinical Interpretation Data_Analysis->Interpretation

Figure 2: Experimental Workflow for D-Arabitol Analysis

Quantitative Data and Clinical Interpretation

The clinical utility of D-arabitol as a biomarker is dependent on establishing appropriate reference ranges and diagnostic cut-offs. Due to variations in renal function, which can affect arabitol clearance, it is often recommended to use a ratio of D-arabitol to creatinine or the ratio of D-arabitol to its L-enantiomer (D/L ratio) for more accurate diagnostic assessment.[5]

Parameter Healthy Controls Patients with Invasive Candidiasis Diagnostic Cut-off Sensitivity Specificity Reference
Serum D-Arabitol (µg/mL) Not typically reported1.2 - 25.0> 1.0 - 2.0 µg/mLHighAcceptable[1][12]
Urine D/L-Arabitol Ratio 1.1 - 4.5Up to 19.0> 4.8HighHigh[3][13]
Serum D-Arabitol/Creatinine (µmol/L per mg/dL) < 4.0Elevated≥ 4.074% (all fungemia)High[9]

Table 1: Quantitative D-Arabitol Levels and Diagnostic Performance

An elevated D-arabitol level or D/L-arabitol ratio is strongly suggestive of invasive candidiasis. Importantly, rising levels can indicate a progressing infection, while a decrease in D-arabitol concentrations can be indicative of a positive response to antifungal therapy, making it a useful tool for monitoring treatment efficacy.[5][9]

Logical_Relationship Clinical Interpretation of D-Arabitol Levels Patient Patient with Suspected Fungal Infection Sample_Collection Collect Serum/Urine Sample Patient->Sample_Collection DA_Measurement Measure D-Arabitol (GC-MS or Enzymatic Assay) Sample_Collection->DA_Measurement Ratio_Calculation Calculate D-Arabitol/Creatinine or D/L-Arabitol Ratio DA_Measurement->Ratio_Calculation Comparison Compare to Diagnostic Cut-off Ratio_Calculation->Comparison High_Result Elevated Ratio Comparison->High_Result Above Cut-off Normal_Result Normal Ratio Comparison->Normal_Result Below Cut-off High_Risk High Suspicion of Invasive Candidiasis High_Result->High_Risk Low_Risk Low Suspicion of Invasive Candidiasis Normal_Result->Low_Risk Treatment Consider Antifungal Therapy & Monitor D-Arabitol Levels High_Risk->Treatment Further_Investigation Consider Other Diagnoses Low_Risk->Further_Investigation

Figure 3: Clinical Interpretation of D-Arabitol Levels

Applications in Drug Development

For professionals in drug development, D-arabitol serves as a valuable biomarker in several capacities:

  • Preclinical Studies: In animal models of invasive candidiasis, D-arabitol levels can be used to assess the efficacy of novel antifungal agents. A reduction in D-arabitol concentrations following treatment would indicate a positive therapeutic effect.

  • Clinical Trials: D-arabitol can be incorporated as a secondary endpoint in clinical trials for new antifungal drugs. Its measurement can provide an early indication of treatment response, complementing traditional endpoints like fungal clearance from blood cultures.

  • Companion Diagnostics: There is potential for the development of a D-arabitol-based companion diagnostic to identify patients who are most likely to benefit from a particular antifungal therapy or to monitor for the emergence of drug resistance.

Conclusion

D-arabitol is a robust and clinically relevant biomarker for invasive candidiasis. Its measurement, particularly when expressed as a ratio to creatinine or its L-enantiomer, provides a sensitive and specific tool for the early diagnosis and therapeutic monitoring of this life-threatening infection. The analytical methods for its quantification, including GC-MS and enzymatic assays, are well-established and can be implemented in a clinical laboratory setting. For researchers and drug development professionals, D-arabitol represents a valuable tool for advancing our understanding of fungal pathogenesis and for the development of new and improved antifungal therapies. Further research should focus on the standardization of D-arabitol assays and the establishment of definitive diagnostic cut-offs for various patient populations.

References

The Metabolic Journey of D-Arabitol-13C-2 in Microbial Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of D-Arabitol-13C-2, a stable isotope-labeled sugar alcohol, within microbial cultures. While direct experimental studies utilizing D-Arabitol specifically labeled at the C-2 position are not extensively documented in public literature, this guide extrapolates its metabolic journey based on well-established pathways of D-arabitol catabolism in bacteria and yeasts. By leveraging the principles of 13C-Metabolic Flux Analysis (13C-MFA), we can predict the distribution of the 13C label through central carbon metabolism, offering insights into microbial physiology and pathway dynamics.

This document outlines detailed hypothetical experimental protocols, presents expected quantitative data in tabular form for clarity, and visualizes the complex metabolic and experimental workflows using diagrams rendered in the DOT language.

Introduction to D-Arabitol Metabolism in Microbes

D-arabitol, a five-carbon sugar alcohol (pentitol), serves as a carbon source for various microorganisms, including bacteria and fungi. Its metabolic processing is crucial for understanding microbial carbon utilization, stress response (as it can act as an osmolyte), and its potential as a diagnostic marker for certain fungal infections.

In bacteria , such as those from the genera Klebsiella, Escherichia, and Sinorhizobium, D-arabitol is typically catabolized through a series of enzymatic reactions that convert it into an intermediate of the pentose phosphate pathway (PPP).[1][2][3]

In contrast, many yeasts , like Candida albicans and Saccharomyces rouxii, are known to synthesize D-arabitol from intermediates of the PPP, particularly D-ribulose-5-phosphate.[4][5] The synthesis and catabolism pathways are often distinct.

Tracing the metabolism of this compound allows for the precise mapping of its carbon atoms as they are incorporated into various metabolic intermediates and, eventually, into biomass components like amino acids and cell wall constituents.

Predicted Metabolic Fate of this compound

The 13C label on the second carbon of D-arabitol serves as a tracer. Based on the predominant bacterial catabolic pathway, the metabolic fate can be predicted as follows:

  • Oxidation: D-arabitol is first oxidized to D-xylulose by the enzyme D-arabitol dehydrogenase. The 13C label remains at the C-2 position.

    • This compound → D-Xylulose-13C-2

  • Phosphorylation: D-xylulose is then phosphorylated to D-xylulose-5-phosphate by D-xylulokinase, a key intermediate of the Pentose Phosphate Pathway. The label is retained at the C-2 position.

    • D-Xylulose-13C-2 → D-Xylulose-5-phosphate-13C-2

  • Entry into the Pentose Phosphate Pathway (PPP): D-xylulose-5-phosphate-13C-2 enters the central carbon metabolism via the PPP. Here, it can be interconverted with Ribulose-5-phosphate and Ribose-5-phosphate. The transketolase and transaldolase reactions of the non-oxidative PPP will then redistribute the 13C-2 label into various glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

Tracking the position of the 13C label in these downstream metabolites provides quantitative data on the flux through these critical pathways.

Experimental Protocols for 13C-MFA with this compound

This section details a generalized protocol for conducting a 13C-Metabolic Flux Analysis experiment using this compound as the tracer.

Microbial Culture Preparation
  • Strain Selection: Select a microbial strain known to utilize D-arabitol as a carbon source (e.g., Klebsiella aerogenes, Escherichia coli).

  • Media Formulation: Prepare a minimal medium where D-arabitol is the sole carbon source. The precise composition (nitrogen source, salts, trace elements) should be optimized for the selected strain.

  • Pre-culture: Inoculate the strain into a pre-culture medium containing a non-labeled carbon source (e.g., glucose or unlabeled D-arabitol) and grow to the mid-exponential phase to ensure a healthy and active cell population.

  • Adaptation: Sub-culture the cells into the minimal medium with unlabeled D-arabitol to adapt the culture to the experimental carbon source, minimizing lag phase during the labeling experiment.

13C-Labeling Experiment
  • Inoculation: Inoculate the adapted cells into the defined minimal medium containing this compound at a known concentration (e.g., 2 g/L).

  • Cultivation: Grow the culture in a bioreactor with controlled temperature, pH, and aeration to ensure a metabolic steady state. Monitor cell growth by measuring optical density (OD600).

  • Sampling: Once the culture reaches a metabolic and isotopic steady state (typically after several generations, characterized by stable growth rate and constant 13C enrichment in metabolites), harvest the cells rapidly.

Metabolite Quenching and Extraction
  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is commonly achieved by plunging the cell culture into a cold solvent, such as -40°C methanol.

  • Extraction: Extract intracellular metabolites using a suitable solvent system, for instance, a cold chloroform/methanol/water mixture, to separate polar metabolites from lipids and other cellular components.

Analytical Methods
  • Sample Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, polar metabolites are often derivatized (e.g., silylation) to increase their volatility.[6]

  • GC-MS or LC-MS/MS Analysis: Analyze the derivatized or underivatized metabolite extracts using GC-MS or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). These techniques separate the metabolites and provide mass isotopomer distributions (MIDs), which detail the abundance of molecules with different numbers of 13C atoms.[7][8]

  • NMR Analysis: For determining the positional information of the 13C label, 2D-NMR spectroscopy can be employed on key metabolites.

Data Analysis and Flux Calculation
  • MID Correction: Correct the raw mass isotopomer data for the natural abundance of 13C and other isotopes.

  • Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model. This process estimates the intracellular metabolic fluxes that best reproduce the experimental labeling patterns.[9][10]

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from a 13C-MFA experiment with E. coli grown on this compound. The data represents the mass isotopomer distributions (MIDs) of key central metabolic intermediates. M+n indicates the fraction of the metabolite pool containing 'n' 13C atoms.

Table 1: Hypothetical Mass Isotopomer Distributions of Pentose Phosphate Pathway Intermediates

MetaboliteM+0M+1M+2M+3M+4M+5
D-Xylulose-5-Phosphate0.100.850.040.010.000.00
Ribose-5-Phosphate0.150.750.080.020.000.00
Sedoheptulose-7-Phosphate0.200.600.150.050.000.00

Table 2: Hypothetical Mass Isotopomer Distributions of Glycolytic Intermediates

MetaboliteM+0M+1M+2M+3
Fructose-6-Phosphate0.350.400.200.05
Glyceraldehyde-3-Phosphate0.500.350.150.00
Phosphoenolpyruvate0.550.300.150.00
Pyruvate0.600.250.150.00

Table 3: Hypothetical 13C-Labeling in Proteinogenic Amino Acids

Amino Acid (Precursor)M+0M+1M+2M+3
Alanine (from Pyruvate)0.600.250.150.00
Serine (from 3-PGA)0.520.330.150.00
Histidine (from R5P)0.180.700.100.02
Phenylalanine (from PEP)0.450.300.180.07

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this technical guide.

experimental_workflow cluster_prep 1. Preparation cluster_labeling 2. Labeling & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Interpretation CulturePrep Microbial Culture Preparation & Adaptation Labeling Growth on This compound CulturePrep->Labeling Quenching Rapid Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis MID Mass Isotopomer Distribution Data Analysis->MID MFA 13C-Metabolic Flux Analysis MID->MFA FinalResult FinalResult MFA->FinalResult Metabolic Flux Map

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

bacterial_catabolism Arabitol This compound C1-C(13)-C3-C4-C5 Xylulose D-Xylulose-13C-2 C1-C(13)-C3-C4-C5 Arabitol->Xylulose D-Arabitol Dehydrogenase Xylulose5P D-Xylulose-5-Phosphate-13C-2 C1-C(13)-C3-C4-C5-P Xylulose->Xylulose5P D-Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Bacterial catabolic pathway for this compound.

ppp_entry X5P Xylulose-5P (13C at C2) R5P Ribulose-5P X5P->R5P G3P Glyceraldehyde-3P X5P->G3P Transketolase F6P Fructose-6P Ri5P Ribose-5P R5P->Ri5P S7P Sedoheptulose-7P Ri5P:s->S7P:n Transketolase S7P->F6P E4P Erythrose-4P S7P->E4P Transaldolase G3P:e->F6P:w Transaldolase E4P->F6P Transketolase

Caption: Redistribution of 13C label in the Pentose Phosphate Pathway.

References

A Technical Guide to the Physical and Chemical Properties of D-Arabitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabitol, a five-carbon sugar alcohol (pentitol), is a naturally occurring polyol found in various plants, fungi, and lichens.[1] As a metabolite, it plays a role in the pentose phosphate pathway (PPP).[2][3] Its properties make it a compound of interest in the food industry as a low-calorie sweetener, in pharmaceuticals as an excipient, and as a diagnostic marker for certain fungal infections.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of D-Arabitol, detailed experimental protocols for their determination, and a visualization of its key metabolic pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of D-Arabitol are summarized below. These properties are crucial for its application in various scientific and industrial fields.

General and Structural Properties
PropertyValueSource(s)
IUPAC Name (2R,4R)-pentane-1,2,3,4,5-pentol[4][5]
Synonyms D-Arabinitol, D-Lyxitol[4]
Molecular Formula C₅H₁₂O₅[4][6]
Molecular Weight 152.15 g/mol [4][7]
Monoisotopic Mass 152.06847348 Da[4]
CAS Number 488-82-4[6][8]
Appearance White to off-white crystalline powder[1][7]
Physicochemical Data
PropertyValueSource(s)
Melting Point 101-104 °C[2][4]
Boiling Point 494.5 ± 40.0 °C at 760 mmHg[7]
Density 1.5 ± 0.1 g/cm³[7]
Water Solubility 729 mg/mL; soluble in water (50 mg/ml)[1][4][7]
logP -3.77[7]
pKa 13.24 ± 0.20 (Predicted)[1]
Optical Rotation [α]²⁰/D +10 to +14° (c=5, Na₂B₄O₇ soln.)[9][10]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of D-Arabitol are outlined below.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid like D-Arabitol.[11]

  • Sample Preparation: The D-Arabitol sample should be thoroughly dried and finely powdered.[2]

  • Capillary Tube Loading: A small amount of the powdered D-Arabitol is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of about 2-3 mm.[1][12]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.[11]

  • Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure accuracy.[11]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is the completion of melting. The melting point is reported as this range.[11]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in a specific solvent.[13]

  • Preparation: An excess amount of D-Arabitol is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[13]

  • Quantification: The concentration of D-Arabitol in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or gravimetric analysis after solvent evaporation.

  • Calculation: The solubility is expressed as the mass of D-Arabitol per volume of water (e.g., mg/mL).

Optical Rotation Measurement

Optical rotation is a key property for chiral molecules like D-Arabitol and is measured using a polarimeter.[14]

  • Solution Preparation: A solution of D-Arabitol is prepared by accurately weighing a known amount of the compound and dissolving it in a specific solvent (e.g., a sodium borate solution as indicated in some literature) in a volumetric flask to a known volume.[9][10]

  • Polarimeter Calibration: The polarimeter is calibrated by first measuring the rotation of the pure solvent (the blank). This value is subtracted from the sample reading.[15]

  • Measurement: The prepared D-Arabitol solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The optical rotation is measured at a specific wavelength (usually the sodium D-line at 589.3 nm) and temperature (e.g., 20 °C or 25 °C).[14][16]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.[17]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of D-Arabitol.

  • Standard and Sample Preparation: A standard solution of high-purity D-Arabitol is prepared at a known concentration. The test sample is also dissolved in the mobile phase to a similar concentration.

  • Chromatographic Conditions: A suitable HPLC column, such as an amino-functionalized column (e.g., MicroPak SP NH₂), is used.[18] The mobile phase is typically a mixture of acetonitrile and water.[18] The flow rate and column temperature are optimized for good separation.

  • Injection and Detection: Equal volumes of the standard and sample solutions are injected into the HPLC system. A refractive index (RI) detector is commonly used for sugar alcohols.

  • Data Analysis: The purity of the D-Arabitol sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The identity of the D-Arabitol peak is confirmed by comparing its retention time with that of the standard.[6]

Metabolic Pathways and Biological Significance

D-Arabitol is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and pentose sugars.

Biosynthesis of D-Arabitol from Glucose

In many fungi and yeasts, D-Arabitol is synthesized from glucose via the pentose phosphate pathway.[19][20] The key precursor is D-ribulose-5-phosphate, which is dephosphorylated and then reduced to form D-Arabitol.[19][21]

D_Arabitol_Biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P D_Ribulose D-Ribulose Ru5P->D_Ribulose Phosphatase D_Arabitol D_Arabitol D_Ribulose->D_Arabitol D-arabitol dehydrogenase (NADPH -> NADP+)

Caption: Biosynthesis of D-Arabitol from Glucose via the Pentose Phosphate Pathway.

Catabolism of D-Arabitol in Bacteria

Bacteria have evolved different pathways for the utilization of D-Arabitol as a carbon source. Two such pathways are depicted below.

In some bacteria, D-Arabitol is transported into the cell by a permease and then oxidized and phosphorylated to enter the pentose phosphate pathway.

D_Arabitol_Catabolism_Permease D_Arabitol_ext D-Arabitol (extracellular) D_Arabitol_int D-Arabitol (intracellular) D_Arabitol_ext->D_Arabitol_int Permease D_Xylulose D-Xylulose D_Arabitol_int->D_Xylulose D-arabitol dehydrogenase X5P D-Xylulose-5-Phosphate D_Xylulose->X5P D-xylulokinase PPP Pentose Phosphate Pathway X5P->PPP D_Arabitol_Catabolism_PTS D_Arabitol_ext D-Arabitol (extracellular) D_Arabitol_P D-Arabitol-Phosphate D_Arabitol_ext->D_Arabitol_P Phosphotransferase System (PTS) X5P D-Xylulose-5-Phosphate D_Arabitol_P->X5P D-arabitol-phosphate dehydrogenase PPP Pentose Phosphate Pathway X5P->PPP

References

Methodological & Application

Application Notes and Protocols for D-Arabitol-¹³C₂ Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) utilizing stable isotope tracers is a powerful technique to elucidate the flow of metabolites through biochemical pathways.[1][2][3] This document provides a detailed protocol for conducting MFA using D-Arabitol-¹³C₂ as a tracer, particularly to investigate the pentose phosphate pathway (PPP) and related central carbon metabolism. D-arabitol, a five-carbon sugar alcohol, is metabolized in various microorganisms and its catabolism is often linked to the PPP.[4][5][6][7] By tracing the incorporation of the ¹³C label from D-Arabitol-¹³C₂ into downstream metabolites, researchers can quantify the metabolic fluxes, offering insights into cellular physiology, disease mechanisms, and the effects of drug candidates on metabolic networks.

Principle

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (in this case, D-Arabitol-¹³C₂) into a biological system at a metabolic steady state.[3] The labeled carbon atoms are distributed throughout the metabolic network, leading to specific mass isotopomer distributions in downstream metabolites.[8][9] These distributions are measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting data is then used in computational models to estimate the intracellular metabolic fluxes.[2]

Featured Application: Probing the Pentose Phosphate Pathway in Candida albicans**

This protocol is designed for studying the D-arabitol catabolic pathway and its connection to the pentose phosphate pathway in the opportunistic fungal pathogen Candida albicans. This organism is known to produce and utilize D-arabitol.[10][11] Understanding the metabolic fluxes in this pathway can be crucial for identifying novel antifungal drug targets.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Minimal Media with D-Arabitol-¹³C₂ culture Steady-State Labeling Culture prep_media->culture prep_culture Prepare C. albicans Inoculum prep_culture->culture quench Quench Metabolism culture->quench extract Metabolite Extraction quench->extract gcms GC-MS Analysis extract->gcms data_proc Data Processing & Isotopomer Analysis gcms->data_proc flux_calc Flux Calculation & Modeling data_proc->flux_calc

Figure 1: Experimental workflow for D-Arabitol-¹³C₂ MFA.

Detailed Experimental Protocol

Materials and Reagents
  • Candida albicans strain (e.g., SC5314)

  • Yeast Nitrogen Base (YNB) without amino acids

  • D-Arabitol-¹³C₂ (ensure isotopic purity > 99%)

  • Unlabeled D-Arabitol

  • Ammonium Sulfate

  • Sterile water

  • Quenching solution: 60% methanol (-40°C)

  • Extraction solvent: 75% ethanol (pre-chilled to -20°C)

  • Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Equipment
  • Shaking incubator

  • Centrifuge (refrigerated)

  • Lyophilizer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Vortex mixer

  • Heating block

Protocol

1. Preparation of Culture Medium

  • Prepare a minimal medium containing:

    • 6.7 g/L Yeast Nitrogen Base (without amino acids)

    • 5 g/L Ammonium Sulfate

  • For the labeling experiment, prepare the medium with 2 g/L of D-Arabitol-¹³C₂.

  • For the unlabeled control, prepare the medium with 2 g/L of unlabeled D-Arabitol.

  • Sterilize the media by filtration.

2. Cell Culture and Labeling

  • Inoculate a pre-culture of C. albicans in the minimal medium with unlabeled D-arabitol and grow overnight at 30°C with shaking.

  • Inoculate the main cultures (both labeled and unlabeled) with the pre-culture to an initial OD₆₀₀ of ~0.1.

  • Grow the cells at 30°C with shaking until they reach a mid-exponential growth phase (OD₆₀₀ of ~1.0), ensuring a metabolic steady state.

3. Quenching and Metabolite Extraction

  • Rapidly quench the metabolism by adding a specific volume of the cell culture to 5 volumes of pre-chilled (-40°C) 60% methanol.

  • Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -20°C.

  • Discard the supernatant and wash the cell pellet with the cold quenching solution.

  • For metabolite extraction, resuspend the cell pellet in 1 mL of pre-chilled (-20°C) 75% ethanol.

  • Incubate at -20°C for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and lyophilize to dryness.

4. Sample Derivatization for GC-MS Analysis

  • Resuspend the dried metabolite extract in 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Incubate at 37°C for 90 minutes.

  • Add 70 µL of MSTFA and incubate at 37°C for 30 minutes.[12]

5. GC-MS Analysis

  • Analyze the derivatized samples using a GC-MS system. A typical setup would be an Agilent 7890A GC coupled to a 5975C MS.[12]

  • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL with a split ratio of 10:1.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 4 minutes.

    • Ramp to 310°C at 5°C/min.

    • Hold at 310°C for 10 minutes.[12]

  • MS Parameters:

    • Operate in both full scan mode (m/z 40-550) for metabolite identification and Selected Ion Monitoring (SIM) mode for accurate quantification of mass isotopomers.

Data Presentation and Analysis

D-Arabitol Catabolic Pathway

The catabolism of D-arabitol in many microorganisms proceeds via the pentose phosphate pathway. A simplified representation of this pathway is shown below.

G Raw_Data Raw GC-MS Data (.D files) Peak_Integration Peak Integration & Identification Raw_Data->Peak_Integration Correction Natural Abundance Correction Peak_Integration->Correction MID_Calculation Mass Isotopomer Distribution (MID) Calculation Correction->MID_Calculation Flux_Estimation Flux Estimation using Software (e.g., INCA, 13CFLUX2) MID_Calculation->Flux_Estimation Flux_Modeling Metabolic Model Construction Flux_Modeling->Flux_Estimation Statistical_Analysis Goodness-of-Fit & Confidence Interval Analysis Flux_Estimation->Statistical_Analysis Flux_Map Flux Map Visualization Statistical_Analysis->Flux_Map

References

Application Notes and Protocols for Tracking D-Arabitol-13C-2 Labeling using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. When combined with stable isotope labeling, such as the use of D-Arabitol-13C-2, NMR becomes an indispensable tool for metabolic flux analysis and pathway elucidation. The incorporation of the heavy isotope ¹³C at a specific position (C-2) in D-Arabitol allows for the precise tracking of its metabolic fate within a biological system. This application note provides detailed protocols for sample preparation, NMR data acquisition, and analysis for monitoring this compound labeling, along with illustrative metabolic pathways and experimental workflows.

The ability to trace the flow of carbon atoms from a labeled substrate through metabolic pathways provides invaluable insights into cellular metabolism.[1][2] ¹³C NMR, in particular, offers direct, quantitative information about the specific positions of labeled carbons within metabolites, enabling the detailed characterization of metabolic networks.[1]

Metabolic Significance of D-Arabitol

D-Arabitol is a five-carbon sugar alcohol that plays a role in various biological systems, notably in fungi and yeasts. It can be a significant product of pentose metabolism and is often associated with the pentose phosphate pathway (PPP). Monitoring the metabolism of this compound can help in understanding the activity of the PPP and related pathways, which are often dysregulated in various diseases, making it a target for drug development.

Experimental Workflow

The general workflow for tracking this compound labeling using NMR spectroscopy involves several key stages, from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation cell_culture Cell Culture/Tissue Incubation with this compound metabolite_extraction Metabolite Extraction cell_culture->metabolite_extraction sample_reconstitution Sample Reconstitution in Deuterated Solvent metabolite_extraction->sample_reconstitution nmr_acquisition 13C NMR Data Acquisition sample_reconstitution->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing peak_assignment Peak Assignment data_processing->peak_assignment quantification Quantification of 13C Enrichment peak_assignment->quantification pathway_analysis Metabolic Pathway Analysis quantification->pathway_analysis

Caption: Experimental workflow for NMR-based tracking of this compound labeling.

Protocols

I. Cell Culture and Metabolite Extraction

This protocol is a general guideline and may need optimization based on the specific cell line or tissue being studied.

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, pre-chilled to -80°C

  • Water, HPLC-grade

  • Chloroform, pre-chilled to -20°C

  • Centrifuge capable of reaching 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluence.

  • Labeling: Replace the culture medium with a medium containing a known concentration of this compound. The concentration and incubation time should be optimized based on the experimental goals.

  • Harvesting:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding a pre-chilled extraction solvent mixture. A common method is to use a methanol:water:chloroform (2:1.5:1) solution.

  • Extraction:

    • Scrape the cells in the extraction solvent and transfer the cell suspension to a centrifuge tube.

    • Vortex the mixture thoroughly.

    • Separate the polar (methanol/water) and non-polar (chloroform) phases by centrifugation at 4°C.

  • Sample Collection: Carefully collect the upper aqueous phase containing the polar metabolites, including arabitol.

  • Drying: Lyophilize or use a vacuum concentrator to dry the extracted metabolites. The dried extract can be stored at -80°C until NMR analysis.

II. NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4]

Materials:

  • Dried metabolite extract

  • Deuterated solvent (e.g., D₂O)[3]

  • Internal standard (optional, for quantification, e.g., TSP or a known concentration of a non-interfering compound)

  • 5 mm NMR tubes[4][5]

  • Pipette with a filter tip or a Pasteur pipette with glass wool[3][5]

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a precise volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).[4]

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample into a clean NMR tube.[3][5] This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette.[3]

  • Internal Standard: If quantitative analysis is desired, add a known concentration of an internal standard.

  • Labeling: Clearly label the NMR tube with the sample information.[6]

III. ¹³C NMR Data Acquisition

Instrumentation:

  • High-field NMR spectrometer equipped with a ¹³C-sensitive probe.

Typical Acquisition Parameters:

The following are starting parameters and should be optimized for the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similar with proton decouplingTo obtain a proton-decoupled ¹³C spectrum, simplifying the spectrum to single peaks for each carbon.
Temperature 298 K (25°C)To maintain sample stability and consistency.
Spectral Width ~200 ppmTo cover the entire range of expected ¹³C chemical shifts for metabolites.
Acquisition Time 1-2 secondsTo achieve good digital resolution.
Relaxation Delay (d1) 5 x T₁For quantitative analysis, a longer relaxation delay is crucial to ensure full relaxation of the carbon nuclei. The T₁ of the C-2 of arabitol should be determined experimentally. A general starting point for small molecules is 2-5 seconds.
Number of Scans VariableDepends on the sample concentration. For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a larger number of scans (from hundreds to thousands) is typically required to achieve an adequate signal-to-noise ratio.[3][4]
IV. Data Processing and Analysis
  • Processing: The raw NMR data (Free Induction Decay - FID) should be processed using appropriate software (e.g., TopSpin, Mnova). This involves:

    • Fourier Transformation (FT)

    • Phase correction

    • Baseline correction

  • Peak Assignment: The peaks in the ¹³C NMR spectrum are assigned to specific carbon atoms of metabolites. The chemical shift of the C-2 of D-Arabitol is a key identifier. Published data can be used as a reference for chemical shifts.[7]

  • Quantification: The relative abundance of this compound and its downstream metabolites can be determined by integrating the corresponding peaks in the ¹³C NMR spectrum. The fractional enrichment of a specific carbon can be calculated by comparing the intensity of the ¹³C-labeled peak to the total signal for that carbon (labeled + natural abundance).

Data Presentation

Quantitative data should be organized into tables for clear comparison.

Table 1: ¹³C Chemical Shifts of D-Arabitol in D₂O

Carbon AtomChemical Shift (ppm)
C1, C5~63.7
C2, C4~71.8
C3~73.0
(Note: Chemical shifts can vary slightly depending on pH, temperature, and solvent.) Data referenced from PubChem.[7]

Table 2: Example of Fractional ¹³C Enrichment Data

MetaboliteCarbon PositionFractional Enrichment (%)
D-ArabitolC-299.0
Downstream Metabolite AC-X45.2
Downstream Metabolite BC-Y23.5
(This is hypothetical data for illustrative purposes.)

Signaling Pathway Visualization

The metabolism of D-Arabitol is closely linked to the pentose phosphate pathway. The following diagram illustrates the potential metabolic fate of this compound.

pentose_phosphate_pathway cluster_input Input Substrate cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis D_Arabitol_13C_2 This compound D_Ribulose_5P D-Ribulose-5-P D_Arabitol_13C_2->D_Ribulose_5P Arabitol Dehydrogenase D_Xylulose_5P D-Xylulose-5-P D_Ribulose_5P->D_Xylulose_5P Epimerase Ribose_5P Ribose-5-P D_Ribulose_5P->Ribose_5P Isomerase Fructose_6P Fructose-6-P D_Xylulose_5P->Fructose_6P Transketolase Glyceraldehyde_3P Glyceraldehyde-3-P D_Xylulose_5P->Glyceraldehyde_3P Transketolase Ribose_5P->Glyceraldehyde_3P Transketolase Sedoheptulose_7P Sedoheptulose-7-P Erythrose_4P Erythrose-4-P Sedoheptulose_7P->Erythrose_4P Erythrose_4P->Fructose_6P Glyceraldehyde_3P->Sedoheptulose_7P Glyceraldehyde_3P->Fructose_6P

References

Application Notes and Protocols for the Use of D-Arabitol-13C-2 as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of metabolites is paramount. D-Arabitol, a five-carbon sugar alcohol, is a key metabolite in various biological pathways, and its levels can be indicative of certain physiological or pathological states. The use of stable isotope-labeled internal standards is a gold-standard technique in mass spectrometry-based metabolomics for achieving reliable quantification. This document provides detailed application notes and protocols for the use of D-Arabitol-13C-2 as an internal standard for the quantitative analysis of D-arabitol and other polyols in biological samples.

Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This allows them to be distinguished by a mass spectrometer. By adding a known amount of the internal standard to a sample at the beginning of the workflow, it can effectively account for variations in sample preparation, extraction efficiency, and instrument response, leading to more accurate and reproducible results.

Applications

This compound is primarily utilized as an internal standard in quantitative metabolomics studies for the analysis of:

  • Polyols (Sugar Alcohols): Including arabitol, xylitol, sorbitol, mannitol, and erythritol.

  • Inborn Errors of Metabolism: For the diagnosis and monitoring of diseases affecting polyol metabolism.

  • Clinical Diagnostics: As a tool in studies related to diabetes and renal dysfunction, where polyol levels can be altered.

  • Drug Development: To assess the effect of therapeutic agents on metabolic pathways involving polyols.

The primary analytical platforms for these applications are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflows

The general workflow for using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of this compound Addition of this compound Sample Collection->Addition of this compound Extraction Extraction Addition of this compound->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Quantification Quantification Mass Spectrometry->Quantification

General workflow for metabolomics analysis using an internal standard.

Protocol 1: Quantitative Analysis of Polyols in Human Urine by LC-MS/MS

This protocol is adapted from the method described by Wamelink et al. (2005) for the screening of inborn errors of polyol metabolism.[1]

Materials
  • This compound (Internal Standard)

  • D-Arabitol (and other polyol standards for calibration)

  • Ultrapure water

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Mixed-bed ion-exchange resin (e.g., Amberlite MB3)

  • Urine samples

Sample Preparation
  • Internal Standard Spiking: To 100 µL of urine, add a known amount of this compound solution. The final concentration should be chosen to be within the linear range of the calibration curve and comparable to the expected endogenous arabitol levels.

  • Desalting: Add approximately 20 mg of pre-treated mixed-bed ion-exchange resin to the urine sample.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Parameters
ParameterSetting
Liquid Chromatography
ColumnAminex HPX-87C (for isomer separation) or Prevail Carbohydrate ES
Mobile PhaseIsocratic elution with ultrapure water
Flow Rate0.4 mL/min (with a 1:2 post-column split)
Column Temperature65 °C
Injection Volume20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Source Temperature350 °C
Cone Voltage30 V
Collision Energy10 eV
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Arabitol, Xylitol, Ribitol15189
This compound (IS) 153 91
Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of arabitol in the urine samples is then determined from this calibration curve.

Urine Sample Urine Sample Spike with this compound Spike with this compound Urine Sample->Spike with this compound Add Ion-Exchange Resin Add Ion-Exchange Resin Spike with this compound->Add Ion-Exchange Resin Vortex & Centrifuge Vortex & Centrifuge Add Ion-Exchange Resin->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

LC-MS/MS sample preparation workflow for urine.

Protocol 2: Quantitative Analysis of Polyols in Human Plasma/Serum by GC-MS

For GC-MS analysis, a derivatization step is necessary to increase the volatility of the polar polyols. The most common method is a two-step process of methoximation followed by silylation.

Materials
  • This compound (Internal Standard)

  • D-Arabitol (and other polyol standards)

  • Methanol

  • Pyridine

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Plasma or Serum samples

Sample Preparation
  • Protein Precipitation and Internal Standard Spiking: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing a known concentration of this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37 °C for 90 minutes with shaking.

    • Silylation: Add 70 µL of MSTFA. Incubate at 37 °C for 30 minutes with shaking.

GC-MS Parameters
ParameterSetting
Gas Chromatography
ColumnDB-5MS or similar non-polar capillary column
Injection ModeSplitless
Injector Temperature280 °C
Oven Temperature ProgramInitial 70 °C for 4 min, ramp to 310 °C at 5 °C/min, hold for 10 min
Carrier GasHelium
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Detection ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM)

The specific m/z values to monitor will depend on the derivatization agent used. For trimethylsilyl (TMS) derivatives of arabitol, characteristic fragment ions are monitored. The corresponding ions for this compound will be shifted by +2 m/z.

Analyte (TMS derivative)Monitored Ions (m/z)
Arabitole.g., 217, 307, 319
This compound (IS) e.g., 219, 309, 321
Quantification

Similar to the LC-MS/MS method, a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Plasma/Serum Sample Plasma/Serum Sample Protein Precipitation with Methanol & IS Protein Precipitation with Methanol & IS Plasma/Serum Sample->Protein Precipitation with Methanol & IS Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Protein Precipitation with Methanol & IS->Centrifuge & Collect Supernatant Dry Extract Dry Extract Centrifuge & Collect Supernatant->Dry Extract Methoximation Methoximation Dry Extract->Methoximation Silylation (MSTFA) Silylation (MSTFA) Methoximation->Silylation (MSTFA) GC-MS Analysis GC-MS Analysis Silylation (MSTFA)->GC-MS Analysis

References

Application Notes and Protocols for D-Arabitol-13C-2 Tracer Studies in Yeast and Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting D-Arabitol-13C-2 tracer studies to investigate metabolic fluxes in yeast and fungi. This technique is a powerful tool for understanding the metabolic fate of D-arabitol, a sugar alcohol implicated in various biological processes, including pathogenesis in some fungal species.

Introduction

D-arabitol is a five-carbon sugar alcohol produced by many fungi and yeasts. In some pathogenic fungi, such as Candida albicans, D-arabitol is produced in large quantities and is considered a potential virulence factor.[1][2][3] Understanding the metabolic pathways associated with D-arabitol synthesis and catabolism is crucial for the development of novel antifungal therapies.

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes by tracking the fate of 13C-labeled substrates.[4][5][6] By providing cells with a substrate containing a known 13C labeling pattern and analyzing the distribution of the 13C label in downstream metabolites, researchers can elucidate the relative and absolute fluxes through various metabolic pathways.[4][5] This approach has been widely applied to study the metabolism of various microorganisms, including yeast.[7]

This document outlines the use of this compound as a tracer to probe the pentose phosphate pathway (PPP) and central carbon metabolism in yeast and fungi.

Metabolic Pathway of D-Arabitol

In many fungi, D-arabitol is synthesized from the pentose phosphate pathway intermediate D-ribulose-5-phosphate.[1][3] Conversely, D-arabitol can be catabolized by conversion to D-ribulose, which can then be phosphorylated to enter the PPP. The key enzyme in D-arabitol catabolism is NAD-dependent D-arabitol dehydrogenase.[1][2]

Arabitol_Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P D_Ribulose D-Ribulose Ru5P->D_Ribulose Phosphatase D_Ribulose->Ru5P Kinase (ATP) D_Arabitol D-Arabitol D_Ribulose->D_Arabitol D-arabitol dehydrogenase (NADPH) D_Arabitol_13C2 This compound D_Arabitol_13C2->D_Ribulose D-arabitol dehydrogenase (NAD+)

Figure 1: Simplified metabolic pathway of D-arabitol synthesis and its proposed catabolic entry into the Pentose Phosphate Pathway.

Principle of this compound Tracer Studies

By supplying this compound as a carbon source, the 13C label will be incorporated into the D-ribulose pool and subsequently into D-ribulose-5-phosphate, a key intermediate of the PPP. From the PPP, the 13C label can be further distributed into glycolysis, the TCA cycle, and biosynthetic pathways for amino acids and nucleic acids.[8][9][10][11] Analyzing the mass isotopomer distribution (MID) of these metabolites allows for the determination of metabolic fluxes.

Experimental Design and Protocols

The following is a general workflow for conducting this compound tracer studies.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Yeast/Fungal Culture (Steady State) Tracer Introduce this compound Culture->Tracer Quench Quench Metabolism Tracer->Quench Extract Metabolite Extraction Quench->Extract Detect LC-MS/MS or GC-MS Analysis Extract->Detect MID Determine Mass Isotopomer Distributions (MIDs) Detect->MID Flux Metabolic Flux Calculation MID->Flux

Figure 2: General experimental workflow for this compound tracer studies.

Protocol 1: Yeast/Fungal Cell Culture and Labeling
  • Pre-culture: Inoculate a single colony of the yeast or fungal strain into a suitable liquid medium (e.g., YPD for yeast) and grow overnight at the optimal temperature with shaking.

  • Main Culture: Dilute the pre-culture into a fresh, defined minimal medium with a known carbon source (e.g., glucose) to an initial OD600 of ~0.1. Grow the cells to mid-exponential phase.

  • Tracer Introduction: Harvest the cells by centrifugation and wash them with a carbon-free minimal medium. Resuspend the cells in a fresh minimal medium where the primary carbon source is replaced with this compound at a defined concentration (e.g., 2 g/L).

  • Incubation: Incubate the cells under the same conditions as the main culture for a specific duration to allow for the uptake and metabolism of the tracer. Time-course sampling is recommended to ensure isotopic steady state is reached.[12][13]

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: To halt metabolic activity, rapidly quench the cell culture. A common method is to transfer a known volume of the cell suspension into a quenching solution (e.g., 60% methanol) kept at a very low temperature (-40°C to -50°C).[12]

  • Cell Lysis and Extraction: Centrifuge the quenched cell suspension at a low temperature to pellet the cells. The supernatant can be analyzed for extracellular metabolites. For intracellular metabolites, resuspend the cell pellet in a cold extraction solvent (e.g., 75% ethanol). Cell lysis can be achieved through methods like bead beating or freeze-thaw cycles.

  • Sample Preparation: Centrifuge the cell lysate to remove cell debris. The supernatant containing the metabolites should be dried under vacuum and stored at -80°C until analysis.

Protocol 3: Analytical Methods and Data Analysis
  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolite extracts need to be derivatized to increase their volatility. A common method is two-step derivatization involving methoximation followed by silylation.

  • Mass Spectrometry: Analyze the derivatized samples using GC-MS or the underivatized samples using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the metabolites based on their retention times and mass fragmentation patterns compared to known standards.

    • Correct the raw mass isotopomer distributions for the natural abundance of 13C.

    • Use software tools (e.g., INCA, METRAN) to calculate metabolic fluxes by fitting the experimental MIDs to a metabolic model.[7]

Expected Quantitative Data

The following tables illustrate the expected mass isotopomer distributions (MIDs) of key metabolites in the pentose phosphate pathway following the administration of this compound. The notation M+n represents the mass of the metabolite with 'n' 13C atoms.

Table 1: Expected Mass Isotopomer Distributions of Key PPP Metabolites

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
D-Ribulose-5-PhosphateLowLowHigh LowLowLow
Xylulose-5-PhosphateLowLowHigh LowLowLow
Ribose-5-PhosphateLowLowHigh LowLowLow
Sedoheptulose-7-PhosphateLowModerateHigh ModerateLowLow
Erythrose-4-PhosphateModerateHigh ModerateLowLowN/A

Note: The exact percentages will depend on the metabolic state of the cells and the relative fluxes through different pathways.

Table 2: Interpretation of Labeling Patterns for Flux Ratios

Observed Labeling PatternInferred Metabolic Flux
High M+2 in Ribose-5-PhosphateHigh flux from D-Arabitol into the PPP.
M+3 in Sedoheptulose-7-PhosphateIndicates activity of transketolase, combining a C5 and a C2 unit.
M+2 in Fructose-6-PhosphateSuggests flux from the PPP into glycolysis via transketolase and transaldolase.
Labeled Alanine (from Pyruvate)Indicates flux from the PPP through glycolysis to pyruvate.

Visualization of Label Propagation

The following diagram illustrates the expected propagation of the 13C label from this compound into the central carbon metabolism.

Label_Propagation D_Arabitol_13C2 This compound (M+2) Ru5P D-Ribulose-5-P (M+2) D_Arabitol_13C2->Ru5P X5P Xylulose-5-P (M+2) Ru5P->X5P R5P Ribose-5-P (M+2) Ru5P->R5P S7P Sedoheptulose-7-P (M+2, M+5) E4P Erythrose-4-P (M+2) F6P Fructose-6-P (M+2) G3P Glyceraldehyde-3-P (M+2) F6P->G3P Glycolysis PYR Pyruvate (M+2) G3P->PYR X5PR5P X5PR5P X5PR5P->S7P Transketolase X5PR5P->G3P Transketolase S7PG3P S7PG3P S7PG3P->E4P Transaldolase S7PG3P->F6P Transaldolase X5PE4P X5PE4P X5PE4P->F6P Transketolase X5PE4P->G3P Transketolase

References

Application Notes and Protocols for D-Arabitol-13C-2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of D-Arabitol in biological samples using D-Arabitol-13C-2 as an internal standard. The methodologies described are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.

Introduction

D-Arabitol is a five-carbon sugar alcohol that has gained significant interest in clinical and research settings. It is a known metabolite in various microorganisms, including the pathogenic yeast Candida albicans. Elevated levels of D-arabitol in biological fluids can serve as a biomarker for disseminated candidiasis, a serious fungal infection. Furthermore, D-arabitol metabolism is linked to the pentose phosphate pathway, a fundamental route in cellular metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

Metabolic Pathway of D-Arabitol

D-Arabitol is synthesized from the pentose phosphate pathway (PPP). The key precursor for D-arabitol synthesis is D-ribulose-5-phosphate, an intermediate of the PPP. D-ribulose-5-phosphate is first dephosphorylated to D-ribulose, which is then reduced to D-arabitol. This final reduction step is catalyzed by an NAD(P)H-dependent D-arabitol dehydrogenase.

D-Arabitol Metabolic Pathway Glucose Glucose Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose->Pentose Phosphate Pathway D-Ribulose-5-Phosphate D-Ribulose-5-Phosphate Pentose Phosphate Pathway->D-Ribulose-5-Phosphate D-Ribulose D-Ribulose D-Ribulose-5-Phosphate->D-Ribulose Dephosphorylation D-Arabitol D-Arabitol D-Ribulose->D-Arabitol Reduction Dehydrogenase Dehydrogenase Dehydrogenase->D-Arabitol

Figure 1: Simplified metabolic pathway of D-Arabitol synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of D-arabitol using GC-MS with a stable isotope-labeled internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterValueReference
Linearity Range 5 - 75 µ g/assay [2]
Limit of Detection (LOD) 0.02 µmol/L[2]
Precision (RSD%) < 10%[2]
Accuracy (Bias) < 6%[2]
Recovery 87 - 110%[3]

Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol details the extraction and derivatization of D-arabitol from plasma or serum samples for GC-MS analysis.

Materials:

  • Plasma or serum sample

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Methanol (HPLC grade), ice-cold

  • Pyridine

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Protein Precipitation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

    • Spike the sample with an appropriate volume of the this compound internal standard solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.[4]

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Oximation: Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried extract.[4]

    • Vortex for 1 minute to ensure complete dissolution.

    • Incubate at 37°C for 90 minutes.[4]

    • Silylation: Add 70 µL of MSTFA to the mixture.[4]

    • Vortex for 1 minute.

    • Incubate at 37°C for 30 minutes.[4]

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

Sample Preparation from Urine

This protocol outlines the preparation of urine samples for D-arabitol analysis by GC-MS.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Sample Preparation:

    • Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any sediment.

    • Take a 100 µL aliquot of the supernatant.

    • Spike the sample with the this compound internal standard.

  • Drying:

    • Dry the urine sample completely under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • Add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA) to the dried sample.[2]

    • Vortex to mix.

    • Heat at 60°C for 30 minutes.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the dried derivative in an appropriate volume of ethyl acetate.

    • Transfer to a GC vial for analysis.

GC-MS Analysis

The following are general GC-MS parameters for the analysis of derivatized D-arabitol. These should be optimized for the specific instrument used.

ParameterSetting
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Volume 1 µL (split or splitless, to be optimized)
Injector Temp. 280°C
Oven Program Initial temp 70°C, hold for 4 min, ramp to 310°C at 5°C/min, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) m/z Values (for TMS derivatives):

  • D-Arabitol: To be determined empirically, but characteristic ions for sugar alcohols often include m/z 73, 103, 147, 205, 217, 307, 319.

  • This compound: The corresponding ions will be shifted by +2 m/z. For example, if a key fragment for unlabeled arabitol is at m/z 217, the corresponding fragment for this compound would be at m/z 219.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of D-Arabitol using a stable isotope-labeled internal standard is depicted below.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Peak Integration Peak Integration GC-MS Analysis->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Figure 2: General workflow for D-Arabitol analysis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the sample preparation and analysis of this compound. The use of a stable isotope-labeled internal standard coupled with GC-MS provides a highly sensitive, specific, and reliable method for the quantification of D-arabitol in biological matrices. Accurate measurement of D-arabitol is essential for its validation as a clinical biomarker and for advancing research in metabolic pathways.

References

Application Notes and Protocols for Steady-State 13C Labeling with D-Arabitol-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steady-state 13C metabolic flux analysis (13C-MFA) is a powerful technique to quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism.[1][2][3] This application note provides a comprehensive guide for designing and conducting steady-state 13C labeling experiments using D-Arabitol-13C-2 as a tracer. D-Arabitol, a five-carbon sugar alcohol, is known to be involved in the pentose phosphate pathway (PPP).[4][5] By tracing the incorporation of the 13C label from this compound into various intracellular metabolites, researchers can elucidate the activity of the PPP and connected pathways, which are often dysregulated in diseases such as cancer.[2]

This document outlines the experimental design, detailed protocols for cell culture, labeling, sample quenching, metabolite extraction, and analysis by mass spectrometry. It also includes data presentation guidelines and visualizations to aid in the interpretation of results.

Experimental Design

A successful 13C-MFA experiment begins with a robust experimental design.[1][3] The primary goal is to achieve isotopic steady state, where the enrichment of 13C in intracellular metabolites becomes constant over time.[6]

Key Considerations:

  • Cell Line Selection: Choose a cell line known to metabolize arabitol or with active pentose phosphate pathway flux.

  • Tracer Selection: this compound is selected to probe the pentose phosphate pathway. The position of the label is critical for resolving specific fluxes.

  • Culture Medium: A defined culture medium is essential to control for unlabeled carbon sources. All carbon sources should be quantified.

  • Labeling Duration: The time required to reach isotopic steady state must be determined empirically for the specific cell line and experimental conditions. This typically involves a time-course experiment. For many mammalian cell lines, this can take several hours.[6]

  • Biological Replicates: A minimum of three biological replicates should be included for each experimental condition to ensure statistical robustness.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_sample Sample Processing cluster_analysis Analysis A Cell Seeding and Culture C Switch to 13C-labeled Medium A->C B Prepare 13C-labeled Medium (with this compound) B->C D Incubate to Isotopic Steady State C->D E Metabolic Quenching D->E F Metabolite Extraction E->F G LC-MS or GC-MS Analysis F->G H Data Processing and Flux Calculation G->H

Caption: Experimental workflow for steady-state 13C labeling.

Detailed Experimental Protocols

Cell Culture and Media Preparation
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in approximately 80% confluency at the time of harvest.

  • Standard Culture: Culture cells in a standard, unlabeled medium until they reach the desired confluency.

  • 13C-Labeled Medium Preparation: Prepare the experimental medium by supplementing a base medium (lacking the unlabeled carbon source of interest) with this compound at a known concentration. Ensure all other necessary nutrients are present.

Steady-State 13C Labeling
  • Medium Exchange: Aspirate the standard medium from the cultured cells.

  • Wash: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.

  • Add Labeled Medium: Add the pre-warmed 13C-labeled medium to the cells.

  • Incubation: Return the cells to the incubator and culture for the predetermined duration to achieve isotopic steady state.

Metabolic Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is crucial for accurately capturing the metabolic state of the cells.[7][8][9]

For Adherent Cells:

  • Quenching: Remove the culture vessel from the incubator and rapidly aspirate the labeled medium. Immediately place the vessel on dry ice or in a liquid nitrogen bath to quench metabolism.[7]

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the quenched cells. Scrape the cells and collect the cell lysate.

For Suspension Cells:

  • Quenching: Rapidly transfer the cell suspension to a centrifuge tube containing a quenching solution, such as cold saline or a methanol solution, to quickly lower the temperature.[7][10]

  • Centrifugation: Centrifuge the cells at a low temperature to pellet them.

  • Extraction: Discard the supernatant and add a pre-chilled extraction solvent to the cell pellet. Vortex to lyse the cells.

Post-Extraction Processing (for both adherent and suspension cells):

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., >13,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used to measure the isotopic labeling of metabolites.[11][12][13]

Sample Preparation for Mass Spectrometry
  • Derivatization (for GC-MS): Dried metabolite extracts often require chemical derivatization to increase their volatility for GC-MS analysis. A common method is silylation.

  • Reconstitution (for LC-MS): Dried extracts are reconstituted in a solvent compatible with the LC mobile phase.

Mass Spectrometry Analysis
  • GC-MS: Provides excellent separation and fragmentation of metabolites, which is useful for determining positional isotopic labeling.[12][13]

  • LC-MS/MS: Offers high sensitivity and is suitable for a wide range of polar metabolites without the need for derivatization.[11][14][15]

Data Presentation

Quantitative data from 13C labeling experiments should be presented in a clear and structured format to facilitate interpretation and comparison. Mass isotopomer distributions (MIDs) represent the fractional abundance of each isotopologue for a given metabolite.[6]

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites
MetaboliteIsotopologueCondition A (Control)Condition B (Treated)
Ribose-5-phosphate M+00.350.20
M+10.450.55
M+20.150.20
M+30.040.04
M+40.010.01
M+50.000.00
Sedoheptulose-7-phosphate M+00.400.25
M+10.400.50
M+20.150.20
M+30.050.05
Erythrose-4-phosphate M+00.500.35
M+10.350.45
M+20.100.15
M+30.050.05
Fructose-6-phosphate M+00.600.45
M+10.300.40
M+20.080.12
M+30.020.03

Signaling Pathway Visualization

The metabolic fate of this compound is expected to proceed through the pentose phosphate pathway. D-arabitol can be oxidized to D-ribulose or D-xylulose, which are intermediates of the PPP.[5][16]

D-Arabitol Metabolism and the Pentose Phosphate Pathway

Caption: Metabolic fate of this compound in the PPP.

Conclusion

This application note provides a framework for conducting steady-state 13C labeling experiments with this compound. By following these protocols, researchers can obtain high-quality data to quantify metabolic fluxes through the pentose phosphate pathway and related metabolic networks. Careful experimental design, execution, and data analysis are paramount for generating reliable and insightful results in the study of cellular metabolism.

References

Application Notes and Protocols: D-Arabitol-13C-2 in Microbial Stress Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabitol is a five-carbon sugar alcohol (polyol) that plays a crucial role as a compatible solute in many microorganisms, particularly fungi. Under conditions of environmental stress, such as high osmolarity (osmotic stress), microbes accumulate D-arabitol to maintain cellular turgor and protect enzymatic functions without interfering with normal metabolism.[1][2][3] The study of D-arabitol synthesis and catabolism is therefore central to understanding microbial survival mechanisms and identifying potential targets for antimicrobial agents.

The use of stable isotope-labeled compounds, such as D-Arabitol-13C-2, provides a powerful method for tracing metabolic pathways in real-time.[4][5] By introducing a "heavy" carbon isotope at a specific position, researchers can track the flow of carbon atoms through metabolic networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), allows for the precise quantification of reaction rates (fluxes) within the cell, offering a dynamic view of metabolic rewiring in response to stress.[8][9][10][11]

These application notes provide detailed protocols and conceptual frameworks for using this compound and related 13C-labeled precursors to investigate microbial stress responses.

Application Note 1: Quantifying D-Arabitol Biosynthesis under Osmotic Stress via 13C-Labeled Glucose

A primary application in stress response studies is to quantify the rate of D-arabitol synthesis when a microbe is exposed to a stressor. This is typically achieved by providing a uniformly labeled carbon source, such as [U-13C]-glucose, and measuring the incorporation of 13C into the D-arabitol pool. In many fungi, D-arabitol is synthesized from the pentose phosphate pathway (PPP) intermediate D-ribulose-5-phosphate.[12][13][14]

D-Arabitol Biosynthetic Pathway

The diagram below illustrates the synthesis of D-arabitol from glucose via the pentose phosphate pathway. Tracing 13C atoms from labeled glucose through this pathway allows for the quantification of its activity under stress.

G Biosynthesis of D-Arabitol from Glucose glucose [U-13C] Glucose ppp Pentose Phosphate Pathway (PPP) glucose->ppp r5p D-Ribulose-5-Phosphate-13C5 ppp->r5p dephos Dephosphorylation r5p->dephos ribulose D-Ribulose-13C5 dephos->ribulose reduction Reduction (ArDH) ribulose->reduction arabitol D-Arabitol-13C5 reduction->arabitol stress Osmotic Stress stress->ppp Upregulates G Catabolism of this compound arabitol_in This compound (Extracellular) permease Permease arabitol_in->permease arabitol_cell This compound (Intracellular) permease->arabitol_cell oxidation Oxidation (ArDH) arabitol_cell->oxidation ribulose D-Ribulose-13C-2 oxidation->ribulose kinase Kinase ribulose->kinase r5p D-Ribulose-5-Phosphate-13C-2 kinase->r5p ppp Pentose Phosphate Pathway (PPP) r5p->ppp central_met Central Metabolism (Glycolysis, TCA Cycle) ppp->central_met G Simplified HOG Signaling Pathway os_stress Osmotic Stress sensor Membrane Sensor (e.g., Sln1/Hik1) os_stress->sensor phosphorelay Phosphorelay System (Ypd1, Ssk1) sensor->phosphorelay mapkkk MAPKKK (Ssk2) phosphorelay->mapkkk mapkk MAPKK (Pbs2) mapkkk->mapkk P mapk MAPK (Hog1) mapkk->mapk P nucleus Nucleus mapk->nucleus transcription Transcription of Stress-Response Genes nucleus->transcription arabitol_syn D-Arabitol Synthesis transcription->arabitol_syn G General Workflow for 13C-MFA cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase culture 1. Microbial Culture (Control vs. Stress) labeling 2. Introduce 13C-Tracer (e.g., 13C-Glucose) culture->labeling quench 3. Rapid Quenching (e.g., Cold Methanol) labeling->quench extract 4. Metabolite Extraction quench->extract analysis 5. MS Analysis (GC-MS or LC-MS) extract->analysis raw_data 6. Raw Data Processing (Peak Integration, MID) analysis->raw_data flux_calc 8. Flux Calculation & Simulation raw_data->flux_calc model 7. Metabolic Model Construction model->flux_calc interpretation 9. Biological Interpretation flux_calc->interpretation

References

Application Notes and Protocols for Fed-Batch Fermentation of D-Arabitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of D-arabitol using fed-batch fermentation. D-arabitol, a five-carbon sugar alcohol, is a valuable platform chemical with applications in the food and pharmaceutical industries as a low-calorie sweetener and an intermediate for chemical synthesis.[1] Microbial fermentation, particularly using osmophilic yeasts, offers a promising and sustainable alternative to chemical synthesis.

Fed-batch cultivation is a preferred method for achieving high-density cell cultures and, consequently, high product titers. This strategy involves the controlled feeding of a limiting nutrient to the bioreactor, which helps in overcoming substrate inhibition and catabolite repression, leading to enhanced D-arabitol production.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on D-arabitol production using fed-batch fermentation with different yeast species.

Table 1: Fed-Batch Fermentation Performance for D-Arabitol Production by Various Yeast Species.

MicroorganismSubstrateD-Arabitol Titer (g/L)Yield (g/g)Volumetric Productivity (g/L/h)Fermentation Time (h)Reference
Wickerhamomyces anomalus WC 1501Pure Glycerol2650.740.82325[2]
Zygosaccharomyces rouxii (engineered)Not Specified137.36Not Specified0.64Not Specified[3]
Yarrowia lipolytica ARA9Crude Glycerol118.50.491.10108[1][4]
Zygosaccharomyces sp. Gz-5Glucose133Not SpecifiedNot Specified336 (14 days)[5]

Table 2: Optimized Fed-Batch Fermentation Parameters for Wickerhamomyces anomalus WC 1501.

ParameterOptimized Value
Glycerol Concentration114.5 g/L
pH5.9
Temperature32.5 °C
Dissolved OxygenNot a significant effect

These optimized conditions yielded 29 g/L of D-arabitol in 160 hours, with a conversion yield of 0.25 g/g and a volumetric productivity of 0.18 g/L/h. Further improvements, including increased cell density and constant glycerol feeding, led to the higher titers reported in Table 1.[2]

Experimental Protocols

This section details the methodologies for key experiments in D-arabitol production via fed-batch fermentation.

Protocol 1: Inoculum Preparation

  • Strain Activation: Revive a cryopreserved vial of the selected yeast strain (e.g., Wickerhamomyces anomalus, Zygosaccharomyces rouxii, or Yarrowia lipolytica) on a suitable agar medium (e.g., YPD agar: 1% yeast extract, 2% peptone, 2% glucose, 2% agar). Incubate at 30°C for 48-72 hours until colonies appear.

  • Pre-culture: Inoculate a single colony into a 50 mL flask containing 10 mL of seed medium (e.g., YPD broth). Incubate at 30°C and 200 rpm for 24 hours.

  • Seed Culture: Transfer the pre-culture to a 500 mL flask containing 100 mL of the same seed medium. Incubate under the same conditions for another 24 hours or until the optical density at 600 nm (OD₆₀₀) reaches a desired value (e.g., 4-6).

Protocol 2: Fed-Batch Fermentation in a Bioreactor

  • Bioreactor Preparation: Prepare and sterilize a 5 L bioreactor containing 3 L of the initial batch medium. A typical medium composition could be: glucose or glycerol as the carbon source, yeast extract, peptone, and essential mineral salts.

  • Inoculation: Inoculate the bioreactor with the seed culture to achieve an initial OD₆₀₀ of approximately 0.5.

  • Batch Phase: Run the fermentation in batch mode initially. Maintain the temperature, pH, and dissolved oxygen (DO) at optimal levels for the specific strain (e.g., 30-32.5°C, pH 5.5-6.0, DO > 20%).[2] The pH can be controlled automatically by the addition of 2M NaOH and 2M HCl.

  • Fed-Batch Phase: Once the initial carbon source is nearly depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated nutrient solution. The feeding strategy can be a constant feed, an exponential feed, or a pulse-feeding approach. A common feeding solution contains a high concentration of the carbon source (e.g., 500-700 g/L glucose or glycerol) and other necessary nutrients.

  • Monitoring: Regularly monitor cell growth (OD₆₀₀), substrate consumption, and D-arabitol production by taking samples from the bioreactor.

  • Termination: Continue the fed-batch process until the desired D-arabitol concentration is reached or the production rate significantly decreases.

Protocol 3: Analytical Methods

  • Cell Growth: Measure the optical density of the culture broth at 600 nm using a spectrophotometer.

  • Substrate and Product Analysis: Centrifuge the culture samples to remove cells. Analyze the supernatant for substrate (glucose, glycerol) and D-arabitol concentrations using High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions:

      • Column: Bio-Rad Aminex HPX-87H or equivalent.

      • Mobile Phase: 5 mM H₂SO₄.

      • Flow Rate: 0.6 mL/min.

      • Temperature: 65°C.

      • Detector: Refractive Index (RI) detector.

Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Pathway for D-Arabitol Production

The biosynthesis of D-arabitol in yeasts primarily occurs through the pentose phosphate pathway (PPP). The key precursor is D-ribulose-5-phosphate, which is dephosphorylated and then reduced to D-arabitol.[6][7] In some cases, D-xylulose can also be converted to D-arabitol.

D_Arabitol_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P Ribulose D-Ribulose Ru5P->Ribulose Dephosphorylation Arabitol D-Arabitol Ribulose->Arabitol Reduction (NAD(P)H) Fed_Batch_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase Strain Strain Selection (e.g., W. anomalus) Media Media Preparation (Batch & Feed) Strain->Media Select appropriate media Inoculum Inoculum Development Media->Inoculum Bioreactor Bioreactor Setup & Sterilization Inoculum->Bioreactor Inoculation Batch Batch Cultivation Bioreactor->Batch FedBatch Fed-Batch Cultivation (Nutrient Feeding) Batch->FedBatch Initiate feeding Sampling Regular Sampling FedBatch->Sampling HPLC HPLC Analysis (Substrate & Product) Sampling->HPLC Data Data Analysis (Titer, Yield, Productivity) HPLC->Data

References

Troubleshooting & Optimization

optimizing D-Arabitol-13C-2 concentration for labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Arabitol-13C-2. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals optimize their stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a five-carbon sugar alcohol (pentitol) that is isotopically labeled with Carbon-13 at the second carbon position. Its primary application is in metabolic flux analysis (MFA) and stable isotope tracing studies to investigate the activity of the Pentose Phosphate Pathway (PPP). By tracing the incorporation of the 13C label into downstream metabolites, researchers can quantify the flux through this critical pathway, which is involved in nucleotide synthesis, NADPH production, and redox homeostasis.

Q2: How does D-Arabitol enter central carbon metabolism?

A2: D-Arabitol is typically transported into the cell and then phosphorylated. In many organisms, including fungi and some bacteria, it is subsequently oxidized to an intermediate of the Pentose Phosphate Pathway, such as D-ribulose-5-phosphate or D-xylulose-5-phosphate.[1][2] This allows the 13C label to enter the central carbon metabolism and be distributed throughout connected pathways. The exact entry point can depend on the specific enzymatic machinery of the model organism.[3][4]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type, media composition, and experimental goals. A universal optimal concentration does not exist. We recommend performing a dose-response experiment to determine the ideal concentration for your specific system. A logical starting range to test would be between 0.5 mM and 10 mM . See the "Experimental Protocols" section for a detailed methodology on performing a concentration optimization experiment.

Q4: Can D-Arabitol be toxic to cells?

A4: While D-Arabitol is generally well-tolerated, some organisms, particularly certain strains of E. coli with mutations in sugar phosphotransferase systems, have shown sensitivity and toxicity.[5][6] In mammalian systems, very high concentrations of polyols can have neurotoxic effects, but this is primarily observed in the context of metabolic disorders, not standard cell culture conditions.[7] It is crucial to assess cell viability and morphology across a range of this compound concentrations to identify any potential cytotoxic effects in your specific model.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal tracer concentration that maximizes label incorporation without inducing cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in multiple replicate plates (e.g., 12-well or 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and resume proliferation for 24 hours.

  • Media Preparation: Prepare a base medium that is identical to your standard culture medium but lacking the unlabeled equivalent of your tracer if it is present (e.g., remove unlabeled arabitol).

  • Tracer Titration: Create a series of media containing different final concentrations of this compound. A recommended starting range is outlined in the table below. Include a control group with no tracer added.

  • Labeling: Remove the standard culture medium from the cells and replace it with the prepared tracer-containing media.

  • Incubation: Incubate the cells for a period that is sufficient to approach isotopic steady state. For central carbon metabolism, this is typically between 8 and 24 hours. The optimal time should also be determined experimentally.

  • Assessment of Viability: At the end of the incubation period, assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay). Examine cell morphology under a microscope for any signs of stress.

  • Metabolite Extraction: If viability is acceptable, proceed with quenching metabolism and extracting metabolites. A common method is to aspirate the medium, wash cells quickly with ice-cold PBS, and then add ice-cold 80% methanol. Scrape the cells, collect the extract, and centrifuge to pellet protein and cell debris.

  • Analysis: Analyze the supernatant containing the polar metabolites via LC-MS or GC-MS to determine the isotopic enrichment in key metabolites (e.g., lactate, citrate, ribose-5-phosphate).

  • Optimization: The optimal concentration is the highest concentration that provides robust labeling enrichment without a significant decrease in cell viability or changes in morphology.

Table 1: Suggested Concentration Range for Optimization Experiments

Concentration LevelThis compound (mM)Key Readouts
Low0.5Baseline labeling efficiency
Medium-Low1.0Increased labeling, check for viability
Medium2.5Potential optimal range, monitor viability
Medium-High5.0High labeling, increased risk of toxicity
High10.0Maximum labeling, highest risk of toxicity
Control0Baseline viability and morphology

Troubleshooting Guide

Q: I am observing low or no incorporation of the 13C label into my target metabolites. What should I do?

A: This is a common issue that can arise from several factors.

  • Sub-optimal Concentration: The concentration of this compound may be too low for efficient uptake and metabolism. Consider increasing the concentration based on the results of your optimization experiment.

  • Insufficient Incubation Time: The labeling duration may be too short to achieve isotopic steady state. Try a time-course experiment (e.g., 2, 8, 16, 24 hours) to determine when labeling enrichment plateaus.

  • Metabolic Pathway Inactivity: The cell type you are using may not have the necessary transporters or enzymes to effectively metabolize D-Arabitol. Confirm from literature if your cell line is known to utilize pentitols or has an active Pentose Phosphate Pathway.

  • Tracer Quality: Ensure the this compound is of high purity and has not degraded.

  • Analytical Sensitivity: Your mass spectrometry method may not be sensitive enough to detect low levels of enrichment. Verify instrument settings and sample preparation protocols.

Q: My cells appear stressed, are dying, or have a reduced growth rate after adding this compound. What is the cause?

A: Cellular stress or death points towards a toxicity issue.

  • Concentration is Too High: This is the most likely cause. Reduce the concentration of this compound to a level that was determined to be non-toxic in your dose-response experiment.

  • Osmotic Stress: High concentrations of any sugar alcohol can induce osmotic stress. Ensure the osmolarity of your final medium is within a physiological range.

  • Contamination of Tracer: The tracer stock solution may be contaminated. Use a fresh, sterile-filtered stock solution.

  • Metabolic Disruption: In some systems, high influx into the PPP could disrupt cellular redox balance or other critical pathways. This is why finding a balance between high labeling and minimal physiological disruption is key.

Q: The labeling pattern in my downstream metabolites is not what I expected. How do I interpret this?

A: Unexpected labeling patterns can provide valuable biological insights.

  • Alternative Metabolic Pathways: The 13C label may be routed through pathways you had not initially considered. This could be an opportunity for pathway discovery. Carefully map the isotopologue distribution to trace the carbon transitions.

  • Metabolic Compartmentation: Discrepancies can arise if you are not considering the movement of metabolites between different cellular compartments (e.g., cytosol and mitochondria).

  • Contribution from Unlabeled Sources: Your medium may contain unlabeled carbon sources (e.g., from serum or other supplements) that dilute the 13C label and affect downstream labeling patterns.

Visualizations

D_Arabitol_Metabolic_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_downstream Downstream Pathways Glc Glucose G6P Glucose-6-P Glc->G6P hexokinase Ru5P D-Ribulose-5-P G6P->Ru5P oxidative PPP Xyl5P D-Xylulose-5-P Ru5P->Xyl5P epimerase R5P Ribose-5-P Ru5P->R5P isomerase Xyl5P->G6P non-oxidative PPP (reversible) S7P Sedoheptulose-7-P Xyl5P->S7P Nucleotides Nucleotide Synthesis R5P->Nucleotides E4P Erythrose-4-P S7P->E4P AAs Aromatic Amino Acid Synthesis E4P->AAs Arabitol This compound Arabitol->Ru5P D-arabitol dehydrogenase Arabitol->Xyl5P alternative pathway Experimental_Workflow plan 1. Experimental Design (Concentration & Time Course) culture 2. Cell Culture & Seeding plan->culture media 3. Prepare Labeling Media (with this compound) culture->media labeling 4. Tracer Incubation media->labeling assess 5. Assess Viability & Morphology labeling->assess quench 6. Quench Metabolism (e.g., Cold Methanol) assess->quench extract 7. Metabolite Extraction quench->extract analysis 8. GC-MS / LC-MS Analysis extract->analysis data 9. Data Processing & Flux Analysis analysis->data Troubleshooting_Logic start Problem Encountered low_labeling Low / No 13C Labeling start->low_labeling toxicity Cell Stress / Death start->toxicity check_conc Increase Tracer Concentration? low_labeling->check_conc reduce_conc Reduce Tracer Concentration? toxicity->reduce_conc check_time Increase Incubation Time? check_conc->check_time No quench quench check_pathway Confirm Pathway Activity in Cell Line check_time->check_pathway No check_osmo Check Medium Osmolarity reduce_conc->check_osmo No

References

Technical Support Center: D-Arabitol-13C-2 Isotope Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing D-Arabitol-13C-2 in metabolic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways traced by this compound?

This compound is primarily used to trace the activity of the Pentose Phosphate Pathway (PPP). In many organisms, D-arabitol is catabolized by D-arabitol dehydrogenase to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the PPP. The 13C label at the C-2 position of arabitol will be incorporated into various downstream metabolites of the PPP and connected pathways like glycolysis and the TCA cycle.

Q2: Can the introduction of this compound perturb cellular metabolism?

Yes, as with any isotopic tracer, the introduction of this compound has the potential to perturb metabolism. This is a critical consideration, especially if the organism under study does not naturally metabolize D-arabitol efficiently. High concentrations of the tracer could lead to unintended metabolic shifts. It is crucial to ensure that the labeling experiment itself does not introduce artifacts that could be misinterpreted as genuine metabolic phenotypes.[1]

Q3: How can I distinguish between D-Arabitol and its isomers in my samples?

D-Arabitol has several isomers, such as xylitol and ribitol. These sugar alcohols are notoriously difficult to separate using standard chromatographic methods due to their similar structures and high polarity. Co-elution of these isomers can lead to inaccurate quantification and misinterpretation of labeling data. Specialized analytical techniques are recommended for robust separation.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Labeling Patterns in PPP Intermediates

Possible Cause 1: Reversible Reactions in the Pentose Phosphate Pathway The non-oxidative branch of the PPP contains several reversible reactions catalyzed by transketolase and transaldolase. These reversible reactions can lead to complex scrambling of the 13C label, making it challenging to deduce the net flux through the pathway.

Troubleshooting Steps:

  • Utilize Advanced Modeling Software: Employ metabolic flux analysis (MFA) software that can account for bidirectional reactions.

  • Analyze Multiple Metabolites: Do not rely on the labeling pattern of a single downstream metabolite. Analyze the mass isotopomer distributions of several intermediates in the PPP and connected pathways to better constrain the model.

  • Consider Alternative Tracers: In conjunction with this compound, consider using other tracers like [1,2-13C2]glucose, which provides complementary information on PPP and glycolytic fluxes.[2]

Possible Cause 2: Isotopic Impurity of the Tracer The commercial this compound may contain unlabeled D-arabitol or other isotopologues, which can dilute the label and affect the observed mass isotopomer distributions.

Troubleshooting Steps:

  • Verify Tracer Purity: Before starting the experiment, analyze the purity and isotopic enrichment of the this compound tracer using mass spectrometry.

  • Correct for Natural Abundance: Always correct your mass spectrometry data for the natural abundance of 13C and other heavy isotopes.[3]

Issue 2: Poor Resolution and Inaccurate Quantification of D-Arabitol

Possible Cause: Co-elution of Sugar Alcohol Isomers As mentioned in the FAQs, D-arabitol and its isomers (e.g., xylitol) are difficult to separate, leading to analytical artifacts.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • HILIC-MS/MS: Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for separating polar isomers like sugar alcohols.

    • GC-MS with Derivatization: Gas chromatography-mass spectrometry (GC-MS) following chemical derivatization (e.g., silylation) can also improve the separation of sugar alcohols.

  • Use Isomer-Specific Quantification Methods: Develop and validate analytical methods that can reliably distinguish and quantify D-arabitol from its isomers.

Issue 3: Low Incorporation of 13C Label into Downstream Metabolites

Possible Cause 1: Inefficient Uptake or Metabolism of D-Arabitol The cells or organism under study may not have the necessary transporters or enzymes to efficiently take up and metabolize D-arabitol.

Troubleshooting Steps:

  • Confirm D-Arabitol Utilization: Before conducting expensive tracer studies, perform growth assays to confirm that your biological system can utilize D-arabitol as a carbon source.

  • Optimize Experimental Conditions: Adjust the concentration of the tracer and the incubation time to ensure sufficient uptake and metabolism.

Possible Cause 2: Dilution from Endogenous Carbon Sources The 13C label from this compound can be diluted by unlabeled intracellular pools of metabolites from other carbon sources in the medium or from cellular stores like glycogen.

Troubleshooting Steps:

  • Define the Culture Medium: For in vitro studies, use a defined medium with known concentrations of all carbon sources.

  • Account for Endogenous Pools: In your metabolic model, include parameters that account for the contribution of unlabeled endogenous sources to the metabolite pools.

Data Presentation

ParameterThis compound[1,2-13C2]glucose[U-13C5]glutamine
Primary Pathway Traced Pentose Phosphate PathwayGlycolysis & PPPTCA Cycle
Common Analytical Method HILIC-MS/MS, GC-MSLC-MS, GC-MSLC-MS, GC-MS
Potential for Isomer Interference High (with xylitol, ribitol)Moderate (with other hexoses)Low
Key Advantage Direct entry into the non-oxidative PPPTraces both glycolysis and PPP simultaneouslyExcellent for TCA cycle analysis
Potential Artifact Source Reversible PPP reactions, inefficient uptakeScrambling at the level of triose phosphatesAnaplerotic/cataplerotic reactions

Experimental Protocols

Protocol 1: Sample Preparation for HILIC-MS/MS Analysis of Sugar Alcohols

  • Quenching Metabolism: Rapidly quench cellular metabolism by adding a cold solvent mixture (e.g., 80% methanol at -80°C).

  • Cell Lysis and Extraction: Lyse the cells (e.g., by sonication or freeze-thaw cycles) and extract the metabolites in the cold solvent.

  • Centrifugation: Centrifuge the samples to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your HILIC mobile phase (e.g., 90% acetonitrile).

  • Analysis: Inject the reconstituted sample into the HILIC-MS/MS system for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data_proc Data Processing cell_culture Cell Culture with This compound quenching Metabolic Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction hilic_msms HILIC-MS/MS Analysis extraction->hilic_msms Polar Metabolites gc_ms GC-MS Analysis extraction->gc_ms Derivatized Metabolites peak_integration Peak Integration & Quantification hilic_msms->peak_integration gc_ms->peak_integration correction Natural Abundance Correction peak_integration->correction mfa Metabolic Flux Analysis correction->mfa interpretation Biological Interpretation mfa->interpretation Flux Maps

Caption: Experimental workflow for this compound studies.

arabitol_metabolism cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis arabitol This compound xylulose D-Xylulose-13C-2 arabitol->xylulose D-arabitol dehydrogenase xylulose_5p D-Xylulose-5-P-13C-2 xylulose->xylulose_5p Xylulokinase ribulose_5p Ribulose-5-P xylulose_5p->ribulose_5p Epimerase fructose_6p Fructose-6-P xylulose_5p->fructose_6p Transketolase g3p Glyceraldehyde-3-P xylulose_5p->g3p Transketolase ribose_5p Ribose-5-P ribulose_5p->ribose_5p Isomerase sedoheptulose_7p Sedoheptulose-7-P ribose_5p->sedoheptulose_7p sedoheptulose_7p->ribose_5p Transketolase erythrose_4p Erythrose-4-P sedoheptulose_7p->erythrose_4p Transaldolase erythrose_4p->sedoheptulose_7p fructose_6p->xylulose_5p g3p->xylulose_5p

Caption: D-Arabitol entry into the Pentose Phosphate Pathway.

References

Technical Support Center: D-Arabitol-13C-2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity in D-Arabitol-13C-2 mass spectrometry experiments.

Troubleshooting Guides & FAQs

This section addresses common issues leading to poor signal intensity in a question-and-answer format.

Q1: I am observing a very weak or no signal for my this compound standard. What are the primary causes?

Poor signal intensity can stem from several factors throughout your experimental workflow, from sample preparation to instrument settings. The most common culprits include:

  • Suboptimal Ionization: D-Arabitol, being a sugar alcohol, has low intrinsic ionization efficiency.

  • Sample Concentration Issues: The concentration of your analyte may be too low for detection or, conversely, too high, leading to ion suppression.

  • Contamination: The presence of interfering compounds in your sample or from your system can suppress the signal of interest.

  • Improper Instrument Settings: The mass spectrometer may not be properly calibrated or tuned for your specific analyte.

  • Sample Degradation: Improper storage or handling can lead to the degradation of this compound.

Q2: How can I improve the ionization of this compound?

Several strategies can enhance the ionization of sugar alcohols:

  • Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase volatility and improve ionization. Common derivatizing agents for sugars and sugar alcohols include trifluoroacetic anhydride (TFAA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2]

  • Adduct Formation in LC-MS: In Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), operating in negative ion mode and promoting the formation of adducts can significantly enhance the signal. Post-column addition of a chloride source, such as chloroform in acetonitrile, can facilitate the formation of [M+Cl]⁻ adducts, which often yield a stronger signal for sugar alcohols.[3][4]

  • Choice of Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression for certain analytes.[5]

Q3: What are common sources of contamination that can affect my signal, and how can I avoid them?

Contamination is a frequent cause of poor signal intensity and can be introduced at multiple stages.

  • Detergents: Residues from detergents like Triton X-100 or Tween used in glassware cleaning or cell lysis buffers can severely suppress the signal. It is recommended to use detergent-free cleaning methods for all glassware and plasticware.

  • Plasticizers: Phthalates and other plasticizers can leach from plastic containers and tubing. Using high-purity solvents and glass containers wherever possible is advisable.

  • Keratin: Keratin from skin and hair is a common contaminant in proteomics and metabolomics. Always wear gloves and work in a clean environment.

  • Salts and Buffers: High concentrations of non-volatile salts in the sample can lead to ion suppression and contaminate the ion source. Desalting your sample using solid-phase extraction (SPE) is a crucial step.

Q4: How do I know if my instrument is properly calibrated and tuned?

Regular calibration and tuning are critical for optimal mass spectrometer performance.

  • Mass Calibration: Perform a mass calibration according to the manufacturer's protocol using the recommended calibration standards for your instrument's mass range.

  • Tuning: Tune the instrument specifically for your analyte of interest if possible. Infuse a solution of your this compound standard to optimize parameters like capillary voltage, cone voltage, and gas flows for maximum signal intensity.

Q5: Could matrix effects be the cause of my poor signal? How can I mitigate them?

Matrix effects occur when other components in your sample interfere with the ionization of your analyte, leading to ion suppression or enhancement.[5][6][7]

  • Chromatographic Separation: Ensure that your chromatographic method provides good separation between this compound and other matrix components. Increasing the chromatographic resolution can help reduce co-elution and minimize ion suppression.[8]

  • Sample Cleanup: Employ thorough sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components before analysis.

  • Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard, such as your this compound, is the best way to compensate for matrix effects, as it will be affected in the same way as your analyte of interest.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Derivatization

This protocol outlines a general procedure for the analysis of this compound using GC-MS, which requires a derivatization step.

1. Sample Preparation and Derivatization:

  • Drying: Evaporate the sample containing this compound to complete dryness under a stream of nitrogen.

  • Oximation: To reduce the number of derivative peaks for reducing sugars (if present), add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex for 1 minute and incubate at 37°C for 90 minutes.[2]

  • Silylation: Add 70 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to the mixture. Vortex and incubate at 37°C for 30 minutes.[2]

2. GC-MS Parameters:

  • GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector Temperature: 290°C.[2]

  • Oven Temperature Program: Hold at 70°C for 4 minutes, then ramp to 310°C at 5°C/min, and hold for 10 minutes.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-510) or Selected Ion Monitoring (SIM) for target ions.[2]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using LC-MS/MS, which is suitable for aqueous samples.

1. Sample Preparation:

  • Dilution: Dilute the sample in the initial mobile phase.

  • Desalting: If the sample contains high concentrations of salts, use a suitable solid-phase extraction (SPE) cartridge to remove them.

2. LC Parameters:

  • Column: Amide HILIC (Hydrophilic Interaction Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).[9]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient: A gradient tailored to separate sugar alcohols, typically starting with a high percentage of organic solvent (e.g., 90% B) and gradually increasing the aqueous portion.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.[10]

3. MS/MS Parameters:

  • Ionization Mode: Negative Ion Electrospray (ESI-).[10]

  • Ion Spray Voltage: -4500 V.[10]

  • Source Temperature: 350°C.[10]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The precursor ion will likely be an adduct, such as [M+CH3COO]⁻ or [M-H]⁻.[10] The exact m/z values will depend on the 13C labeling pattern.

Data Presentation

Table 1: Recommended GC-MS Parameters for Derivatized D-Arabitol Analysis

ParameterSettingReference
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)[2]
Carrier Gas Helium[2]
Flow Rate 1 mL/min[2]
Injector Temp. 290°C[2]
Oven Program 70°C (4 min), ramp 5°C/min to 310°C, hold 10 min[2]
Ionization Electron Ionization (EI) at 70 eV

Table 2: Example LC-MS/MS Parameters for Sugar Alcohol Analysis

ParameterSettingReference
LC Column Amide HILIC (2.1 x 100 mm, 1.7 µm)[9]
Mobile Phase A: 10 mM Ammonium Acetate in Water, B: Acetonitrile[10]
Ionization Negative Ion Electrospray (ESI-)[10]
Ion Spray Voltage -4500 V[10]
Source Temp. 350°C[10]
Detection Mode Multiple Reaction Monitoring (MRM)[10]

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Signal for this compound cluster_sample Sample Integrity cluster_prep Sample Preparation cluster_instrument Instrument Performance cluster_method Method Optimization start Start: Poor or No Signal check_sample Step 1: Verify Sample Integrity & Concentration start->check_sample sample_conc Is concentration appropriate? (not too dilute/concentrated) check_sample->sample_conc Concentration? sample_degraded Is sample degraded? (check storage/handling) check_sample->sample_degraded Integrity? check_prep Step 2: Review Sample Preparation derivatization_ok Is derivatization complete? (for GC-MS) check_prep->derivatization_ok GC-MS? contamination_present Is there contamination? (salts, detergents, etc.) check_prep->contamination_present LC-MS? check_instrument Step 3: Assess Instrument Performance instrument_calibrated Is MS calibrated & tuned? check_instrument->instrument_calibrated optimize_method Step 4: Optimize MS Method ionization_optimal Is ionization method optimal? (e.g., adduct formation) optimize_method->ionization_optimal final_check Re-analyze Sample sample_conc->check_prep Yes sample_conc->final_check No adjust_conc Adjust Concentration sample_conc->adjust_conc No sample_degraded->check_prep No sample_degraded->final_check Yes new_sample Prepare Fresh Sample sample_degraded->new_sample Yes adjust_conc->final_check new_sample->final_check derivatization_ok->final_check No derivatization_ok->contamination_present Yes optimize_deriv Optimize Derivatization derivatization_ok->optimize_deriv No contamination_present->check_instrument No contamination_present->final_check Yes cleanup Improve Sample Cleanup (e.g., SPE) contamination_present->cleanup Yes optimize_deriv->final_check cleanup->final_check instrument_calibrated->final_check No source_clean Is ion source clean? instrument_calibrated->source_clean Yes calibrate Calibrate & Tune MS instrument_calibrated->calibrate No source_clean->optimize_method Yes source_clean->final_check No clean_source Clean Ion Source source_clean->clean_source No calibrate->final_check clean_source->final_check ionization_optimal->final_check No matrix_effects Are matrix effects present? (ion suppression) ionization_optimal->matrix_effects Yes enhance_ionization Enhance Ionization (e.g., add chloride) ionization_optimal->enhance_ionization No matrix_effects->final_check No matrix_effects->final_check Yes improve_chrom Improve Chromatography matrix_effects->improve_chrom Yes enhance_ionization->final_check improve_chrom->final_check Experimental_Workflow General Experimental Workflow for this compound Analysis start Start: Sample Collection sample_prep Sample Preparation (e.g., Extraction, Dilution) start->sample_prep cleanup Sample Cleanup (e.g., SPE for desalting) sample_prep->cleanup derivatization Derivatization (Required for GC-MS) cleanup->derivatization lc_ms_analysis LC-MS/MS Analysis derivatization->lc_ms_analysis No (usually) gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis Yes data_acquisition Data Acquisition (Full Scan or MRM/SIM) lc_ms_analysis->data_acquisition gc_ms_analysis->data_acquisition data_processing Data Processing & Analysis data_acquisition->data_processing end End: Report Results data_processing->end

References

correcting for natural isotope abundance in D-Arabitol-13C-2 data

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isotope Data Correction

Welcome to the technical support center for stable isotope tracer analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotope abundance in mass spectrometry data, with a specific focus on D-Arabitol-13C-2 experiments.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance, and why is it critical to correct for it in my this compound data?

A1: Natural isotope abundance refers to the fact that elements in nature exist as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% of it is the heavier ¹³C isotope.[1] When a mass spectrometer analyzes a molecule like D-Arabitol (chemical formula: C₅H₁₂O₅), it measures the mass of the entire molecule.[2][3] This measurement includes not only the ¹³C atoms intentionally introduced in your this compound tracer but also any naturally occurring heavy isotopes of Carbon, Oxygen, and Hydrogen present in the molecule.

Correction is critical because this natural abundance creates a "background" signal that can be mistaken for tracer incorporation.[4] For instance, an unlabeled arabitol molecule (M+0) containing one natural ¹³C atom will appear as an M+1 peak, confounding the analysis of metabolites that have incorporated a single ¹³C from a tracer.[5] To accurately determine the metabolic fate of your labeled tracer, you must mathematically remove the contribution from these naturally occurring isotopes.[6]

Q2: What specific information and data are required to perform an accurate natural abundance correction?

A2: To perform a successful correction, you need several key pieces of information:

  • Raw Mass Spectrometry Data: The measured mass isotopomer distributions (MIDs), which are the relative intensities or abundances of each isotopologue (e.g., M+0, M+1, M+2, etc.).[6]

  • Exact Chemical Formula: The precise elemental formula of the analyte is required. For D-Arabitol, this is C₅H₁₂O₅.[3][7] If you are analyzing a derivative (e.g., after silylation for GC-MS), you must use the formula of the derivatized molecule.

  • Isotopic Tracer Information: The element used as a tracer (in this case, Carbon) and its isotopic purity.[8][9] Commercially available tracers are often not 100% pure, and this impurity must be accounted for.[9]

  • Mass Spectrometer Resolution: Knowing whether your data is from a low- or high-resolution instrument is crucial, as the correction algorithms can differ.[8][10]

Q3: My corrected data shows negative values for the abundance of some isotopologues. What causes this, and how can I resolve it?

A3: The appearance of small negative abundance values is a common artifact in isotope correction. This is not physically possible and typically points to one of the following issues:

  • Noisy Data: Low-intensity signals or a poor signal-to-noise ratio in the raw mass spectrometry data are the most frequent cause.

  • Incorrect Background Subtraction: Errors in background subtraction or processing of the raw spectral data can lead to inaccuracies that manifest as negative values after correction.

  • Algorithmic Artifacts: Correction algorithms, particularly those using least-squares fitting, may produce small negative numbers when trying to solve for the best fit with noisy input data.[8]

To resolve this, you should first re-examine the quality of your raw data. Ensure that peaks are correctly integrated and that the signal-to-noise ratio is adequate. If the negative values are very small (e.g., -0.5% to -1%), they are often considered noise and can be set to zero.

Q4: How does the resolution of my mass spectrometer (low vs. high) impact the correction process?

A4: The resolution of the mass spectrometer determines its ability to distinguish between ions of very similar mass-to-charge ratios.[11]

  • Low-Resolution MS: These instruments cannot distinguish between isotopologues that have the same nominal mass but different elemental compositions (e.g., a molecule with two ¹³C atoms vs. one with a single ¹⁸O atom). The correction algorithm for low-resolution data bundles these contributions together.

  • High-Resolution MS: Instruments like Orbitraps or FT-ICR-MS can resolve these fine mass differences.[8][11] This allows for a more precise correction, as the algorithm can specifically account for the natural abundance of each element (C, O, H, etc.) independently. Using a correction tool designed for high-resolution data is essential to leverage this capability accurately.[8][10]

Q5: What are the common software tools available for natural abundance correction?

A5: Several software packages are available to automate the correction process. The choice of tool often depends on the experimental setup and the user's programming proficiency.

Software ToolPrimary LanguageKey FeaturesRelevant Citations
IsoCor PythonOpen-source with GUI and command-line interfaces. Supports both low- and high-resolution data and any tracer element.[10][12][13]
AccuCor2 RSpecifically designed for dual-isotope tracer experiments (e.g., ¹³C and ¹⁵N) and high-resolution data.[8]
Corna PythonDesigned for integration into larger data processing pipelines; supports various MS and MS/MS experiment types.[14]
IsoCorrectoR RAn R-based package that corrects for natural isotope abundance and tracer impurity for MS and MS/MS data.[9]
PolyMID-Correct N/A (Algorithm)An algorithm applicable to both low- and high-resolution mass spectrometry data.[4]

Q6: In my this compound experiment, I see M+3 and M+4 peaks. Does this indicate a problem with my tracer?

A6: Not necessarily. While your primary signal of interest is at M+2 (for the two ¹³C labels), the presence of M+3 and M+4 peaks is expected. These signals arise from the combined effect of the tracer and natural isotopic abundance. For example:

  • An M+3 peak can be generated when a molecule of your this compound tracer also naturally contains one additional heavy isotope (e.g., a ¹³C, ¹⁸O, or ²H atom).

  • An M+4 peak can arise from a tracer molecule that naturally contains two additional heavy isotopes.

The purpose of the correction algorithm is to deconvolute these signals and determine what fraction of your metabolite pool is truly M+0, M+1, M+2, etc., solely from the tracer incorporation.

Troubleshooting Guides & Protocols

Experimental Protocol: General Workflow for Natural Abundance Correction

This protocol outlines the standard steps for correcting raw mass spectrometry data for natural isotopic abundance.

  • Data Acquisition: Analyze your samples using mass spectrometry (e.g., LC-MS, GC-MS) to measure the mass isotopomer distribution (MID) of D-Arabitol.

  • Peak Integration: Extract the raw intensity data for each isotopologue of D-Arabitol (M+0, M+1, M+2, M+3, etc.). Ensure accurate integration and background subtraction.

  • Software Selection: Choose an appropriate correction software tool based on your experimental needs (see table above). For this example, we will refer to a generic workflow applicable to tools like IsoCor.[13]

  • Input File Preparation: Prepare an input file containing your raw intensity data. This is typically a CSV or text file with columns for sample name, metabolite name, and the intensity of each isotopologue.

  • Configuration: In the software, provide the necessary information:

    • Metabolite Name: D-Arabitol

    • Chemical Formula: C5H12O5

    • Tracer Element: C

    • Tracer Purity: Provide the isotopic purity of your this compound tracer (e.g., 99%).

  • Execution: Run the correction algorithm. The software will use this information to construct a correction matrix and solve for the true, tracer-derived MID.[8][15]

  • Data Analysis: The output will be the corrected MID, representing the fractional abundance of D-Arabitol molecules that have incorporated 0, 1, 2, etc., atoms from your ¹³C tracer. This corrected data is now ready for downstream analysis, such as metabolic flux analysis.[6][15]

G cluster_0 Data Acquisition & Processing cluster_1 Correction Algorithm cluster_2 Analysis & Interpretation SamplePrep Sample Preparation LCMS LC-MS Analysis SamplePrep->LCMS RawData Extract Raw MID (Intensities for M, M+1, M+2...) LCMS->RawData Correction Natural Abundance Correction Software (e.g., IsoCor) RawData->Correction CorrectedData Corrected MID (Tracer-derived labeling) Correction->CorrectedData Inputs Required Inputs: - Chemical Formula (C5H12O5) - Tracer Purity - MS Resolution Inputs->Correction MFA Downstream Analysis (e.g., Metabolic Flux Analysis) CorrectedData->MFA

Caption: Workflow for correcting natural isotope abundance in metabolomics.

Visualizing the Correction Problem

The following diagram illustrates why correction is necessary. A single measured mass peak (e.g., M+2) is not pure; it is a composite signal derived from multiple sources that the correction algorithm must resolve.

G Measured Measured M+2 Signal (from Mass Spectrometer) Source1 This compound Tracer (Desired Signal) Source1->Measured Primary Contributor Source2 Unlabeled Arabitol (M+0) + 2 Natural Heavy Isotopes (e.g., two 13C, or one 18O) Source2->Measured Confounding Contributor Source3 D-Arabitol-13C-1 Impurity + 1 Natural Heavy Isotope Source3->Measured Confounding Contributor

Caption: Conceptual diagram of contributions to a measured isotopologue peak.

Quantitative Data Tables

Table 1: Natural Abundance of Relevant Stable Isotopes

This table provides the standard natural abundances for isotopes relevant to D-Arabitol analysis. Correction algorithms use these values to calculate the probability of their occurrence.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93%
¹³C1.07%
Hydrogen¹H99.985%
²H (D)0.015%
Oxygen¹⁶O99.757%
¹⁷O0.038%
¹⁸O0.205%
Table 2: Theoretical MID of Unlabeled D-Arabitol (C₅H₁₂O₅) due to Natural Abundance

This table shows the calculated contribution of natural isotopes to the mass spectrum of a completely unlabeled D-Arabitol sample. This is the "background" signal that must be removed from experimental data.

Mass IsotopologueExpected Abundance (%)Primary Contributor(s)
M+094.03%All light isotopes (¹²C₅¹H₁₂¹⁶O₅)
M+15.21%One ¹³C or one ¹⁷O
M+20.89%Two ¹³C, or one ¹⁸O
M+30.05%Three ¹³C, or one ¹³C and one ¹⁸O

References

Technical Support Center: Chromatographic Separation of D-Arabitol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of D-Arabitol and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of D-Arabitol isomers?

Separating D-Arabitol from its isomers, such as L-Arabitol (enantiomer) and Xylitol (diastereomer), presents several challenges. As stereoisomers, they share identical physical and chemical properties in an achiral environment, making them difficult to distinguish.[1] Key difficulties include:

  • High Polarity: The multiple hydroxyl groups make sugar alcohols highly polar, which can lead to poor retention and peak shape on standard reversed-phase columns.[2]

  • Lack of a UV Chromophore: Sugar alcohols do not absorb UV light, necessitating the use of alternative detection methods like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS), or requiring derivatization to introduce a chromophore.[3][4]

  • Low Volatility (for GC): Their low volatility prevents direct analysis by Gas Chromatography (GC), making a derivatization step mandatory to increase volatility and thermal stability.

  • Co-elution: Due to their similar structures, isomers often co-elute, requiring highly selective columns and optimized methods to achieve baseline separation.[5]

Q2: Which chromatographic techniques are most effective for separating D-Arabitol isomers?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used. The choice depends on the available equipment, desired sensitivity, and whether sample derivatization is feasible.[6]

  • Gas Chromatography (GC): When coupled with Mass Spectrometry (GC-MS), GC offers high sensitivity and specificity. It is a powerful technique for identifying and quantifying arabitol isomers, especially in complex matrices like urine.[7][8] However, it always requires a prior derivatization step.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate sugar alcohols without derivatization.[3] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exclusion Chromatography are particularly effective.[3][4][9] For enantiomeric separation (D- vs. L-Arabitol), a chiral stationary phase (CSP) is essential.[10][11]

Q3: Why is derivatization required for the GC analysis of sugar alcohols like D-Arabitol?

Derivatization is a critical step in preparing sugar alcohols for GC analysis for two main reasons:

  • To Increase Volatility: Sugar alcohols are non-volatile and will not elute from a GC column at typical operating temperatures. Derivatization replaces the polar hydroxyl (-OH) groups with less polar, bulkier groups, which increases the molecule's volatility.

  • To Improve Thermal Stability: The derivatized forms are more stable at the high temperatures of the GC inlet and column.[12]

Common derivatization methods include silylation (e.g., using TMS), acetylation, and trifluoroacetylation (TFA).[13]

Q4: Can D-Arabitol isomers be separated by HPLC without derivatization?

Yes, HPLC offers several methods for separating D-Arabitol isomers without the need for derivatization. This simplifies sample preparation. Common approaches include:

  • Ion-Exclusion Chromatography: This technique uses columns like the Rezex RPM-Monosaccharide to separate sugar alcohols based on a combination of ion-exchange, gel filtration, and affinity modes.[4]

  • HILIC: Hydrophilic Interaction Liquid Chromatography is well-suited for retaining and separating highly polar compounds like sugar alcohols.[3][9]

  • Ligand Exchange Chromatography: This method can separate sugars and polyols as complexes with a borate buffer solution on an anion exchange column.[14]

For separating enantiomers (D- and L-Arabitol), an HPLC system with a Chiral Stationary Phase (CSP), such as a polysaccharide-based column, is required.[10][11][15]

Troubleshooting Guide

Problem: Poor or no resolution between D-Arabitol and its isomers.

This is the most common issue encountered. The solution depends heavily on the chromatographic technique being used.

Logical Workflow for Troubleshooting Poor Resolution

G start Poor / No Resolution of Arabitol Isomers check_column Is the column appropriate for the target isomers? start->check_column gc_vs_hplc Technique? check_column->gc_vs_hplc Yes hplc_solution Screen different CSPs or HILIC/Ion-Exclusion columns check_column->hplc_solution No, wrong column type gc_path GC gc_vs_hplc->gc_path GC hplc_path HPLC gc_vs_hplc->hplc_path HPLC gc_chiral Using a Chiral Column (e.g., beta-Dex)? gc_path->gc_chiral gc_derivatization Is derivatization complete? (Check for multiple peaks) gc_chiral->gc_derivatization Yes gc_solution Consider Chiral GC Column for D/L Isomer Separation gc_chiral->gc_solution No (for D/L separation) gc_temp Optimize Temperature Program (Slower ramp rate) gc_derivatization->gc_temp Yes gc_derivatization->hplc_solution No, incomplete reaction gc_temp->hplc_solution Still no resolution hplc_chiral Using a Chiral Stationary Phase (CSP) for D/L Isomers? hplc_path->hplc_chiral hplc_mobile_phase Optimize Mobile Phase (Solvent ratio, additives, pH) hplc_chiral->hplc_mobile_phase Yes hplc_chiral->hplc_solution No (for D/L separation) hplc_temp Adjust Column Temperature hplc_mobile_phase->hplc_temp Optimization needed hplc_temp->hplc_solution Still no resolution

Caption: Troubleshooting workflow for poor resolution of arabitol isomers.

  • For GC Analysis:

    • Verify Derivatization: Incomplete derivatization can lead to broad or tailing peaks. Ensure the reaction goes to completion. An oximation step prior to silylation or acetylation can reduce the number of derivative isomers formed, simplifying the chromatogram.[2][16]

    • Select a Chiral Column: For separating enantiomers (D- and L-Arabitol), a chiral stationary phase is mandatory. Columns such as beta-cyclodextrin phases (e.g., beta-Dex 120) are specifically designed for this purpose.[7]

    • Optimize Temperature Gradient: A slower temperature ramp can significantly improve the separation of closely eluting compounds.

  • For HPLC Analysis:

    • Choose the Right Column: The choice of column is the most critical factor.[17]

      • For enantiomers (D- vs. L-Arabitol), a Chiral Stationary Phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak) are a popular choice.[10][11]

      • For diastereomers (e.g., Arabitol vs. Xylitol), HILIC, ion-exclusion, or even certain normal-phase columns can be effective.[3][9][17]

    • Optimize the Mobile Phase: Selectivity in chiral separations is highly sensitive to mobile phase composition.[11]

      • Vary the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase.

      • Experiment with additives. Small amounts of an acid or base can dramatically alter selectivity on some chiral columns.[18]

      • Adjusting the pH can be effective, especially in ligand-exchange chromatography.[19]

    • Adjust the Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the stationary phase. Lowering the temperature often increases resolution, though it may also increase analysis time and backpressure.[11]

Problem: Multiple unexpected peaks appear in my GC chromatogram for a single sugar alcohol standard.

This is a common artifact of the derivatization process, particularly with silylation of reducing sugars, but can also occur with sugar alcohols.

  • Cause: The derivatization reaction (e.g., silylation or acetylation) may produce multiple derivative products for a single analyte, or the reaction may be incomplete.[2][5] For reducing sugars, this is often due to the presence of different anomeric forms (α and β), but for sugar alcohols, it may indicate partial derivatization.

  • Solution:

    • Optimize Derivatization Conditions: Ensure the reaction time, temperature, and reagent concentrations are optimal for a complete and uniform reaction.[2][20]

    • Use a Two-Step Derivatization: For samples containing reducing sugars alongside sugar alcohols, an oximation step followed by silylation can simplify the chromatogram by reducing the number of isomers formed for the sugars.[2][16]

Data & Experimental Protocols

Data Tables

Table 1: Example GC Columns and Conditions for D/L-Arabitol Separation

ParameterMethod 1: Trifluoroacetyl (TFA) DerivativesMethod 2: Acetate Derivatives
Analyte Form TFA-arabinitol derivatives[7][8]Sugar alcohol acetates[20]
Column Chiral beta-Dex 120 (60 m x 0.25 mm)[7]OV-101 (50 m x 0.25 mm)[20]
Carrier Gas Helium[21]Helium
Detector Electron Capture Detector (ECD) or MS[7][8]Flame Ionization Detector (FID) or MS[20]
Example Temp. Program Hold at 70°C, ramp 20°C/min to 180°C, hold, ramp 20°C/min to 280°C, hold.[21]Specific program must be optimized, but a ramp from a low initial temp (e.g., 70°C) is typical.[16]
Key Advantage Proven for resolving D/L enantiomers in clinical samples.[7][8]Good for general profiling of multiple sugar alcohols.[20]

Table 2: Example HPLC Columns and Conditions for Arabitol Isomer Separation

ParameterMethod 1: Ion-ExclusionMethod 2: HILICMethod 3: Chiral HPLC
Target Separation Diastereomers (e.g., Mannitol, Sorbitol, Arabitol)[4]Diastereomers (e.g., Erythritol, Allulose, Sorbitol)[3]Enantiomers & Anomers[10][15]
Column Rezex RCM-Monosaccharide or RPM-Monosaccharide[4]Atlantis Premier BEH Z-HILIC[3]Chiralpak AD-H[10][15]
Mobile Phase Water[14]Acetonitrile/Water (Isocratic)[3]Acetonitrile/Water (Isocratic)[15]
Detector Refractive Index (RI)[3][4]Refractive Index (RI) or ELSD[3]Refractive Index (RI)[15]
Temperature Often elevated (e.g., 80°C) to prevent anomer separation.[14]Ambient or controlled (e.g., 30°C).[20]Controlled (e.g., 25-40°C).[15]
Derivatization? NoNoNo
Experimental Protocols

Protocol 1: GC-MS Analysis via Acetylation Derivatization

This protocol is adapted from methods for analyzing sugar alcohols in food and biological samples.[13][20]

  • Sample Preparation:

    • Extract sugar alcohols from the sample matrix using water.

    • Purify the extract if necessary (e.g., using solid-phase extraction).

    • Lyophilize (freeze-dry) the aqueous extract to complete dryness.

  • Derivatization:

    • To the dried sample, add 500 µL of pyridine and 500 µL of acetic anhydride (a 1:1 ratio).[20]

    • Vortex thoroughly to dissolve the residue.

    • Heat the mixture in a sealed vial at 90-100°C for 20-60 minutes.[13][20]

    • After cooling, evaporate the reagents under a stream of nitrogen.

    • Re-dissolve the resulting acetylated derivatives in a suitable solvent like dichloromethane or ethyl acetate for injection.[13]

  • GC-MS Analysis:

    • Column: Use a mid-polarity column such as a DB-5MS or OV-101.[20][21]

    • Injection: Inject 1 µL in splitless or split mode, depending on concentration.

    • Conditions:

      • Injector Temp: 250-290°C

      • Carrier Gas: Helium at ~1 mL/min

      • Oven Program: Start at 70°C, hold for 1-4 minutes, then ramp at 5-20°C/min to 280-310°C and hold.[16][21]

      • MS Transfer Line Temp: 280°C

    • Detection: Scan in full scan mode (e.g., m/z 40-510) for identification and use selected ion monitoring (SIM) for quantification.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization (for GC) cluster_analysis Chromatographic Analysis extract Aqueous Extraction of Sample purify Purification (SPE) (Optional) extract->purify dry Dry Down (Lyophilization) purify->dry add_reagents Add Pyridine & Acetic Anhydride dry->add_reagents inject Inject Sample into GC-MS or HPLC dry->inject For HPLC heat Heat at 90°C for 20 min add_reagents->heat evap Evaporate Reagents heat->evap redissolve Redissolve in Ethyl Acetate evap->redissolve redissolve->inject For GC separate Chromatographic Separation inject->separate detect Detection (MS, FID, RI) separate->detect analyze Data Analysis & Quantification detect->analyze

Caption: General workflow for the analysis of D-Arabitol isomers.

References

Technical Support Center: Optimizing In Vivo D-Arabitol-13C-2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing fasting times and troubleshooting common issues in in vivo D-Arabitol-13C-2 metabolic tracer studies.

Frequently Asked Questions (FAQs)

Q1: Why is a fasting period necessary before administering the this compound tracer?

A fasting period is crucial for several reasons. It reduces the body's reliance on exogenous nutrients, particularly glucose, and shifts metabolism towards endogenous energy stores.[1] This transition helps to minimize the dilution of the 13C-labeled tracer by unlabeled dietary sources, leading to higher isotopic enrichment in the metabolites of interest. Fasting also promotes a more stable metabolic baseline, which is essential for accurately assessing the activity of specific pathways. For instance, fasting stimulates processes like glycogenolysis and gluconeogenesis, and alters flux through pathways like the pentose phosphate pathway (PPP), which is central to D-arabitol metabolism.[1][2]

Q2: How does this compound trace metabolic pathways?

D-Arabitol is a pentose sugar alcohol (a polyol) that integrates with the pentose phosphate pathway (PPP).[3] In organisms like Candida albicans, D-arabitol is synthesized from the PPP intermediate D-ribulose-5-PO4.[4][5] When this compound is introduced, it enters the PPP and the 13C label is incorporated into downstream metabolites. By tracking the distribution of this stable isotope, researchers can quantify the flux and activity of the PPP and connected anabolic pathways, such as nucleotide and amino acid biosynthesis.[6]

Below is a diagram illustrating the entry of D-Arabitol into the central carbon metabolism.

cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Glycolysis Glycolysis D_Arabitol This compound (Tracer) D_Ribulose_5P D-Ribulose-5-Phosphate D_Arabitol->D_Ribulose_5P Oxidation D_Xylulose_5P D-Xylulose-5-Phosphate D_Ribulose_5P->D_Xylulose_5P Epimerase Ribose_5P Ribose-5-Phosphate D_Ribulose_5P->Ribose_5P Isomerase Nucleotides Nucleotide Biosynthesis Ribose_5P->Nucleotides G6P Glucose-6-Phosphate G6P->D_Ribulose_5P Oxidative Branch

Caption: D-Arabitol metabolism and its integration with the Pentose Phosphate Pathway (PPP).

Q3: What is the optimal fasting duration for mouse models?

The optimal fasting time is a balance between achieving a desirable metabolic state and avoiding excessive physiological stress. While very long fasts (12-24 hours) can profoundly deplete energy stores like liver glycogen, they also induce significant weight loss and catabolic stress.[7] Shorter fasts may not be sufficient to lower insulin to baseline. Based on studies of metabolic homeostasis in mice, a 2 to 4-hour fasting period is often optimal for assessing insulin tolerance and is recommended to minimize major metabolic stress and weight loss before a tracer study.[7]

Troubleshooting Guide

Problem 1: Low Isotopic Enrichment in Target Metabolites

  • Possible Cause 1: Inadequate Fasting Time. If the fasting period is too short, high levels of circulating unlabeled glucose and other nutrients from the diet can compete with and dilute the 13C tracer.

    • Solution: Increase the fasting time incrementally. For mice, consider extending a 2-hour fast to 4 hours. Monitor for signs of excessive stress.[7]

  • Possible Cause 2: Incorrect Tracer Dosage or Administration. The amount of tracer may be insufficient to achieve detectable labeling over background levels, or the administration method may lead to poor bioavailability.

    • Solution: Review and recalculate the tracer dosage based on the animal's body weight. For intravenous (IV) infusions, ensure the catheter is properly placed. Bolus injections may need to be repeated to sustain enrichment levels.[8]

  • Possible Cause 3: Rapid Tracer Clearance. The tracer may be metabolized and cleared from circulation faster than anticipated.

    • Solution: Shorten the time between tracer administration and tissue collection. A time-course experiment can help determine the peak enrichment window for your specific model and experimental conditions.

The following decision tree can guide your troubleshooting process:

Start Low Isotopic Enrichment Observed CheckFasting Was fasting time adequate? (e.g., 2-4h for mice) Start->CheckFasting CheckDosage Was tracer dosage and administration correct? CheckFasting->CheckDosage Yes IncreaseFasting Action: Increase fasting duration (e.g., to 4h). Monitor animal welfare. CheckFasting->IncreaseFasting No CheckTiming Is the time between injection and sampling optimized? CheckDosage->CheckTiming Yes Recalculate Action: Recalculate dosage. Verify administration route and technique. CheckDosage->Recalculate No TimeCourse Action: Perform a time-course experiment to find peak enrichment. CheckTiming->TimeCourse No Resolved Problem Resolved CheckTiming->Resolved Yes IncreaseFasting->Resolved Recalculate->Resolved TimeCourse->Resolved

Caption: Troubleshooting workflow for low isotopic enrichment in tracer studies.

Problem 2: High Variability Between Biological Replicates

  • Possible Cause 1: Inconsistent Fasting Conditions. If animals have access to bedding or leftover food, their actual fasting times will vary.

    • Solution: House animals in clean cages with no bedding or food during the fasting period. Ensure free access to water.

  • Possible Cause 2: Stress-Induced Metabolic Changes. Handling and injection procedures can induce a stress response, altering metabolism.

    • Solution: Acclimatize animals to handling and restraint procedures before the experiment. Perform procedures quickly and efficiently to minimize stress.

  • Possible Cause 3: Differences in Tissue Collection and Processing. The time taken to collect and freeze tissue is critical, as metabolism can continue post-mortem.

    • Solution: Standardize the tissue collection workflow. Tissues should be flash-frozen in liquid nitrogen immediately upon resection to quench metabolic activity.[9]

Quantitative Data: Impact of Fasting Duration on Metabolism

Understanding the systemic effects of fasting is key to designing a robust study. The following table, adapted from data on fasting in C57Bl/6J mice, illustrates how key metabolic parameters change over time.[7] While this data is not specific to D-Arabitol studies, it provides a valuable reference for the physiological impact of fasting.

Fasting Duration (hours)Body Weight Change (%)Blood Glucose (mg/dL)Plasma Insulin (ng/mL)Liver Glycogen (µg/mg tissue)
0 (Fed) 0%~150~1.5~60
2 -2%~145~0.5~45
4 -5%~140~0.4~30
6 -6%~135~0.4< 20
12 (Overnight) -8%~100~0.2< 5
24 -15%~70~0.1< 5

Note: Values are approximate and serve to illustrate trends.

As shown, a 2-4 hour fast significantly reduces plasma insulin without causing the severe drop in blood glucose and liver glycogen seen in longer fasts. This creates a suitable baseline for a tracer study without inducing a state of extreme energy deprivation.

Experimental Protocol: In Vivo this compound Tracer Study in Mice

This protocol provides a generalized workflow for conducting a stable isotope tracing study. Specific parameters should be optimized for your research question and animal model.

1. Animal Preparation and Fasting

  • Acclimatize mice to the experimental environment for at least one week.

  • On the day of the experiment, transfer mice to clean cages with water but no food or bedding.

  • Fast the mice for the optimized duration (e.g., 2-4 hours). Record the start time of the fast.

2. Tracer Preparation and Administration

  • Prepare a sterile solution of this compound in saline or PBS. The exact concentration and volume will depend on the desired dosage.

  • A common administration method is an intravenous (IV) tail-vein injection or a primed-constant infusion.[10][11] A bolus injection of 20-25% of the total dose followed by a constant infusion helps to rapidly achieve and maintain steady-state labeling.[11]

  • Record the precise time of tracer administration.

3. Sample Collection

  • At the predetermined time point post-infusion (e.g., 30-60 minutes), anesthetize the animal.

  • Collect blood via cardiac puncture into EDTA-coated tubes. Immediately centrifuge at 4°C to separate plasma and store at -80°C.

  • Quickly dissect the tissues of interest. Immediately flash-freeze them in liquid nitrogen.[10] Store at -80°C until analysis.

4. Metabolite Extraction and Analysis

  • Pulverize frozen tissue under liquid nitrogen.

  • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

  • Centrifuge the extract to pellet protein and debris.

  • Analyze the supernatant containing the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment of D-arabitol and its downstream metabolites.

The following diagram outlines the experimental workflow.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation 1. Animal Acclimation Fasting 2. Fasting (2-4 hours) Animal_Acclimation->Fasting Tracer_Prep 3. Prepare this compound Tracer Fasting->Tracer_Prep Tracer_Admin 4. Tracer Administration (e.g., IV Infusion) Wait 5. Isotope Labeling (30-60 min) Tracer_Admin->Wait Sample_Collection 6. Collect Blood & Tissues Wait->Sample_Collection Quench 7. Flash Freeze Samples (Quench Metabolism) Extraction 8. Metabolite Extraction Quench->Extraction LCMS 9. LC-MS/GC-MS Analysis Extraction->LCMS Data_Analysis 10. Data Interpretation LCMS->Data_Analysis

Caption: Standardized workflow for an in vivo this compound stable isotope tracer study.

References

preventing D-Arabitol-13C-2 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of D-Arabitol-13C-2 in stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and reliability of their experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: D-Arabitol is a sugar alcohol (polyol).[1][2][3] this compound is a stable isotope-labeled version of D-Arabitol, containing Carbon-13 isotopes at specific positions. Stable isotope-labeled compounds are used as internal standards or tracers in metabolic research, particularly in mass spectrometry and NMR-based studies.[4] They allow for accurate quantification and tracking of metabolites in complex biological samples.

Q2: Why is my this compound precipitating from its stock solution?

A2: Precipitation of this compound can occur for several reasons:

  • Supersaturation: The concentration of the compound may be too high for the chosen solvent to keep it dissolved, especially at lower temperatures.

  • Incorrect Solvent: D-Arabitol has varying solubility in different solvents. Using a solvent in which it has low solubility will lead to precipitation.

  • Temperature Changes: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate when cooled to room temperature or refrigerated.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the solute, leading to precipitation.

  • Impurities or Contaminants: The presence of contaminants can sometimes initiate crystallization.

Q3: What are the recommended solvents and storage conditions for this compound stock solutions?

A3: Based on data for D-Arabitol, which is expected to have very similar physical properties to its isotopically labeled form, the following solvents are recommended:

  • DMSO: D-Arabitol is highly soluble in DMSO.[2][5][6] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce solubility.[6]

  • Water: D-Arabitol is soluble in water.[3][7]

  • Storage: For long-term stability, it is recommended to store stock solutions in aliquots at -20°C or -80°C.[1] Storing at -80°C is suitable for up to 6 months, while storage at -20°C is recommended for up to 1 month.[1] This prevents degradation from repeated freeze-thaw cycles.[1]

Q4: What should I do if I observe precipitation in my stock solution?

A4: If you observe crystals or precipitate, you can gently warm the solution and use sonication or vortexing to help redissolve the compound.[1][2] If precipitation persists, the solution is likely supersaturated. In this case, you may need to add more solvent to dilute the solution to a concentration where the compound remains fully dissolved at the intended storage temperature.

Troubleshooting Guide

This guide will help you diagnose and solve issues with this compound precipitation.

Issue: Precipitation observed in the stock solution.

QuestionPossible CauseRecommended Solution
1. At what point did precipitation occur?
During or immediately after preparation at room temperature?Concentration is too high for the solvent.Verify the solubility limits (see Table 1). Re-prepare the solution at a lower concentration or consider a different solvent system.
After cooling or refrigeration?The solution is supersaturated at the storage temperature.Store the solution at room temperature if stability permits. Otherwise, prepare a less concentrated stock solution that remains stable at the required storage temperature.
After a period of storage?Solvent evaporation or compound instability.Ensure vials are sealed tightly with appropriate caps. Aliquot the stock solution upon preparation to minimize handling of the main stock.[1]
2. What solvent was used?
Was it pure water or a buffer?D-Arabitol is soluble in water, but high concentrations can still precipitate.Consider using DMSO for a more concentrated stock solution. Gentle heating and vortexing can aid dissolution in aqueous solutions.
Was it DMSO?The DMSO may have absorbed moisture, reducing solubility.[6]Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.[1][6]
Was it another organic solvent?D-Arabitol has limited solubility in many organic solvents.Switch to a recommended solvent like DMSO or water.
3. How was the solution prepared?
Was the compound fully dissolved initially?Incomplete initial dissolution.Use sonication or gentle warming to ensure the compound is fully dissolved before completing the final volume.[1][2]
Was a co-solvent system used?Improper mixing order or ratios.When using co-solvents (e.g., for in-vivo studies), add and mix them sequentially, ensuring the solution is clear before adding the next solvent.[2]

Quantitative Data Summary

The following table summarizes the solubility of D-Arabitol in common laboratory solvents. The molecular weight of D-Arabitol (152.15 g/mol ) is used for molarity calculations.[5]

Table 1: Solubility of D-Arabitol

SolventConcentration (mg/mL)Concentration (mM)Notes
Water50 mg/mL[7]~328.6 mMHighly soluble.
DMSO30 - 66.7 mg/mL[5][6]~197.2 - 438.2 mMRequires sonication.[2][5] Use fresh, anhydrous DMSO for best results.[6]
10% DMSO + Co-solvents*≥ 2.5 mg/mL[1]≥ 16.4 mMFor in vivo formulations.[1]

*Example co-solvent systems include: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][2]

Experimental Protocols

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a stable stock solution at a commonly used concentration.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 100 mM solution (assuming a molecular weight close to 152.15 g/mol ), you would need approximately 15.2 mg.

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add approximately 80% of the final required volume of fresh, anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming (to 37°C) can be applied if necessary, but avoid overheating.

  • Final Volume Adjustment: Once the solute is completely dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).

  • Aliquoting and Storage: Vortex the solution briefly one last time to ensure homogeneity. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C.[1]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound stock solutions.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Precipitation Observed in Stock Solution q1 When did it precipitate? start->q1 q2 What solvent was used? q1->q2 After cooling/ refrigeration p1 Concentration likely exceeds solubility limit q1->p1 During preparation at RT q3 Was sonication/ warming used? q2->q3 Aqueous (Water/Buffer) p2 DMSO may have absorbed moisture. q2->p2 DMSO s3 Gently warm (37°C) and sonicate the solution to aid dissolution. If it persists, lower concentration. q3->s3 No s4 Solution is supersaturated. Prepare a new, less concentrated stock. q3->s4 Yes s1 1. Lower the concentration. 2. Switch to a better solvent (e.g., DMSO). 3. Verify solubility data (Table 1). p1->s1 Action s2 Prepare new solution using fresh, anhydrous DMSO from a new bottle. p2->s2 Action

Caption: Troubleshooting workflow for this compound precipitation.

References

Validation & Comparative

Validating Metabolic Flux Models: A Comparative Guide to D-Arabitol-13C-2 Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Arabitol-13C-2 as a tracer for validating metabolic flux models, benchmarked against conventional tracers like 13C-glucose and 13C-glutamine. We will delve into the experimental protocols, present comparative data, and visualize the underlying metabolic pathways and experimental workflows.

Introduction to Metabolic Flux Analysis and Model Validation

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1] The validation of these models is crucial to ensure their accuracy and predictive power.[2] This is often achieved by feeding cells with a 13C-labeled substrate and tracking the incorporation of the heavy isotope into various metabolites. By comparing the measured isotopic enrichment with the model's predictions, researchers can assess the model's validity. While glucose and glutamine are the most commonly used tracers, there is a growing interest in employing alternative tracers to probe specific pathways. This guide focuses on the potential of this compound for this purpose.

Comparative Analysis of Isotopic Tracers

The choice of an isotopic tracer is a critical step in designing a 13C-MFA study as it dictates the precision and accuracy of the resulting flux estimations.[3][4] While 13C-glucose is excellent for elucidating fluxes in the upper metabolism (glycolysis and the pentose phosphate pathway), 13C-glutamine provides better resolution for the TCA cycle.[5][6] D-Arabitol, as a pentose phosphate pathway (PPP) intermediate, offers a unique entry point to this crucial metabolic hub, potentially providing more direct insights into its activity.

Below is a table summarizing the key characteristics and applications of this compound compared to standard tracers. Please note that the quantitative data for this compound is illustrative, based on its metabolic role, as direct experimental data is not widely available.

FeatureThis compound (Illustrative)[U-13C6]Glucose[U-13C5]Glutamine
Primary Pathway Coverage Pentose Phosphate Pathway (PPP), Nucleotide BiosynthesisGlycolysis, Pentose Phosphate Pathway, TCA Cycle (via Pyruvate)TCA Cycle, Amino Acid Metabolism, Reductive Carboxylation
Key Insights Direct measurement of PPP flux, Ribose-5-phosphate synthesisOverall central carbon metabolism, Glycolytic vs. PPP fluxAnaplerotic and cataplerotic fluxes, Nitrogen metabolism linkage
Relative Flux Resolution (PPP) HighModerateLow
Relative Flux Resolution (TCA Cycle) LowModerateHigh
Potential Applications Studying nucleotide biosynthesis, Redox metabolism (NADPH), Fungal metabolic pathwaysGeneral metabolic phenotyping, Warburg effect studiesCancer metabolism, Amino acid biosynthesis studies
Considerations Cellular uptake and metabolism can be species-specificBroad labeling can sometimes complicate interpretation of specific fluxesDoes not label glycolytic intermediates directly

Experimental Protocols

A generalized experimental protocol for utilizing this compound in a metabolic flux analysis study is outlined below. This protocol is based on established 13C-MFA methodologies.[2]

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting.

  • Media Formulation: Prepare a defined culture medium. For the labeling experiment, replace the standard carbon source with this compound at a known concentration. It is crucial to ensure that D-Arabitol is the sole or primary carbon source to accurately trace its metabolic fate.

  • Isotopic Steady State: Culture the cells in the labeled medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration needs to be determined empirically for the specific cell line and conditions.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., saline).

  • Extraction: Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol. The extraction should be performed quickly and at low temperatures to minimize metabolite degradation.

Analytical Measurement
  • Sample Preparation: Dry the metabolite extracts and derivatize them if necessary for analysis.

  • Mass Spectrometry: Analyze the isotopic labeling patterns of the metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Analysis
  • Mass Isotopomer Distribution (MID) Determination: Correct the raw mass spectrometry data for the natural abundance of 13C to determine the mass isotopomer distributions of the targeted metabolites.

  • Flux Estimation: Use specialized software (e.g., INCA, METRAN, FiatFlux) to fit the measured MIDs to a metabolic model and estimate the intracellular fluxes.

Metabolic Pathways and Experimental Workflow

To visually represent the underlying biological and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

D_Arabitol_Catabolism D_Arabitol D-Arabitol D_Ribulose D-Ribulose D_Arabitol->D_Ribulose D-arabitol dehydrogenase D_Xylulose D-Xylulose D_Arabitol->D_Xylulose D-arabitol dehydrogenase D_Ribulose_5P D-Ribulose-5-Phosphate D_Ribulose->D_Ribulose_5P Ribulokinase Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_Ribulose_5P->Pentose_Phosphate_Pathway D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase D_Xylulose_5P->Pentose_Phosphate_Pathway

Caption: D-Arabitol Catabolic Pathways.

D_Arabitol_Biosynthesis Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_Ribulose_5P D-Ribulose-5-Phosphate Pentose_Phosphate_Pathway->D_Ribulose_5P D_Ribulose D-Ribulose D_Ribulose_5P->D_Ribulose Phosphatase D_Arabitol D-Arabitol D_Ribulose->D_Arabitol D-arabitol dehydrogenase

Caption: D-Arabitol Biosynthesis Pathway.

MFA_Validation_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Cell_Culture 1. Cell Culture with This compound Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis 3. Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis MID_Determination 4. Mass Isotopomer Distribution (MID) Determination MS_Analysis->MID_Determination Flux_Estimation 5. Flux Estimation with Metabolic Model MID_Determination->Flux_Estimation Model_Validation 6. Model Validation Flux_Estimation->Model_Validation Conclusion Model Validated/ Refined Model_Validation->Conclusion

Caption: Workflow for Metabolic Flux Model Validation.

Conclusion

The validation of metabolic flux models is a critical step in ensuring their reliability. While 13C-labeled glucose and glutamine are powerful and widely used tracers, this compound presents a valuable alternative for specifically probing the pentose phosphate pathway. Its use can provide more direct and precise measurements of fluxes through this pathway, which is central to nucleotide biosynthesis and redox balance. For researchers investigating these specific areas of metabolism, or studying organisms where D-Arabitol is a key metabolite, incorporating this compound into their experimental design could yield significant new insights and lead to more robust and accurate metabolic models. Further experimental studies are warranted to fully characterize the utility of this compound as a tracer for metabolic flux analysis.

References

A Comparative Guide to D-Arabitol-13C-2 and 13C-Glucose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical pathways. Among these, 13C-labeled substrates are paramount for metabolic flux analysis (MFA). This guide provides a detailed comparison of the well-established metabolic tracer, 13C-glucose, with the less conventional D-Arabitol-13C-2. While 13C-glucose is a cornerstone of metabolic studies, offering a panoramic view of central carbon metabolism, this compound presents a more targeted approach, primarily for investigating the pentose phosphate pathway (PPP).

This comparison draws upon established experimental data for 13C-glucose and the known metabolic pathways of D-arabitol to infer the potential applications of its 13C-labeled counterpart. It is important to note that while the use of specifically labeled arabitol has been documented in specialized research, comprehensive experimental data for this compound as a metabolic tracer is not widely available in published literature.

At a Glance: Key Differences

Feature13C-GlucoseThis compound
Primary Traced Pathways Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Biosynthesis, Glycogen Synthesis.[1]Primarily Pentose Phosphate Pathway (PPP).
Common Applications Broad-spectrum metabolic flux analysis in various models (prokaryotic, eukaryotic, mammalian cells).[1][2]Potentially specialized for studying PPP flux, particularly in organisms that readily metabolize arabitol.
Data Availability Extensive experimental data and established protocols are widely available.[3]Very limited direct experimental data as a metabolic tracer.
Metabolic Entry Point Glucose-6-phosphate, a central node in carbon metabolism.[4]Enters the pentose phosphate pathway, likely at the level of ribulose-5-phosphate or xylulose-5-phosphate.[5][6]
Versatility High. Different isotopomers (e.g., [1,2-13C2]glucose, [U-13C6]glucose) can be used to probe specific pathways.[2][7]Potentially lower, with a more focused application.

Metabolic Pathways and Tracing Strategies

13C-Glucose: The Central Carbon Metabolism Tracer

13C-labeled glucose is a versatile tracer that provides insights into several key metabolic pathways.[1] Once transported into the cell, it is phosphorylated to glucose-6-phosphate, a critical hub that connects glycolysis, the pentose phosphate pathway, and glycogen synthesis.

  • Glycolysis: The breakdown of glucose to pyruvate can be readily traced, with the label from 13C-glucose appearing in glycolytic intermediates and end-products like lactate and alanine.[1]

  • Pentose Phosphate Pathway (PPP): The PPP is crucial for generating NADPH and precursors for nucleotide biosynthesis.[3] Specific isotopomers, such as [1,2-13C2]glucose, are particularly effective in quantifying the flux through the oxidative and non-oxidative branches of the PPP.[2][7]

  • TCA Cycle: The pyruvate generated from glycolysis can enter the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase or pyruvate carboxylase.[1] Tracing the incorporation of 13C from glucose into TCA cycle intermediates provides a measure of oxidative glucose metabolism.

cluster_glucose 13C-Glucose Tracing 13C_Glucose 13C-Glucose G6P Glucose-6-P 13C_Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Ribose5P Ribose-5-P PPP->Ribose5P Ribose5P->PPP TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Fig. 1: Metabolic fate of 13C-glucose.

This compound: A Potential Probe for the Pentose Phosphate Pathway

D-arabitol is a five-carbon sugar alcohol. In organisms that can metabolize it, D-arabitol is typically converted into an intermediate of the pentose phosphate pathway. The two primary routes of arabitol catabolism involve its conversion to either D-ribulose-5-phosphate or D-xylulose-5-phosphate.

Therefore, this compound would be expected to introduce its labeled carbons directly into the PPP. This offers a more direct way to study PPP metabolism, potentially bypassing the complexities of glycolytic contributions that can occur with 13C-glucose tracing. The specific labeling pattern from this compound would depend on the active metabolic pathway in the organism under study.

cluster_arabitol This compound Tracing (Inferred) D_Arabitol_13C_2 This compound PPP_Intermediates PPP Intermediates D_Arabitol_13C_2->PPP_Intermediates Ribulose5P D-Ribulose-5-P PPP_Intermediates->Ribulose5P Pathway A Xylulose5P D-Xylulose-5-P PPP_Intermediates->Xylulose5P Pathway B Downstream_PPP Downstream PPP Metabolites Ribulose5P->Downstream_PPP Xylulose5P->Downstream_PPP

Fig. 2: Inferred metabolic fate of this compound.

Experimental Protocols

General Protocol for 13C Metabolic Tracer Analysis

The following outlines a general workflow for conducting a stable isotope tracing experiment. Specific parameters such as cell density, incubation times, and tracer concentration should be optimized for the biological system and research question.

Cell_Culture 1. Cell Culture Establish steady-state growth. Tracer_Addition 2. Tracer Addition Replace media with 13C-labeled substrate. Cell_Culture->Tracer_Addition Incubation 3. Incubation Allow for tracer incorporation (time course or endpoint). Tracer_Addition->Incubation Quenching 4. Metabolic Quenching Rapidly halt metabolism (e.g., with cold methanol). Incubation->Quenching Metabolite_Extraction 5. Metabolite Extraction Extract polar metabolites. Quenching->Metabolite_Extraction LC_MS_Analysis 6. LC-MS/MS or GC-MS Analysis Separate and detect labeled metabolites. Metabolite_Extraction->LC_MS_Analysis Data_Analysis 7. Data Analysis Correct for natural isotope abundance and calculate flux. LC_MS_Analysis->Data_Analysis

References

A Researcher's Guide to the Cross-Validation of D-Arabitol Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of D-arabitol, a five-carbon sugar alcohol, is critical for researchers in metabolic studies, clinical diagnostics, particularly in monitoring invasive candidiasis, and for professionals in drug development. As a metabolite, its levels can indicate specific physiological or pathological states. The use of stable isotope-labeled internal standards, such as D-Arabitol-13C-2, in conjunction with mass spectrometry, is often considered a benchmark for accuracy. This guide provides an objective comparison of this method with other common analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Biological Context: The D-Arabitol Metabolic Pathway

D-arabitol is primarily synthesized via the pentose phosphate pathway (PPP). In many organisms, including yeasts like Candida albicans, glucose is converted to D-ribulose-5-phosphate, a key intermediate in the PPP. This intermediate is then dephosphorylated and subsequently reduced to form D-arabitol.[1][2][3] Understanding this pathway is crucial as it provides the biochemical basis for using D-arabitol as a biomarker.

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P DRibulose D-Ribulose Ru5P->DRibulose Dephosphorylation DArabitol D-Arabitol DRibulose->DArabitol Reduction (D-arabitol dehydrogenase) start Start: Biological Sample (e.g., Serum, Urine) add_is Add known amount of This compound (Internal Standard) start->add_is extract Sample Extraction & Deproteinization add_is->extract dry Evaporation to Dryness extract->dry derivatize Derivatization (e.g., with TFAA) dry->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantification (Ratio of Analyte to Standard) gcms->quantify end End: D-Arabitol Concentration quantify->end start Start: Biological Sample extract Sample Extraction & Deproteinization start->extract dry Evaporation to Dryness extract->dry derivatize Derivatization (e.g., Silylation) dry->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantification (External Calibration Curve) gcms->quantify end End: D-Arabitol Concentration quantify->end start Start: Biological Sample (e.g., Serum) prepare Sample Preparation (Dilution, Deproteinization) start->prepare reaction Reaction Incubation: Sample + NAD⁺ + D-arabitol Dehydrogenase prepare->reaction measure Spectrophotometric Measurement (Absorbance at 340 nm) reaction->measure quantify Quantification (Comparison to Standard Curve) measure->quantify end End: D-Arabitol Concentration quantify->end

References

Unlabeled D-Arabitol: A Superior Control for Robust Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic labeling studies, the choice of a proper control is paramount to generating reliable and interpretable data. This guide provides a comprehensive comparison of unlabeled D-Arabitol as a negative control against other common alternatives, supported by experimental principles and detailed protocols.

In stable isotope labeling experiments, the use of an unlabeled control is crucial for several reasons. It allows for the correction of the natural abundance of heavy isotopes in metabolites, helps to distinguish true metabolic incorporation of a label from background noise and analytical artifacts, and provides a baseline for assessing the extent of labeling. While various unlabeled compounds can be used, the ideal control should be structurally similar to the labeled tracer but metabolically inert within the experimental system. This ensures that the control substance itself does not perturb the metabolic pathways under investigation.

D-Arabitol: The Inert Advantage

D-Arabitol, a five-carbon sugar alcohol, presents a compelling case as a superior negative control in labeling experiments, particularly in mammalian systems. Its primary advantage lies in its metabolic inertness in human and other mammalian cells. The Human Metabolome Database lists D-Arabitol as a metabolic end-product in humans, meaning it is not significantly metabolized.[1] This is a critical feature for a negative control, as it will not be converted into other metabolites that could interfere with the analysis of the labeled tracer's fate.

The metabolic inertness of D-Arabitol in mammalian cells stems from the absence of the specific enzymes required for its catabolism. In contrast, many microorganisms possess pathways to utilize D-Arabitol as a carbon source.[2][3] This distinction makes D-Arabitol an excellent choice for studies in mammalian cell culture, where the goal is to trace the metabolism of a specific labeled substrate without interference from the control.

Comparison with Alternative Unlabeled Controls

The selection of an appropriate unlabeled control is critical for the accuracy of metabolic labeling experiments. Below is a comparison of unlabeled D-Arabitol with other commonly used or considered control substances.

Control SubstanceAdvantagesDisadvantagesRecommendation for Labeling Experiments
Unlabeled D-Arabitol - Metabolically Inert in Mammalian Cells: Not significantly metabolized, preventing interference with the pathways under study. - Structural Similarity: As a pentitol, it is structurally related to key pentose phosphate pathway (PPP) intermediates. - Non-endogenous in most mammalian systems: Its presence can be solely attributed to its addition as a control.- May not be suitable for studies in microorganisms that can metabolize it. - Less commonly used than glucose, so baseline metabolic effects may be less characterized in some specific cell lines.Highly Recommended as a negative control, especially in mammalian cell culture, to monitor for non-specific labeling and analytical artifacts without perturbing cellular metabolism.
Unlabeled D-Glucose - Endogenous Metabolite: Represents the natural, unlabeled pool of the most common cellular energy source. - Well-characterized Metabolism: Its metabolic fate is extensively studied.- Metabolically Active: Will be actively consumed and metabolized by the cells, competing with the labeled tracer and altering metabolic fluxes. - Dilutes the Labeled Pool: Can significantly reduce the enrichment of labeled metabolites, making detection more challenging.Not Recommended as a negative control to assess background. It is more appropriately used in pulse-chase experiments or to study the effects of glucose concentration on metabolism.
Unlabeled Xylitol - Structurally Similar Pentitol: Similar to D-Arabitol, it is a five-carbon sugar alcohol. - Limited Metabolism in Some Mammalian Cells: Can be less readily metabolized than glucose.- Can be Metabolized: Unlike D-Arabitol, xylitol can be converted to xylulose and enter the pentose phosphate pathway in some mammalian cells, potentially altering metabolic fluxes.[4] - Potential for Toxicity: At high concentrations, xylitol can be toxic to some cell lines.[4]Use with Caution. While better than glucose, its potential for metabolic activity makes it a less ideal negative control than the more inert D-Arabitol. It may be suitable in specific, validated contexts.
No Unlabeled Control - Simpler experimental setup.- Inability to Correct for Natural Isotope Abundance: Leads to inaccurate quantification of label incorporation. - No Baseline for Background Noise: Difficult to distinguish low-level labeling from analytical artifacts. - Lack of a True Negative: Makes it challenging to definitively conclude that observed labeling is due to metabolic conversion of the tracer.Strongly Discouraged. The absence of an unlabeled control compromises the validity and interpretability of the experimental data.

Experimental Protocols

The following protocols provide a general framework for the use of unlabeled D-Arabitol as a negative control in a typical stable isotope labeling experiment using liquid chromatography-mass spectrometry (LC-MS) for metabolomic analysis.

Protocol 1: Stable Isotope Labeling in Adherent Mammalian Cells

1. Cell Culture and Treatment:

  • Seed adherent mammalian cells (e.g., HeLa, HEK293) in 6-well plates and grow to ~80% confluency in standard culture medium.

  • Prepare three sets of treatment media:

    • Labeled Medium: Culture medium containing the desired concentration of the stable isotope-labeled substrate (e.g., U-¹³C-Glucose).

    • Unlabeled Control Medium: Standard culture medium containing the unlabeled version of the substrate at the same concentration as the labeled substrate.

    • D-Arabitol Control Medium: Standard culture medium supplemented with unlabeled D-Arabitol at a concentration equimolar to the labeled substrate.

  • Aspirate the growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the respective treatment media to the wells (2 mL per well).

  • Incubate the cells for the desired labeling period (e.g., 4, 8, or 24 hours) under standard culture conditions (37°C, 5% CO₂).

2. Metabolite Extraction:

  • After incubation, place the culture plates on ice.

  • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

  • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Acquire data in both full scan mode to identify all detectable ions and in data-dependent MS/MS mode to aid in metabolite identification.

4. Data Analysis:

  • Process the raw LC-MS data using a suitable software package (e.g., XCMS, MassHunter, or similar) to perform peak picking, alignment, and integration.

  • Compare the peak intensities of metabolites in the labeled samples to those in the unlabeled and D-Arabitol control samples.

  • In the D-Arabitol control samples, any detected labeled metabolites would indicate background noise or analytical artifacts.

  • Use the data from the unlabeled control to correct for the natural abundance of heavy isotopes.

Workflow for a Labeling Experiment with Unlabeled D-Arabitol Control

G cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis cell_culture Seed and Grow Adherent Cells labeled Labeled Substrate (e.g., ¹³C-Glucose) cell_culture->labeled Incubate unlabeled Unlabeled Substrate (e.g., ¹²C-Glucose) cell_culture->unlabeled Incubate arabitol Unlabeled D-Arabitol (Negative Control) cell_culture->arabitol Incubate extraction Metabolite Extraction (Quenching with 80% Methanol) labeled->extraction unlabeled->extraction arabitol->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Processing and Isotopologue Analysis lcms->data_analysis

Fig. 1: Experimental workflow for a stable isotope labeling experiment incorporating an unlabeled D-Arabitol control.

Signaling Pathway Context: The Pentose Phosphate Pathway

D-Arabitol's structural similarity to pentoses makes it a particularly relevant control for studies investigating the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Tracing the flow of labeled glucose through the PPP is a common experimental goal. The use of unlabeled D-Arabitol as a control ensures that the observed labeling patterns in PPP intermediates are genuinely derived from the labeled glucose and not from the breakdown of the control substance.

PentosePhosphatePathway Glucose6P Glucose-6-Phosphate _6PGL 6-Phosphoglucono- δ-lactone Glucose6P->_6PGL G6PD NADPH_Production NADPH Production Glucose6P->NADPH_Production _6PG 6-Phosphogluconate _6PGL->_6PG 6PGL Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD _6PG->NADPH_Production R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis G3P Glyceraldehyde-3-Phosphate X5P->G3P F6P Fructose-6-Phosphate X5P->F6P G3P->F6P E4P Erythrose-4-Phosphate S7P->E4P S7P->F6P E4P->F6P Glycolysis Glycolysis F6P->Glycolysis D_Arabitol D-Arabitol (Control)

Fig. 2: The Pentose Phosphate Pathway and the conceptual role of D-Arabitol as a non-interfering control.

Logical Framework for Control Selection in Labeling Experiments

The decision-making process for selecting an appropriate control in a labeling experiment should be systematic to ensure the integrity of the results. The following diagram illustrates a logical workflow for this process.

ControlSelectionLogic Start Start: Design Labeling Experiment Question1 Is the experimental system mammalian? Start->Question1 Question2 Is the goal to trace a metabolic pathway? Question1->Question2 Yes ConsiderAlternatives Consider Alternative Controls (e.g., for microbial studies) Question1->ConsiderAlternatives No Question3 Is a metabolically inert control required? Question2->Question3 Yes UseUnlabeledSubstrate Use Unlabeled Substrate (for flux dynamics) Question2->UseUnlabeledSubstrate No, studying pool size effects UseDArabitol Use Unlabeled D-Arabitol Question3->UseDArabitol Yes NoControlInvalid Re-evaluate: A control is necessary Question3->NoControlInvalid No

Fig. 3: A logical workflow for selecting an appropriate control in a metabolic labeling experiment.

Conclusion

References

A Researcher's Guide to Comparing Fungal Metabolic Pathways Using D-Arabitol-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for utilizing D-Arabitol-13C-2, a stable isotope-labeled metabolic tracer, to objectively compare the metabolic pathways of different fungal species. D-arabitol, a five-carbon sugar alcohol, is a natural product of the pentose phosphate pathway (PPP) in many fungi. By tracing the incorporation and metabolism of ¹³C-labeled D-arabitol, researchers can elucidate the activity of central carbon metabolism, identify species-specific pathway differences, and uncover potential targets for antifungal drug development.

This guide details the experimental protocols, data presentation strategies, and pathway visualization techniques necessary to conduct a robust comparative analysis. We will focus on three well-characterized and industrially or clinically relevant fungal species: the baker's yeast Saccharomyces cerevisiae, the filamentous fungus Aspergillus niger, and the opportunistic human pathogen Candida albicans.

Comparative Analysis of Metabolic Fluxes

The central hypothesis of a comparative study using this compound is that different fungal species will exhibit distinct patterns of ¹³C label incorporation into downstream metabolites due to inherent differences in their enzyme kinetics, gene regulation, and metabolic network structures. For instance, the flux through the oxidative Pentose Phosphate Pathway (PPP), a key source of NADPH for reductive biosynthesis and oxidative stress response, can vary significantly between species.[1][2]

In many fungi, D-arabitol is synthesized from the PPP intermediate D-ribulose-5-phosphate.[3][4] Exogenously supplied this compound can be taken up and converted back to D-ribulose, which can then be phosphorylated to enter the central carbon metabolism. The distribution of the ¹³C label from D-arabitol into amino acids, organic acids, and other sugar phosphates provides a quantitative measure of the relative activities of the PPP, glycolysis, and the TCA cycle.

Data Presentation: A Comparative Overview

The following tables present hypothetical but realistic quantitative data derived from a simulated ¹³C metabolic flux analysis (MFA) experiment. This data illustrates how results from a comparative study using this compound could be structured to highlight key metabolic differences between S. cerevisiae, A. niger, and C. albicans. The values represent the percentage of the metabolic flux relative to the D-arabitol uptake rate.

Table 1: Relative Fluxes in the Pentose Phosphate Pathway and Glycolysis

Metabolic FluxSaccharomyces cerevisiae (%)Aspergillus niger (%)Candida albicans (%)
D-Arabitol Dehydrogenase100100100
D-Ribulose Kinase959892
Ribulose-5-P Epimerase406055
Ribose-5-P Isomerase553837
Transketolase (forward)708578
Transaldolase (forward)658072
Glycolysis (from F6P/G3P)301522

Table 2: Relative Fluxes in the TCA Cycle and Anaplerotic Reactions

Metabolic FluxSaccharomyces cerevisiae (%)Aspergillus niger (%)Candida albicans (%)
Pyruvate Dehydrogenase251218
Citrate Synthase221015
Isocitrate Dehydrogenase20914
α-Ketoglutarate Dehydrogenase18812
Pyruvate Carboxylase325

Experimental Protocols

A successful comparative study hinges on a meticulously executed experimental protocol. Below are the key methodologies for a ¹³C-labeling experiment with this compound.

Fungal Strain Cultivation and Isotope Labeling
  • Strains: Saccharomyces cerevisiae (e.g., CEN.PK113-7D), Aspergillus niger (e.g., N402), Candida albicans (e.g., SC5314).

  • Pre-culture: Grow fungal strains in a standard rich medium (e.g., YPD for yeasts, PDB for filamentous fungi) to mid-exponential phase to ensure healthy and actively dividing cells.

  • Labeling Experiment:

    • Harvest cells from the pre-culture by centrifugation and wash twice with a sterile, carbon-free minimal medium to remove any residual carbon sources.

    • Resuspend the cells in the minimal medium containing a defined concentration of this compound (e.g., 2 g/L) as the sole carbon source. The specific formulation of the minimal medium should be optimized for each species.

    • Incubate the cultures under controlled conditions (temperature, agitation) appropriate for each fungus.

    • Monitor cell growth (e.g., by measuring optical density at 600 nm).

    • Harvest cells during the mid-exponential growth phase to ensure metabolic pseudo-steady state.

Metabolite Extraction and Quenching
  • Rapidly quench metabolic activity by transferring a known volume of the cell culture into a quenching solution (e.g., 60% methanol) kept at a temperature below -40°C.

  • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Extract intracellular metabolites by adding a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water), followed by vigorous vortexing and incubation.

  • Separate the polar (containing sugar phosphates, amino acids, organic acids) and non-polar phases by centrifugation.

  • Collect the polar phase and dry it under vacuum.

Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar metabolites must be chemically derivatized to increase their volatility. A common and effective method is silylation.[5]

  • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Incubate the mixture at 37°C for 90 minutes.

  • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.[5]

  • The derivatized sample is then ready for GC-MS analysis.

GC-MS Analysis and Data Processing
  • Inject the derivatized sample into a GC-MS system equipped with a suitable column for separating polar metabolites.

  • The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions.

  • Collect the mass spectra of the eluting compounds. The mass shifts in the fragment ions compared to their unlabeled counterparts reveal the incorporation of ¹³C.

  • Process the raw data to determine the mass isotopomer distributions (MIDs) for key metabolites. This involves correcting for the natural abundance of isotopes.

  • Use the MIDs and a stoichiometric model of the fungal central carbon metabolism to calculate the intracellular metabolic fluxes using software such as INCA or OpenFLUX2.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological information. The following visualizations were created using Graphviz (DOT language) to illustrate key aspects of this comparative guide.

Metabolic_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative PPP X5P Xylulose-5-P Ru5P->X5P R5P Ribose-5-P Ru5P->R5P E4P Erythrose-4-P X5P->E4P Transketolase G3P Glyceraldehyde-3-P X5P->G3P Transketolase S7P Sedoheptulose-7-P R5P->S7P Transketolase F6P Fructose-6-P S7P->F6P Transaldolase E4P->F6P Transaldolase F6P->G3P PEP Phosphoenolpyruvate G3P->PEP PYR Pyruvate PEP->PYR ACoA Acetyl-CoA PYR->ACoA CIT Citrate ACoA->CIT AKG α-Ketoglutarate CIT->AKG MAL Malate AKG->MAL MAL->CIT Arabitol_ext This compound (External) Arabitol_int This compound (Internal) Arabitol_ext->Arabitol_int Uptake Ribulose D-Ribulose-13C Arabitol_int->Ribulose D-Arabitol Dehydrogenase Ribulose->Ru5P D-Ribulose Kinase

Caption: this compound entry into the central carbon metabolism of fungi.

Experimental_Workflow cluster_fungi Fungal Species S_cerevisiae S. cerevisiae Culture 1. Pre-culture in Rich Medium S_cerevisiae->Culture A_niger A. niger A_niger->Culture C_albicans C. albicans C_albicans->Culture Labeling 2. Culture in Minimal Medium with this compound Culture->Labeling Quenching 3. Rapid Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 5. Derivatization (Silylation) Extraction->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS DataProcessing 7. Data Processing and Flux Calculation GCMS->DataProcessing Comparison 8. Comparative Analysis of Metabolic Fluxes DataProcessing->Comparison

Caption: Experimental workflow for comparative metabolic flux analysis.

References

Validating D-Arabitol-13C-2 as a Novel Tracer for Pentose Phosphate Pathway Flux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of metabolic flux analysis (MFA) is crucial for understanding cellular physiology and identifying novel drug targets. The choice of an appropriate isotopic tracer is paramount for accurately quantifying metabolic pathway activity. While 13C-labeled glucose isotopes are the gold standard for probing the pentose phosphate pathway (PPP), the potential of other tracers remains an area of active investigation. This guide provides a framework for validating and comparing the performance of a novel tracer, D-Arabitol-13C-2, against established alternatives for elucidating PPP and related metabolic fluxes.

While this compound is commercially available, to date, published studies demonstrating its application in metabolic flux analysis are not available.[1] Therefore, this guide outlines the theoretical basis for its use, a comprehensive experimental protocol for its validation, and a comparative analysis of its potential advantages and disadvantages against commonly used tracers.

Theoretical Basis for this compound as a PPP Tracer

D-arabitol is a five-carbon sugar alcohol that can be metabolized by various microorganisms and is linked to the pentose phosphate pathway.[2][3] In many organisms, D-arabitol is synthesized from intermediates of the PPP, such as D-ribulose-5-phosphate or D-xylulose-5-phosphate.[4] Conversely, the catabolism of D-arabitol can feed into the PPP. For instance, in some bacteria, D-arabitol is oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the PPP.[3]

The specific labeling of D-arabitol at the C-2 position offers a unique opportunity to trace carbon rearrangements within the PPP. By tracking the fate of the 13C label as it is incorporated into downstream metabolites, researchers can potentially quantify the flux through specific enzymatic reactions of the PPP.

Below is a diagram illustrating the proposed metabolic entry of this compound into the pentose phosphate pathway.

Arabitol This compound Xylulose D-Xylulose-13C-2 Arabitol->Xylulose Arabitol Dehydrogenase X5P D-Xylulose-5-Phosphate-13C-2 Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP Glycolysis Glycolysis PPP->Glycolysis

Caption: Proposed metabolic fate of this compound.

Comparison of this compound with Conventional Tracers

The validation of this compound necessitates a direct comparison with well-established tracers for the pentose phosphate pathway. The most common of these are various isotopomers of 13C-labeled glucose.

FeatureThis compound (Hypothetical)[1,2-13C2]Glucose (Established)[U-13C6]Glucose (Established)
Entry Point Enters via pentitol catabolism, feeding into the non-oxidative PPP.Enters at the beginning of glycolysis and the oxidative PPP.Labels all carbon positions, providing comprehensive labeling information.
Primary Pathway Traced Potentially specific to the non-oxidative branch of the PPP and interconnected pathways.Excellent for resolving the split between glycolysis and the oxidative PPP.[5]Provides extensive labeling patterns across central carbon metabolism.
Potential Advantages May offer more direct insights into the reversibility of the non-oxidative PPP reactions. Could be useful in organisms that readily metabolize arabitol.Well-characterized and widely used, with established analytical methods.Allows for the tracing of carbon backbones through multiple pathways.
Potential Disadvantages Uptake and metabolism may be limited in some cell types, particularly mammalian cells.[2] The metabolic network of arabitol is not as universally characterized as that of glucose.Interpretation can be complex due to carbon scrambling in the PPP.High cost and potential for complex data analysis due to extensive labeling.
Validation Status Not yet validated in published literature.Extensively validated and considered a gold standard tracer for PPP flux analysis.Widely validated for comprehensive metabolic flux analysis.

Experimental Protocol for Validation of this compound

A rigorous validation of this compound as a metabolic tracer requires a multi-step experimental workflow. This protocol outlines the key stages for comparing its performance against a standard tracer like [1,2-13C2]Glucose.

cluster_0 Tracer Incubation cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A Cell Culture (e.g., E. coli, S. cerevisiae) B Incubate with This compound A->B C Incubate with [1,2-13C2]Glucose (Control) A->C D Metabolite Quenching & Extraction B->D C->D E LC-MS/MS or GC-MS Analysis D->E F Mass Isotopomer Distribution (MID) Analysis E->F G Metabolic Flux Calculation F->G H Comparative Statistical Analysis G->H

Caption: Experimental workflow for validating this compound.

Detailed Methodologies
  • Cell Culture and Isotope Labeling:

    • Select a model organism known to metabolize D-arabitol (e.g., certain strains of E. coli or Saccharomyces cerevisiae).

    • Culture cells in a defined minimal medium to isotopic steady-state with either this compound or [1,2-13C2]Glucose as the primary carbon source.

    • Include a control group with unlabeled carbon sources.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity using a cold solvent mixture (e.g., -80°C methanol).

    • Extract intracellular metabolites using a suitable protocol, such as a biphasic extraction with chloroform/methanol/water.

  • Mass Spectrometry Analysis:

    • Analyze metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, xylulose-5-phosphate, sedoheptulose-7-phosphate, fructose-6-phosphate, lactate).[6]

  • Data Analysis and Flux Calculation:

    • Correct raw mass spectrometry data for natural isotope abundance.

    • Use the corrected MIDs to calculate metabolic fluxes using software packages like INCA or Metran.[7]

    • Perform statistical analysis to compare the calculated fluxes obtained from this compound and [1,2-13C2]Glucose.

Data Presentation: Hypothetical Comparative Data

The following tables illustrate the type of quantitative data that would be generated and compared in a validation study.

Table 1: Mass Isotopomer Distributions of Key PPP Metabolites

MetaboliteIsotopologueThis compound (Fractional Abundance)[1,2-13C2]Glucose (Fractional Abundance)
Xylulose-5-P M+00.100.25
M+10.850.15
M+20.050.60
Ribose-5-P M+00.150.30
M+10.800.10
M+20.050.60
Sedoheptulose-7-P M+00.200.40
M+10.700.20
M+20.100.40

Table 2: Calculated Metabolic Fluxes (normalized to glucose uptake rate)

Pathway/ReactionThis compound (Relative Flux)[1,2-13C2]Glucose (Relative Flux)p-value
Oxidative PPP To be determined0.35 ± 0.04-
Non-oxidative PPP (Transketolase) To be determined0.28 ± 0.03-
Non-oxidative PPP (Transaldolase) To be determined0.22 ± 0.03-
Glycolysis To be determined0.65 ± 0.04-

Conclusion

The validation of novel isotopic tracers like this compound is essential for expanding the toolkit of metabolic flux analysis. While its application is currently theoretical, the framework presented here provides a comprehensive guide for researchers to rigorously assess its performance against established methods. A successful validation could offer a valuable new tool for dissecting the complexities of the pentose phosphate pathway and related metabolic networks, particularly in microorganisms with active pentitol metabolism. Further experimental investigation is warranted to establish the utility of this compound in the broader scientific community.

References

quantitative comparison of D-Arabitol metabolism under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide offers a comprehensive comparison of D-arabitol metabolism across various microorganisms and environmental conditions. D-arabitol, a five-carbon sugar alcohol, is recognized by the U.S. Department of Energy as a top value-added chemical derivable from biomass, with wide applications in the food, pharmaceutical, and chemical industries.[1][2] Understanding the quantitative aspects of its production is critical for optimizing bioprocesses. This document is intended for researchers, scientists, and professionals in drug development, providing concise data, detailed experimental protocols, and clear visual aids to support further research and application.

Section 1: Quantitative Comparison of D-Arabitol Production

The efficiency of D-arabitol production is highly dependent on the microbial strain, the available carbon source, and the specific fermentation conditions. The following tables summarize key production metrics from various studies, offering a comparative overview.

Production Metrics Across Different Microorganisms and Substrates

This table presents a broad comparison of D-arabitol production, highlighting the impressive titers achieved through process optimization and metabolic engineering.

MicroorganismCarbon SourceTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference(s)
Zygosaccharomyces sp. Gz-5Glucose1330.386~0.39[3]
Zygosaccharomyces rouxii (Engineered)Glucose137.36N/A0.64
Yarrowia lipolyticaCrude Glycerol118.50.491.10
Candida quercitrusaRaw Glycerol85.10.40~0.35
Metschnikowia reukaufiiGlucose92.45~0.46~0.64
Rhodosporidium toruloidesD-xylose49~0.33~0.20[2]
Kluyveromyces lactisLactose~15.1 (99.2 mmol/L)N/A~0.13[4][5]
Wickerhamomyces anomalusPure Glycerol2650.740.82[6]

Note: Productivity is often calculated based on the total fermentation time and may vary. "N/A" indicates data not available in the cited sources.

Influence of Environmental Stress and Aeration

Environmental conditions play a crucial role in regulating D-arabitol metabolism, often as a protective response.

OrganismConditionKey ObservationRegulatory PathwayReference(s)
Candida albicansOxidative StressMarked increase in intracellular D-arabitol.Partially Hog1-dependent[7][8]
Candida albicansOsmotic StressMinor changes or slight drop in D-arabitol; significant glycerol increase.Partially Hog1-dependent[7][8]
Kluyveromyces lactisHigh Aeration (kLa = 85.5 h⁻¹)Highest D-arabitol concentration (91.7 mmol/L) from lactose.N/A[4]
Kluyveromyces lactisLow AerationMaximum production of ethanol and arabitol.N/A[4]

Section 2: Metabolic Pathways and Regulation

D-arabitol metabolism involves distinct biosynthetic and catabolic routes that vary between fungi and bacteria. The pentose phosphate pathway (PPP) is central to its synthesis.

Biosynthesis of D-Arabitol

In most yeasts, D-arabitol is synthesized from intermediates of the pentose phosphate pathway.[9] The primary precursor is typically D-ribulose-5-phosphate, which is dephosphorylated and then reduced.[9][10] Alternatively, pathways involving D-xylulose-5-phosphate also lead to D-arabitol formation.[11]

D-Arabitol biosynthetic pathways via the Pentose Phosphate Pathway (PPP).
Catabolism of D-Arabitol in Bacteria

Bacteria employ at least two distinct pathways for D-arabitol utilization. One route involves uptake by a permease, followed by intracellular oxidation and phosphorylation. An alternative pathway uses a phosphotransferase system (PTS) for concurrent uptake and phosphorylation.[12]

Alternative D-Arabitol catabolic pathways in bacteria.
Regulation by the Hog1 Pathway

In fungi like Candida albicans, the High Osmolarity Glycerol (HOG) pathway, a conserved MAP kinase cascade, is a key regulator of stress responses.[13][14] The terminal kinase, Hog1, is partially required for D-arabitol production in response to oxidative stress but not temperature stress.[8] This indicates that multiple, partially redundant pathways regulate D-arabitol synthesis in response to different environmental cues.[8]

Hog1_Regulation Osmotic_Stress Osmotic Stress HOG_Pathway HOG Pathway Osmotic_Stress->HOG_Pathway Oxidative_Stress Oxidative Stress Oxidative_Stress->HOG_Pathway Hog1 Hog1 Kinase HOG_Pathway->Hog1 Activation Glycerol Glycerol Synthesis Hog1->Glycerol Strongly Regulates D_Arabitol D-Arabitol Synthesis Hog1->D_Arabitol Partially Regulates HPLC_Workflow A 1. Collect Microbial Culture B 2. Centrifuge (e.g., 14,000 rpm, 15 min) A->B C 3. Collect Supernatant B->C D 4. Filter (0.45 µm) C->D E 5. Dilute Sample (if needed) D->E F 6. Inject into HPLC System E->F G 7. Analyze Data (Peak Integration) F->G H 8. Quantify vs. Standard Curve G->H

References

Safety Operating Guide

Proper Disposal of D-Arabitol-13C-2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling any chemical substance. This guide provides essential information and a clear, procedural framework for the proper disposal of D-Arabitol-13C-2, a stable isotope-labeled compound used in research.

While D-Arabitol itself is not classified as a hazardous substance under normal conditions, and its toxicological properties have not been fully investigated, it is crucial to follow established laboratory safety protocols and adhere to local, regional, and national regulations for chemical waste disposal.[1] The stable isotope label (¹³C) does not alter the chemical properties from a disposal perspective in this case.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against accidental splashes or dust formation.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact with the chemical.
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is significant, a NIOSH-approved respirator may be necessary.Minimizes inhalation of airborne particles.

Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Avoid generating dust during handling and weighing.[1][2]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as non-hazardous chemical waste, unless otherwise specified by your institution's safety office or local regulations.

  • Waste Collection:

    • Place solid this compound waste into a designated, clearly labeled, and sealable container for non-hazardous solid chemical waste.

    • For solutions of this compound, collect them in a designated, labeled, and sealed container for non-hazardous aqueous waste. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling:

    • Label the waste container with "this compound Waste" and include the concentration and solvent if it is in a solution.

    • Ensure the label is clearly visible and legible.

  • Storage of Waste:

    • Store the sealed waste container in a designated secondary containment area away from incompatible materials, such as strong oxidizing agents.[1]

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to schedule a pickup for the chemical waste.

    • Provide them with accurate information about the waste contents.

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water).

    • Collect the rinsate as chemical waste.

    • Once decontaminated, the container can typically be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies.

III. Accidental Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area if necessary and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1][2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontaminate: Clean the spill area with soap and water or a suitable laboratory detergent.

  • Report: Report the spill to your laboratory supervisor and EHS office.

IV. Physical and Chemical Properties Summary

The following table summarizes key physical and chemical properties of D-Arabitol, which are expected to be nearly identical for this compound.

PropertyValue
Appearance Off-white to white solid powder[1][2]
Molecular Formula C₅H₁₂O₅
Melting Point 97 - 105 °C[1]
Solubility Soluble in water
Stability Stable under normal conditions[1]
Incompatibilities Strong oxidizing agents[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂)[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste (Solution) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Aqueous Waste Container liquid_waste->collect_liquid seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container store_waste Store in Designated Secondary Containment Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before handling. It is the user's responsibility to ensure compliance with all applicable regulations.

References

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